2,5-Dibromopyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGXHTUVJIPLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620754 | |
| Record name | 2,5-Dibromopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221241-37-8 | |
| Record name | 2,5-Dibromopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Dibromopyridin-4-amine CAS number
An In-depth Technical Guide to 2,5-Dibromopyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on this compound. This document is intended to be a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The pyridine scaffold is a cornerstone in the design of biologically active molecules, and its halogenated derivatives, such as the one discussed herein, offer a versatile platform for the construction of novel chemical entities. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to present protocols that are self-validating in their logic.
Core Compound Identification and Properties
CAS Number: 221241-37-8[1]
Synonyms: 4-Amino-2,5-dibromopyridine, 2,5-dibromopyridine-4-amine, 4-Pyridinamine, 2,5-dibromo-[1]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Br₂N₂ | [1] |
| Molecular Weight | 251.91 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI | InChI=1S/C5H4Br2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | [1] |
| InChI Key | MNGXHTUVJIPLKB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=NC=C1Br)Br)N |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: A Multi-step Approach
A logical approach to the synthesis of this compound would likely start from a more readily available aminopyridine derivative, followed by selective bromination.
Sources
A Comprehensive Technical Guide to 2,5-Dibromopyridin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2,5-Dibromopyridin-4-amine, a halogenated pyridine derivative of significant interest to the pharmaceutical and chemical research sectors. The document delineates its core physicochemical properties, with a primary focus on its molecular weight of approximately 251.91 g/mol .[1][2][3] A detailed, plausible synthetic protocol is presented, accompanied by a mechanistic rationale for achieving the desired regioselectivity. Furthermore, this guide explores the compound's utility as a versatile synthetic building block in drug discovery, particularly in the construction of complex molecular scaffolds via cross-coupling reactions. Safety protocols, handling procedures, and storage requirements are also outlined to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical intermediate.
Introduction to Polyfunctional Pyridines
Polyfunctional pyridines are a cornerstone of modern medicinal chemistry and materials science.[4] Their inherent structural motifs are prevalent in numerous natural products and pharmacologically active compounds.[5] The incorporation of multiple, distinct functional groups—such as halogens and amines—onto the pyridine ring provides a powerful platform for synthetic diversification. Halogen atoms, particularly bromine, serve as versatile synthetic handles for metal-catalyzed cross-coupling reactions, while the amino group can act as a nucleophile, a base, or a directing group in subsequent chemical transformations.[6] this compound embodies this versatility, offering two chemically distinct bromine atoms and a nucleophilic amino group, making it a highly valuable precursor for generating libraries of complex molecules.[6][7]
Physicochemical Properties
The fundamental characteristics of this compound are crucial for its application in synthesis. The precise molecular weight and other physical properties dictate its behavior in chemical reactions and analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₅H₄Br₂N₂ | [1][8] |
| Molecular Weight | 251.91 g/mol | [1][2][3] |
| Exact Mass | 251.87207 Da | [1][2][3] |
| CAS Number | 221241-37-8 | [8] |
| Appearance | Solid | [8] |
| IUPAC Name | This compound | |
| Topological Polar Surface Area | 38.9 Ų | [1][3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound presents a challenge in regioselectivity. The amino group at the 4-position is a strong activating group and directs electrophiles to the ortho positions (3 and 5). Therefore, a direct bromination of 4-aminopyridine would be expected to yield 3,5-dibromopyridin-4-amine. To achieve the 2,5-dibromo substitution pattern, a multi-step approach starting from a pre-functionalized pyridine is necessary. A plausible route involves the Sandmeyer reaction of a suitable aminopyridine precursor.
Proposed Synthetic Pathway
A logical synthetic strategy involves the diazotization of 2-amino-5-bromopyridine followed by a Sandmeyer-type reaction to introduce the second bromine atom, and subsequent functional group manipulations to install the 4-amino group. However, a more direct, albeit challenging, approach could be the controlled bromination of a protected 4-aminopyridine. Below is a conceptual workflow for its preparation.
Caption: Plausible synthetic pathways to dibrominated 4-aminopyridines.
Detailed Experimental Protocol (Hypothetical)
This protocol outlines the synthesis of this compound starting from 2,5-Dibromopyridine, based on established chemical principles of nitration and reduction.
Step 1: Nitration of 2,5-Dibromopyridine
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0°C in an ice-water bath.
-
Addition of Starting Material: Slowly add 2,5-Dibromopyridine (10.0 g, 42.2 mmol) to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Add a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate will form.
-
Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the resulting solid (2,5-Dibromo-4-nitropyridine) under vacuum to yield the intermediate product.
Step 2: Reduction of 2,5-Dibromo-4-nitropyridine
-
Reaction Setup: To a round-bottom flask, add the 2,5-Dibromo-4-nitropyridine (5.0 g, 17.7 mmol), ethanol (100 mL), and water (20 mL).
-
Addition of Reducing Agent: Heat the mixture to reflux and add iron powder (5.0 g, 89.5 mmol) portion-wise. Add concentrated hydrochloric acid (2 mL) to initiate the reaction.
-
Reaction: Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Applications in Research and Drug Development
The unique arrangement of functional groups in this compound makes it a valuable scaffold for building diverse molecular libraries.
-
Synthetic Building Block: The two bromine atoms exhibit different reactivity. The bromine at the 2-position is more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. This differential reactivity allows for sequential, site-selective functionalization.
-
Cross-Coupling Reactions: Both bromine atoms can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables the introduction of a wide variety of aryl, alkyl, and amino substituents to construct complex molecules.
-
Medicinal Chemistry: The aminopyridine core is a known pharmacophore present in numerous biologically active compounds.[6] Derivatives of this scaffold can be synthesized and screened for various therapeutic targets. For instance, deuterated aminopyridine derivatives have been successfully used to improve the metabolic stability of drug candidates.[9]
Workflow for Library Synthesis
Caption: Workflow for parallel synthesis using this compound.
Safety, Handling, and Storage
GHS Hazard Classification (Anticipated):
| Hazard Class | Statement | Source |
| Acute Toxicity, Oral | Harmful if swallowed | [1][10] |
| Skin Corrosion/Irritation | Causes skin irritation | [1][11] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage | [1][11] |
| STOT - Single Exposure | May cause respiratory irritation | [10][11] |
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Avoid contact with skin and eyes.[12]
-
Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[13]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][13]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[10][12]
Conclusion
This compound is a strategically important chemical intermediate with significant potential in synthetic chemistry and drug discovery. Its defined molecular weight of 251.91 g/mol and its polyfunctional nature provide a robust platform for creating novel molecules. The ability to perform selective, sequential reactions on its two distinct bromine atoms allows for the controlled construction of complex and diverse chemical libraries. Adherence to strict safety and handling protocols is essential when working with this compound. As the demand for novel heterocyclic compounds in pharmaceutical research continues to grow, the value of versatile building blocks like this compound will undoubtedly increase.
References
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- 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem. [Link]
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- A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters. [Link]
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- 4-Amino-3,5-dibromopyridine | C5H4Br2N2 | CID 619792 - PubChem. [Link]
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines - ResearchG
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An In-depth Technical Guide to the Physical Properties of 2,5-Dibromopyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
2,5-Dibromopyridin-4-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this guide provides a comprehensive overview of the physical and chemical properties of this compound, moving beyond catalog data to offer insights into its experimental characterization. Understanding these fundamental properties is critical for its effective application in novel synthesis, reaction optimization, and the development of new chemical entities. This document is structured to provide not just data, but also the context and methodology behind the characterization of this important building block.
Core Molecular and Physical Characteristics
This compound, with the CAS number 221241-37-8, is a solid at room temperature.[1] Its molecular structure, featuring a pyridine ring substituted with two bromine atoms and an amino group, dictates its chemical reactivity and physical behavior. The precise positioning of these functional groups influences the molecule's polarity, crystal packing, and solubility, which are critical parameters for its use in synthetic chemistry.
A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. While some of these values are predicted based on computational models, they provide a valuable starting point for experimental design.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 221241-37-8 | [1] |
| Molecular Formula | C₅H₄Br₂N₂ | [1] |
| Molecular Weight | 251.91 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Boiling Point | 332.1 ± 37.0 °C (Predicted) | [2] |
| Density | 2.1 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 154.6 ± 26.5 °C (Predicted) | [2] |
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive information about the arrangement of atoms. While specific experimental spectra for this isomer are not widely published, a predictive analysis based on established chemical shift principles for substituted pyridines can be made.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating nature of the amino group.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbons attached to bromine would exhibit characteristic chemical shifts, as would the carbons of the pyridine ring and the carbon bearing the amino group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine, C-N stretching, and the vibrations of the pyridine ring. The presence of carbon-bromine bonds would also be indicated by absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).
Solubility Profile
Experimental Protocol for Solubility Determination
This protocol describes a qualitative and semi-quantitative method for assessing the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane)
-
Small vials or test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
Add approximately 1-2 mg of this compound to a vial.
-
Add 1 mL of the test solvent.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment:
-
Accurately weigh a known amount of this compound (e.g., 10 mg) into a vial.
-
Add the test solvent in small, measured increments (e.g., 0.1 mL).
-
After each addition, vortex the mixture until the solid is fully dissolved or it is clear that no more solid will dissolve.
-
Record the total volume of solvent required to dissolve the solid.
-
Calculate the approximate solubility in mg/mL.
-
The logical flow for this experimental workflow is illustrated in the following diagram:
Caption: Workflow for determining the solubility of this compound.
Conclusion
The physical properties of this compound are foundational to its application in research and development. While comprehensive experimental data for this specific isomer remains to be broadly published, this guide provides a framework for its characterization based on established analytical techniques and predicted values from reliable chemical databases. For researchers and drug development professionals, the protocols and data presented herein serve as a critical starting point for incorporating this versatile building block into their synthetic strategies. As with any chemical compound, it is imperative to verify these properties through rigorous in-house experimentation to ensure the accuracy and reproducibility of scientific outcomes.
References
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An In-Depth Technical Guide to the Solubility of 2,5-Dibromopyridin-4-amine
Foreword: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of modern pharmaceutical and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's utility, particularly in drug development where it directly influences bioavailability, formulation, and efficacy. This guide provides a comprehensive technical overview of the solubility of 2,5-Dibromopyridin-4-amine, a halogenated pyridine derivative of interest. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility profile. We will delve into the theoretical underpinnings of its expected solubility, provide detailed experimental protocols for its determination, and discuss the critical interpretation of the resulting data.
Physicochemical Profile of this compound
This compound is a substituted pyridine with the following structure:
Molecular Formula: C₅H₄Br₂N₂ Molecular Weight: 251.91 g/mol
The solubility of this compound is governed by the interplay of its constituent functional groups:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can participate in hydrogen bonding.[1] The aromatic nature of the ring allows for potential π-π stacking interactions.
-
Amino Group (-NH₂): The primary amine group is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents like water and alcohols.[2]
-
Bromo Substituents (-Br): The two bromine atoms are electron-withdrawing and increase the molecule's lipophilicity. Halogens can participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.[3]
The presence of both a hydrophilic amino group and lipophilic bromo substituents suggests that this compound will exhibit a nuanced solubility profile, with potential solubility in a range of polar and non-polar organic solvents.
Predicted Qualitative Solubility
Based on the structural features, a qualitative prediction of solubility in common laboratory solvents can be made. These predictions should always be confirmed experimentally.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The amino group can form hydrogen bonds with water, but the overall lipophilicity from the dibrominated ring will limit solubility.[2] |
| Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the pyridine ring, while the hydroxyl groups can form hydrogen bonds with the amino group. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, highly polar solvent capable of solvating a wide range of organic compounds. A similar compound, 2-Amino-5-bromopyridine, is reported to be soluble at 10 mM in DMSO.[4] |
| Acetonitrile | Soluble | Acetonitrile is a polar apathetic solvent that should effectively dissolve the compound through dipole-dipole interactions.[5] | |
| Dichloromethane (DCM) | Sparingly to Moderately Soluble | DCM has a moderate polarity and may exhibit some ability to dissolve the compound.[5] | |
| Non-polar | Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some π-π interactions with the pyridine ring, but the polarity difference will limit solubility.[5] |
| Hexane | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar this compound.[5] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method, as described by Higuchi and Connors.[6] This method establishes equilibrium between the solid compound and the solvent, providing a measure of the true thermodynamic solubility.
Rationale Behind the Shake-Flask Method
The core principle of this method is to create a saturated solution in the presence of an excess of the solid solute. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the liquid phase represents the thermodynamic solubility at that specific temperature. The subsequent separation of the solid and liquid phases, followed by quantification of the solute in the liquid phase, provides the solubility value.[7]
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, acetonitrile, DMSO)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Autosampler vials for analysis
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of labeled glass vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or incubator. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7] It is advisable to perform a time-to-equilibrium study beforehand.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[6][7]
-
Sample Preparation for Analysis: Immediately dilute the filtered saturated solution with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. The concentration of this compound in the original saturated solution is calculated by applying the dilution factor.
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the obtained solubility data, the following checks should be incorporated:
-
Visual Confirmation of Excess Solid: At the end of the equilibration period, there must be a visible amount of undissolved solid in each vial.
-
Mass Balance: As a confirmatory step, the amount of undissolved solid can be collected, dried, and weighed to compare with the initial amount.[8]
-
Approaching Equilibrium from Supersaturation: For rigorous studies, solubility can also be determined by approaching equilibrium from a supersaturated state. This is achieved by preparing a solution at a higher temperature and then allowing it to cool and equilibrate at the target temperature. The solubility values obtained from both undersaturation and supersaturation should converge.
Experimental Workflow Diagram
Caption: Thermodynamic Solubility Determination Workflow.
Kinetic Solubility Determination
For high-throughput screening in early drug discovery, kinetic solubility is often measured. This method is faster but may not represent the true thermodynamic equilibrium.[6]
Rationale for Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when the solvent is rapidly changed, typically from a DMSO stock solution to an aqueous buffer. It provides an indication of how readily a compound might precipitate under non-equilibrium conditions, which can be relevant for in vitro assays.
Experimental Protocol for Kinetic Solubility
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Precipitation Induction: Add an aqueous buffer (e.g., phosphate-buffered saline) to each well to induce precipitation.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Analysis: Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation using a plate-based UV-Vis spectrophotometer or HPLC.[6]
Logical Relationship Diagram
Caption: Comparison of Thermodynamic and Kinetic Solubility.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated laboratory hood.
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. While pre-existing comprehensive data is scarce, this guide provides the theoretical framework and detailed, actionable protocols for its determination. By employing the robust shake-flask method for thermodynamic solubility and considering kinetic solubility for screening purposes, researchers can generate reliable data to inform downstream applications. Adherence to the principles of experimental design, self-validation, and safety will ensure the generation of high-quality, trustworthy solubility data.
References
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- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
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- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Versatile Applications of 2,5-Dibromopyridine.
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- Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
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An In-Depth Technical Guide to the NMR Spectroscopic Data of 2,5-Dibromopyridin-4-amine
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,5-Dibromopyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for the predicted spectral features, offering insights grounded in the principles of substituent effects on aromatic systems. Furthermore, a detailed, self-validating experimental protocol for the acquisition and analysis of NMR data for this compound is presented.
Introduction: The Role of NMR in the Structural Elucidation of Substituted Pyridines
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[1] For substituted pyridine derivatives, such as this compound, NMR provides critical information regarding the electronic environment of each proton and carbon atom, confirming the substitution pattern and overall purity of the compound. The diamagnetic anisotropy of the pyridine ring, coupled with the electronic effects of substituents, gives rise to a characteristic and predictable set of chemical shifts and coupling constants.[2][3]
Predicted ¹H and ¹³C NMR Spectra of this compound
The chemical structure of this compound, with the conventional numbering of the pyridine ring, is depicted below. The prediction of the ¹H and ¹³C NMR spectra is based on the analysis of substituent effects and data from analogous compounds.[4][5]
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region for the two remaining protons on the pyridine ring, H-3 and H-6. The amino group protons (-NH₂) will likely appear as a broad singlet.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.0 - 8.3 | Singlet | - | Deshielded due to proximity to the electronegative nitrogen atom. |
| H-3 | ~7.8 - 8.1 | Singlet | - | Influenced by the ortho-bromine and para-amino group. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | - | Chemical shift is concentration and solvent dependent; broadening due to quadrupole effects and exchange. |
Causality of Predicted ¹H Chemical Shifts:
-
H-6: The proton at the C-6 position is adjacent to the nitrogen atom, which exerts a strong deshielding effect, shifting its resonance downfield.[1]
-
H-3: The chemical shift of H-3 is influenced by the opposing effects of the ortho-bromine atom (deshielding inductive effect) and the para-amino group (shielding resonance effect).
-
-NH₂: The protons of the amino group are exchangeable, and their chemical shift is highly dependent on the solvent, temperature, and concentration. In a non-protic solvent like DMSO-d₆, these protons are more likely to be observed as a distinct, albeit broad, signal.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit five signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen and the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 | ~150 - 155 | Attached to the electron-donating amino group, resulting in a downfield shift. |
| C-2 | ~140 - 145 | Attached to a bromine atom and adjacent to the nitrogen, leading to a downfield shift. |
| C-6 | ~148 - 152 | Adjacent to the nitrogen atom, causing significant deshielding. |
| C-5 | ~105 - 110 | Attached to a bromine atom and influenced by the ortho-amino group. |
| C-3 | ~110 - 115 | Shielded by the para-amino group's electron-donating resonance effect. |
Causality of Predicted ¹³C Chemical Shifts:
-
The chemical shifts of the pyridine ring carbons are significantly influenced by the electronegative nitrogen atom, with C-2 and C-6 generally appearing most downfield in unsubstituted pyridine.[1]
-
The bromine atoms cause a downfield shift on the directly attached carbons (C-2 and C-5) due to their inductive effect.
-
The amino group at C-4 is a strong electron-donating group through resonance, which is expected to cause a significant downfield shift at C-4 and an upfield shift at the ortho (C-3, C-5) and para (relative to the nitrogen, C-4 itself) positions. However, the direct attachment to the nitrogen-bearing ring complicates simple additive predictions.[5]
Experimental Protocol for NMR Data Acquisition and Analysis
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Caption: Experimental workflow for NMR data acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.
-
Select a suitable deuterated solvent that ensures complete dissolution. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the polarity of the analyte and its ability to facilitate the observation of -NH₂ protons. Chloroform-d (CDCl₃) is an alternative.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.
-
Gently vortex the tube to ensure the solution is homogeneous.
-
-
NMR Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16-64, depending on concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): -2 to 12 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024-4096 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0 to 180 ppm.
-
Temperature: 298 K (25 °C).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to remove distortions.
-
Reference the chemical shift axis to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or to an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
-
For the ¹H spectrum, integrate the peaks to determine the relative proton ratios.
-
Identify and label the chemical shifts of all significant peaks.
-
Conclusion
The structural elucidation of this compound can be confidently achieved through the application of ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts and coupling patterns, based on established principles of substituent effects in pyridine systems, provide a robust framework for the interpretation of experimental data. The detailed protocol provided herein offers a reliable methodology for obtaining high-quality NMR spectra, ensuring the accurate characterization of this important chemical entity for research and development endeavors. For unambiguous assignments, especially in cases of close or overlapping signals, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
References
- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 949-957. [Link][4][6]
- Semantic Scholar.
- MDPI. (2001). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(11), 946-958. [Link][5]
- DTIC. (1989). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link][8]
- Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-873. [Link][2]
- AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 43(10), 3442-3446. [Link][3]
- ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link][9]
- PubChem. 4-Amino-3,5-dibromopyridine. [Link][13]
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- 5. mdpi.com [mdpi.com]
1H NMR spectrum of 2,5-Dibromopyridin-4-amine
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dibromopyridin-4-amine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the ¹H NMR spectrum of this compound, a polysubstituted heterocyclic compound of interest in synthetic and medicinal chemistry. By dissecting the theoretical principles that govern the chemical shifts and coupling patterns of substituted pyridines, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will explore the synergistic electronic effects of the bromo and amino substituents on the pyridine ring, present a robust protocol for data acquisition, and provide a thorough interpretation of the resulting spectrum.
Theoretical Principles: Understanding the ¹H NMR of a Substituted Pyridine
The ¹H NMR spectrum of a substituted pyridine is a direct reflection of its unique electronic landscape. The nitrogen heteroatom and the attached functional groups each exert distinct influences on the chemical environment of the ring protons.
The Pyridine Ring: An Electron-Deficient Aromatic System
Pyridine is an aromatic heterocycle featuring a conjugated system of six π-electrons delocalized across the planar ring.[1] Unlike benzene, the electron density is not uniform. The highly electronegative nitrogen atom exerts a significant inductive effect, withdrawing electron density from the ring. This makes the pyridine ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions. As a result, the protons on an unsubstituted pyridine ring are "deshielded" and resonate at a higher chemical shift (further downfield) compared to benzene protons.[2]
-
α-protons (H2, H6): Most deshielded (δ 8.5-8.8 ppm) due to proximity to the nitrogen.[2]
-
γ-proton (H4): Intermediate chemical shift (δ 7.5-7.8 ppm).[2]
-
β-protons (H3, H5): Most shielded relative to other ring protons (δ 7.1-7.5 ppm).[2]
Influence of Substituents in this compound
In this compound, the two remaining ring protons, H-3 and H-6, are influenced by three different substituents, leading to distinct chemical shifts.
-
Amino (-NH₂) Group at C4: The amino group is a powerful electron-donating group (EDG) through resonance. It increases electron density in the ring, particularly at the ortho (C3, C5) and para (C6, relative to the C2 position) positions. This "shielding" effect tends to shift proton signals upfield (to lower ppm values).[3]
-
Bromo (-Br) Groups at C2 and C5: Halogens are electron-withdrawing groups (EWGs) via induction due to their high electronegativity. This effect deshields nearby protons, causing their signals to shift downfield.
-
Combined Effects: The final chemical shift of each proton is a net result of these competing electronic influences. For H-6, the powerful deshielding from the adjacent nitrogen atom is the dominant factor. For H-3, the shielding from the ortho amino group is counteracted by the deshielding from the adjacent bromine at C2.
Spin-Spin Coupling (J-coupling)
Spin-spin coupling, observed as the splitting of a signal into a multiplet, arises from the interaction of non-equivalent protons on adjacent carbons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). In aromatic systems like pyridine, the coupling constants are characteristic of the proton-proton relationship:[2][4]
-
³J (ortho): Coupling between protons on adjacent carbons (e.g., H2-H3). Typically 4-6 Hz.[2]
-
⁴J (meta): Coupling between protons separated by three bonds (e.g., H2-H4). Typically 1-3 Hz.[2][5]
-
⁵J (para): Coupling between protons separated by four bonds (e.g., H2-H5). Typically 0-1 Hz.[2]
In this compound, the remaining protons at C3 and C6 are separated by three bonds and a nitrogen atom, and thus have no adjacent ring protons to couple with. Therefore, they are expected to appear as singlets.
The Labile Amine Protons (-NH₂)
The protons of the amino group are exchangeable and their signal can be highly variable.[6]
-
Chemical Shift: The position is concentration and solvent-dependent, often appearing as a broad signal.[7][8]
-
Broadening: The rate of chemical exchange and quadrupolar coupling with the ¹⁴N nucleus can cause the peak to broaden significantly. In some solvents like DMSO-d₆, which slows proton exchange, the signal can be sharper.[9]
-
Confirmation: The identity of an -NH₂ peak can be confirmed by adding a few drops of deuterium oxide (D₂O) to the NMR tube. The labile amine protons will exchange with deuterium, causing the -NH₂ signal to diminish or disappear from the spectrum.[10]
Experimental Protocol for Data Acquisition
This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
For unambiguous assignment of the amine protons, prepare a second identical sample to which a drop of D₂O can be added later.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to minimize the line width and improve the shape of a reference signal (e.g., the residual solvent peak), ensuring high resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
Apply a 90° pulse angle to maximize signal intensity.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.
Spectral Analysis and Interpretation
The predicted ¹H NMR spectrum of this compound is simple, consisting of three distinct signals.
Molecular Structure:
Sources
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- 10. reddit.com [reddit.com]
An In-depth Technical Guide to the ¹³C NMR of 2,5-Dibromopyridin-4-amine
Abstract
This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,5-Dibromopyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this substituted pyridine. By synthesizing fundamental principles with field-proven insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this and similar heterocyclic compounds.
Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry
In the landscape of modern organic chemistry and pharmaceutical development, unambiguous structure determination is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, with ¹³C NMR providing direct insight into the carbon skeleton of a molecule. For heterocyclic compounds like this compound, which form the core of countless pharmaceutical agents and research chemicals, ¹³C NMR is indispensable. Each carbon atom within the molecule exists in a unique electronic environment, and ¹³C NMR acts as a precise probe of these environments, revealing a distinct signal for each non-equivalent carbon.
This guide focuses specifically on this compound, a molecule presenting a fascinating case study in spectral interpretation. The pyridine ring's inherent electronic properties are significantly modulated by three substituents: the electronegative ring nitrogen, a potent electron-donating amino group at the 4-position, and two bromine atoms at the 2- and 5-positions. Understanding the interplay of these competing electronic effects—inductive withdrawal, resonance donation, and heavy-atom shielding—is the key to accurately assigning the ¹³C NMR spectrum and, by extension, confirming the molecular structure.
Theoretical Principles: Predicting the ¹³C Chemical Shifts
The chemical shift (δ) of a carbon nucleus is determined by the local magnetic field it experiences, which is a sum of the strong external magnetic field of the spectrometer and weaker, localized fields generated by the surrounding electron density. High electron density shields the nucleus, resulting in a lower chemical shift (upfield), while low electron density deshields it, causing a shift to a higher value (downfield).
To predict the spectrum of this compound, we must start with the base values for pyridine and then consider the additive effects of the substituents.
-
Pyridine Base Values: The unsubstituted pyridine ring provides our baseline. The carbon atoms adjacent to the electronegative nitrogen (C2/C6) are significantly deshielded, while C4 is moderately deshielded and C3/C5 are the most shielded.[1][2]
-
C2/C6: ~150 ppm
-
C4: ~136 ppm
-
C3/C5: ~124 ppm
-
-
Substituent Effects:
-
Amino Group (-NH₂ at C4): As a strong electron-donating group (EDG), the amino group increases electron density through resonance, particularly at the ipso (C4) and ortho (C3, C5) positions.[3][4] This causes a significant upfield shift (shielding) for these carbons. The effect on the meta positions (C2, C6) is minimal.
-
Bromine Atoms (-Br at C2 & C5): Halogens exhibit a dual nature. They are inductively electron-withdrawing, which deshields the attached (ipso) carbon. However, a competing "heavy atom effect" introduces significant shielding, often dominating and causing a net upfield shift for the carbon directly bonded to the bromine.[5] Furthermore, bromine deshields the ortho and para carbons through its inductive effect.
-
Predicted Chemical Shift Assignments:
By combining these effects, we can logically predict the chemical shift for each carbon in this compound. The following table summarizes these predictions. It is crucial to recognize these as estimations; the true values can be influenced by solvent choice and intermolecular interactions.[5]
| Carbon Atom | Base Value (Pyridine) | Influence of -NH₂ (at C4) | Influence of -Br (at C2) | Influence of -Br (at C5) | Predicted Environment & Shift (ppm) |
| C2 | ~150 ppm (Deshielded by N) | Meta (minor) | Ipso (Heavy atom shielding) | Meta (minor) | Shielded by Br, Deshielded by N. Expected in the 140-145 ppm range. |
| C3 | ~124 ppm | Ortho (Strong shielding) | Ortho (Deshielding) | Para (Deshielding) | Dominated by strong shielding from -NH₂. Expected significantly upfield, around 110-115 ppm . |
| C4 | ~136 ppm | Ipso (Strong shielding) | Meta (minor) | Meta (minor) | Strongly shielded by attached -NH₂. Expected significantly upfield, around 145-155 ppm (note: ipso-amino shifts can be complex). |
| C5 | ~124 ppm | Ortho (Strong shielding) | Para (Deshielding) | Ipso (Heavy atom shielding) | Shielded by both -NH₂ and Br. Expected to be the most upfield carbon, around 105-110 ppm . |
| C6 | ~150 ppm (Deshielded by N) | Meta (minor) | Meta (minor) | Ortho (Deshielding) | Strongly deshielded by N and Br. Expected to be the most downfield signal, around 150-155 ppm . |
Experimental Protocol: A Self-Validating Workflow
Adherence to a robust and well-documented protocol is essential for acquiring high-quality, reproducible ¹³C NMR data. This section outlines a validated workflow, explaining the causality behind each step to ensure trustworthiness.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Determine Sample Quantity: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, a concentration of 50-100 mg of this compound is recommended.[6] The low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C necessitate a more concentrated sample compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[7]
-
Select Deuterated Solvent: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that readily dissolves many amines and aromatic compounds. Its ¹³C signal appears as a characteristic septet at ~39.5 ppm, which can serve as an internal reference. Alternatively, CDCl₃ can be used, with its triplet appearing at ~77.16 ppm.
-
Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial.[8] Vigorous mixing or gentle vortexing may be required.[6] Crucially, the solution must be free of any particulate matter. Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Suspended solids will severely degrade the magnetic field homogeneity, leading to broad spectral lines.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent. Use a labeling tape wrapped around the tube; do not write directly on the glass.[9]
NMR Data Acquisition
The following parameters are optimized for a typical 400 MHz spectrometer and serve as an authoritative starting point.
-
Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.
-
Set Acquisition Parameters:
-
Experiment: Select a standard proton-decoupled ¹³C experiment (Pulse Program: zgpg30 or zgdc30 on Bruker systems). This decouples the protons, causing all carbon signals to appear as singlets and provides a Nuclear Overhauser Effect (NOE) enhancement, boosting signal intensity.[10][11]
-
Pulse Angle (P1): Set to a 30-degree flip angle. A 90-degree pulse provides maximum signal per scan but requires a long relaxation delay (5x T₁). A 30-degree pulse provides excellent signal while allowing for a much shorter delay, maximizing signal acquisition over time, which is critical for insensitive ¹³C nuclei.[12]
-
Acquisition Time (AQ): Set to 1.0-2.0 seconds. This determines the digital resolution of the spectrum.
-
Relaxation Delay (D1): Set to 2.0 seconds. This is the time allowed for nuclear spins to relax back to equilibrium before the next pulse. A 2.0s delay combined with the acquisition time is a robust compromise for most carbons in a small molecule.[10] Note that quaternary carbons often have longer relaxation times and may appear weaker.
-
Number of Scans (NS): Start with 1024 scans. This number can be increased in multiples of two (2048, 4096) to improve the signal-to-noise ratio if the signals are weak. Halving the sample concentration requires quadrupling the number of scans for the same signal-to-noise.
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to ensure the baseline is flat.
-
Referencing: Calibrate the chemical shift axis. Set the central peak of the solvent multiplet to its known value (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
Visualization of the Analytical Workflow
To provide a clear overview of the process from sample to result, the following workflow diagram is presented.
Caption: Workflow for the ¹³C NMR analysis of this compound.
Conclusion
The ¹³C NMR spectrum of this compound offers a rich dataset for the practice of structural elucidation. A thorough understanding of the competing electronic effects of the nitrogen heteroatom, the electron-donating amino group, and the inductively withdrawing bromine atoms allows for a confident prediction and assignment of the carbon signals. By following the detailed, validated experimental protocol outlined in this guide, researchers can reliably acquire high-quality spectra. This document serves not only as a specific guide for the title compound but also as a framework for approaching the NMR analysis of other complex, substituted heterocyclic systems, reinforcing the principles of scientific integrity and experimental robustness.
References
- Kleinpeter, E., et al. (2003). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Yüksek, H., et al. (2020). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default ¹³C Parameters. NMR Facility. [Link]
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. (General reference for substituent effects).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for NMR principles).
- UCL. (n.d.). NMR Sample Preparation.
- Iowa State University. (n.d.). NMR Sample Preparation.
- CEINSTRUM. (n.d.).
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]
- Duddeck, H. (2018). Acquiring 1 H and 13 C Spectra. In Structure Elucidation by Modern NMR. (A general reference for acquisition parameters).
- University of Ottawa. (n.d.). How to Prepare Samples for NMR. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for advanced NMR techniques).
- University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]
- Jackowski, K., et al. (2007).
- Gawinecki, R., et al. (2002).
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Introduction: The Significance of Substituted Pyridines
An In-Depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 2,5-Dibromopyridin-4-amine
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, single-crystal growth, and crystallographic analysis of this compound. While a definitive published crystal structure is not yet publicly available, this document leverages established methodologies and comparative analysis of analogous structures, particularly 2,5-dibromopyridine, to predict its structural characteristics. We present detailed, field-proven protocols and explain the causal reasoning behind experimental choices, offering a complete roadmap for elucidating the solid-state architecture of this valuable synthetic intermediate.
Polyfunctional pyridine derivatives are foundational building blocks in modern medicinal chemistry and materials science.[1] Their ability to participate in a wide array of chemical transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, makes them invaluable for constructing complex molecular architectures.[1][2] this compound (Figure 1) is a key intermediate, possessing multiple reactive sites: two bromine atoms amenable to sequential functionalization and an amino group that can be modified or used to direct intermolecular interactions.[2]
Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—is paramount. It governs critical physicochemical properties such as solubility, stability, and bioavailability, which are essential parameters in drug development. Furthermore, the strategic placement of functional groups, like the amino group in this case, can introduce specific, directional intermolecular interactions, such as hydrogen bonds, which can be exploited in crystal engineering and the design of co-crystals.
This guide provides a predictive analysis and a practical workflow to determine the crystal structure of this compound, from initial synthesis to final structural elucidation.
Part 1: Synthesis and Purification of this compound
To obtain high-quality single crystals, starting with exceptionally pure material is non-negotiable. Impurities can inhibit crystal nucleation and growth, leading to amorphous solids or poorly diffracting crystals. The proposed synthesis is adapted from established methods for the bromination of aminopyridines.[3]
Proposed Synthetic Pathway
The most direct route involves the selective dibromination of 4-aminopyridine using a controlled brominating agent like N-Bromosuccinimide (NBS).
// Nodes Start [label="4-Aminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="N-Bromosuccinimide (NBS)\nDichloromethane (DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Product [label=" Bromination \n (2.3 eq. NBS, 24h, RT) ", headport="w", tailport="e"]; Reagent -> Product [headport="n"]; }
Figure 1. Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Causality: The choice of N-Bromosuccinimide (NBS) over liquid bromine provides a safer and more controlled reaction, minimizing over-bromination and side-product formation. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve the starting material while allowing the succinimide byproduct to be easily separated.
-
Preparation: To a suspension of 4-aminopyridine (1.0 eq.) in dichloromethane (10 mL per 2.0 mmol of starting material), add a solution of N-Bromosuccinimide (2.3 eq.) in dichloromethane (30 mL) dropwise over 1 hour at room temperature.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (1:1) eluent system.
-
Workup: Upon completion, remove the solvent under reduced pressure. The resulting residue will contain the desired product and succinimide.
-
Purification: Purify the crude mixture via silica gel column chromatography, eluting with a hexane/ethyl acetate gradient. This step is critical for removing any unreacted starting material, mono-brominated species, and succinimide.
-
Final Product: Combine the product-containing fractions and evaporate the solvent to yield this compound as a solid.[3] Verify purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₅H₄Br₂N₂ | [4] |
| Molecular Weight | 251.91 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | >98% (required for crystallization) | [4] |
| InChI Key | MNGXHTUVJIPLKB-UHFFFAOYSA-N | [4] |
Table 1. Key Chemical Properties of this compound.
Part 2: Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. It is an empirical process requiring the screening of various solvents and conditions.
Protocol: Crystallization Screening
Causality: The goal is to find conditions where the compound's solubility is marginal, allowing molecules to slowly and orderly deposit onto a growing crystal lattice. Slow evaporation is a robust starting technique for unknown compounds.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof).
-
Sample Preparation: In small, clean vials, prepare saturated or near-saturated solutions of the purified product in each test solvent at room temperature. Use a small amount of material (5-10 mg).
-
Slow Evaporation: Cover the vials with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate over several days to weeks.
-
Observation: Place the vials in a vibration-free environment and monitor them periodically for the formation of well-defined, single crystals.
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// Edges Start -> Prepare; Solvent -> Prepare; Prepare -> Evap; Evap -> Incubate; Incubate -> Result [label="Success"]; Incubate -> NoResult [label="Failure"]; NoResult -> Solvent [label="Retry with\nnew solvent system"]; }
Figure 2. Workflow for single-crystal growth via slow evaporation.
Part 3: X-ray Diffraction and Structure Elucidation
Once a suitable crystal is obtained, its structure can be determined using single-crystal X-ray diffraction.
Protocol: Data Collection and Structure Solution
This protocol follows standard crystallographic procedures.[5]
-
Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.4 mm) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on an automated X-ray diffractometer. The cold stream minimizes thermal motion and radiation damage. Collect a full sphere of diffraction data using Mo Kα radiation.
-
Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for absorption.
-
Structure Solution: Use direct methods (e.g., SHELXS) to solve the phase problem and obtain an initial electron density map.[6]
-
Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data (e.g., using SHELXL) to achieve the best possible fit.[6]
// Nodes Crystal [label="Mount Single Crystal", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Collect Diffraction Data\n(Diffractometer, 100 K)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduce [label="Data Reduction\n(Integration & Correction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solve [label="Structure Solution\n(Direct Methods, e.g., SHELXS)", fillcolor="#FBBC05", fontcolor="#202124"]; Refine [label="Structure Refinement\n(Least-Squares, e.g., SHELXL)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Crystal Structure\n(CIF File)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crystal -> Collect; Collect -> Reduce; Reduce -> Solve; Solve -> Refine; Refine -> Final; }
Figure 3. Workflow for single-crystal X-ray structure determination.
Part 4: Predicted Crystal Structure and Intermolecular Interactions
In the absence of experimental data for this compound, we can make robust predictions by analyzing the published structure of 2,5-Dibromopyridine and considering the electronic and steric influence of the 4-amino group.[6]
Comparative Analysis with 2,5-Dibromopyridine
The crystal structure of 2,5-Dibromopyridine is well-characterized.[6] It provides a baseline for understanding the packing motifs that the dibrominated pyridine core prefers.
| Parameter | 2,5-Dibromopyridine (Experimental) | This compound (Predicted) |
| Crystal System | Orthorhombic | Orthorhombic or Monoclinic |
| Space Group | Pna2₁ | Centrosymmetric or non-centrosymmetric |
| a (Å) | 6.1063 | TBD |
| b (Å) | 6.5442 | TBD |
| c (Å) | 15.8196 | TBD |
| V (ų) | 632.17 | TBD |
| Z | 4 | 4 or 8 |
| Key Interactions | C-H···N hydrogen bonds, Br···Br interactions (3.89-3.94 Å), π–π stacking (4.12 Å) | N-H···N hydrogen bonds , Br···Br interactions, π–π stacking |
Table 2. Comparison of Crystallographic Data for 2,5-Dibromopyridine and Predicted Data for this compound.[6]
Predicted Supramolecular Assembly
The introduction of the 4-amino group is the single most important structural change. This group is a potent hydrogen bond donor and will likely dominate the intermolecular interactions, forming robust synthons that dictate the overall crystal packing.
We predict the following key interactions:
-
N-H···N Hydrogen Bonding: The primary and most influential interaction will be hydrogen bonds between the amino group (donor) of one molecule and the pyridine nitrogen (acceptor) of a neighboring molecule. This is a classic, strong interaction in pyridine chemistry that often leads to the formation of infinite chains or discrete dimers.
-
Br···Br Interactions: Halogen bonding, as observed in the 2,5-dibromopyridine structure, is also expected.[6] These weaker, directional interactions will likely connect the primary hydrogen-bonded motifs into a 3D network.
-
π–π Stacking: The aromatic pyridine rings are expected to stack in an offset, face-to-face manner to maximize favorable quadrupole interactions, similar to what is seen in the parent 2,5-dibromopyridine structure.[6]
// Define the molecule node node [shape=ellipse, style=filled, fixedsize=true, width=2.5, height=1.5]; M1 [label="this compound\n(Molecule A)", fillcolor="#F1F3F4", fontcolor="#202124"]; M2 [label="this compound\n(Molecule B)", fillcolor="#F1F3F4", fontcolor="#202124", pos="5,0!"]; M3 [label="this compound\n(Molecule C)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,3!"]; M4 [label="this compound\n(Molecule D)", fillcolor="#F1F3F4", fontcolor="#202124", pos="5,3!"];
// Edges representing interactions M1 -> M2 [style=dashed, color="#EA4335", label=" N-H···N Hydrogen Bond ", fontcolor="#202124", fontsize=10]; M3 -> M4 [style=dashed, color="#EA4335", label=" N-H···N Hydrogen Bond ", fontcolor="#202124", fontsize=10]; M1 -> M3 [style=dotted, color="#4285F4", label=" π-π Stacking ", fontcolor="#202124", fontsize=10]; M2 -> M4 [style=dotted, color="#4285F4", label=" π-π Stacking ", fontcolor="#202124", fontsize=10]; M2 -> M3 [style=dashed, color="#34A853", constraint=false, label=" Br···Br Interaction ", fontcolor="#202124", fontsize=10]; }
Figure 4. Predicted intermolecular interactions in the crystal lattice.
Conclusion and Outlook
This compound is a synthetic building block with significant potential in drug discovery and materials science. Elucidating its crystal structure is a critical step in harnessing this potential. This guide provides a comprehensive, scientifically-grounded roadmap for achieving this goal. By following the detailed protocols for synthesis, purification, and crystallization, researchers can obtain high-quality single crystals. The subsequent X-ray analysis, guided by the predictive insights based on analogous structures, will reveal the precise supramolecular architecture governed by a synergy of strong N-H···N hydrogen bonds, halogen bonds, and π–π stacking. This structural knowledge will empower scientists to make more informed decisions in the design of next-generation pharmaceuticals and functional materials.
References
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- MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(21), 6667. [Link]
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- Sonavane, S., Deshmukh, G., Wakchaure, S., & Deshmukh, S. (2021). An improved, practical, reliable and scalable synthesis of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
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- ResearchGate. (2002). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)
- PubChem. (n.d.). 2,5-Dichloropyrimidin-4-amine.
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A Senior Application Scientist's Technical Guide to the Safe Handling of 2,5-Dibromopyridin-4-amine and Its Isomers
Author's Note: This guide addresses the safe handling and hazard assessment of 2,5-Dibromopyridin-4-amine (CAS No. 221241-37-8). As detailed Safety Data Sheet (SDS) information for this specific isomer is not widely available, this document synthesizes data from closely related isomers, primarily 2,6-Dibromopyridin-4-amine (CAS No. 39771-34-1) and 4-Amino-3,5-dibromopyridine (CAS No. 84539-34-4) , to provide a robust framework for risk evaluation. Researchers must consult the supplier-specific SDS for the exact material being handled and consider this guide a supplementary resource for understanding the compound class.
Section 1: Core Hazard Identification and Chemical Identity
This compound belongs to a class of halogenated heterocyclic amines, which are pivotal building blocks in pharmaceutical and agrochemical synthesis.[1] Its reactivity, driven by the electron-deficient pyridine ring and the presence of two bromine atoms as good leaving groups, makes it highly valuable for constructing complex molecules through cross-coupling and nucleophilic substitution reactions.[1][2] However, this same chemical reactivity is the foundation of its potential biological hazards.
The Globally Harmonized System (GHS) classification for closely related isomers serves as our primary warning system.[3][4][5]
Consolidated GHS Classification (Based on Isomer Data)
-
Acute Toxicity, Oral (Category 3-4): Toxic or harmful if swallowed.[4][5][6]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][5][7]
-
Serious Eye Damage/Irritation (Category 1-2A): Causes serious eye damage or irritation.[3][4][5][6][7]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[3][4][7]
The following diagram outlines the GHS pictograms and the core warnings associated with this class of compounds.
Caption: GHS Pictograms and associated hazard statements for dibromo-aminopyridines.
Section 2: Physicochemical Profile and Reactivity Insights
Understanding the physical and chemical properties is crucial for predicting behavior under laboratory conditions and for designing safe storage and handling protocols.
Table 1: Physicochemical Data of this compound and Related Isomers
| Property | This compound | 2,6-Dibromopyridin-4-amine | 4-Amino-3,5-dibromopyridine | Data Source(s) |
| CAS Number | 221241-37-8 | 39771-34-1 | 84539-34-4 | [4][5][8] |
| Molecular Formula | C₅H₄Br₂N₂ | C₅H₄Br₂N₂ | C₅H₄Br₂N₂ | [4][5] |
| Molecular Weight | ~251.91 g/mol | ~251.91 g/mol | ~251.91 g/mol | [4][5] |
| Appearance | Data not available | Solid | White solid | [9] |
| Melting Point | Data not available | Data not available | 163-167 °C | [9] |
Core Reactivity and Stability Considerations
The stability of dibromo-aminopyridines is generally good under standard laboratory conditions. However, the true utility—and hazard—of this molecule lies in its reactivity.
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[7] These can lead to vigorous, potentially exothermic reactions.
-
Conditions to Avoid: Keep away from excessive heat, open flames, and sparks.[7][10]
-
Hazardous Decomposition Products: Under fire conditions, these compounds are expected to decompose and release highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[3][7] This necessitates the availability of self-contained breathing apparatus (SCBA) for any emergency fire response.[3][11]
The positions of the bromine atoms on the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6 relative to the ring nitrogen.[2] This inherent reactivity means the compound can readily react with biological nucleophiles, a likely mechanism for its observed irritant and toxic properties.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is non-negotiable. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and PPE—must be applied. For a potent research chemical, engineering controls and PPE are the most critical daily practices.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][7]
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible (<10 seconds travel time) from the workstation.[7][12]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.
-
Eye and Face Protection: Use chemical safety goggles and a face shield that conform to US OSHA 29 CFR 1910.133 or European Standard EN166.[3][12] Standard safety glasses are insufficient.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[3]
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned. Ensure it is laundered professionally and not taken home.
-
Protective Suit: For large-scale operations or spill cleanup, a complete chemical-protective suit may be necessary.[3]
-
-
Respiratory Protection: If a fume hood is not available or during a significant spill, a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) is required.[3]
Section 4: Safe Handling, Storage, and Emergency Protocols
Step-by-Step Handling Protocol
-
Pre-Handling: Read and understand the supplier's SDS. Ensure all required engineering controls are functional and PPE is readily available.
-
Aliquotting Solid: Conduct all weighing and transfers within a chemical fume hood or a glove box to prevent dust generation.[11] Use non-sparking tools.[11]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if no contact is suspected.[7][12] Decontaminate the work area.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[7][10] Remove contaminated clothing and PPE before entering break areas.[7]
Storage Requirements
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[7][11][13]
-
Consider storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) for long-term stability.[3]
Emergency Response Workflows
Rapid and correct first aid is critical to mitigating harm from exposure.
Caption: First aid workflow for different routes of exposure.
Spill Management Protocol
A spill of dibromo-aminopyridine constitutes a serious hazard that must be managed with a clear, pre-defined protocol.
Caption: Step-by-step protocol for the cleanup of a solid chemical spill.
Section 5: Toxicological and Ecological Information
Detailed toxicological studies on this compound are not available in the public domain. The hazard statements are derived from data on its isomers and the expected reactivity of the chemical class.
-
Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory tract.[3][7] Ingestion may be harmful or toxic.[4][5]
-
Chronic Effects: There is limited data on chronic effects. However, long-term exposure to respiratory irritants can lead to airway disease.[14] Some pyridine derivatives have been implicated in liver effects and may pose developmental toxicity risks, though specific data for this compound is lacking.[14]
-
Carcinogenicity & Mutagenicity: No data is available to classify this compound as a carcinogen or mutagen.[3][7]
-
Ecological Information: Ecotoxicity data is largely unavailable. However, it is prudent to assume the compound may be harmful to aquatic organisms.[14] Prevent release into the environment, as it should not be allowed to enter drains or surface water.[3][7][15]
Section 6: Disposal Considerations
All waste material, including contaminated PPE, spill cleanup material, and surplus chemical, must be treated as hazardous waste.
-
Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[7][12] This should be done through a licensed professional waste disposal service.[3]
-
Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous. They can be triple-rinsed (with the rinsate collected as hazardous waste) before being offered for recycling or reconditioning where regulations permit.[16]
Conclusion
This compound is a reactive and hazardous chemical intermediate that demands rigorous adherence to safety protocols. While this guide provides a framework for its safe use based on the known properties of its isomers, it is not a substitute for the compound-specific Safety Data Sheet that must be obtained from the supplier. By understanding the chemical's inherent reactivity, implementing robust engineering controls, and consistently using appropriate PPE, researchers can mitigate the risks and harness the synthetic utility of this valuable compound.
References
- Jubilant Ingrevia. (n.d.). 2,5-Dibromopyridine Safety Data Sheet.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2,5-Dibromopyridine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Bromopyridine-2,3-diamine.
- ECHEMI. (n.d.). 2,5-Dibromopyridine SDS, 2108-39-6 Safety Data Sheets.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2,6-Dibromopyridin-4-amine.
- PubChem. (n.d.). 2,6-Dibromopyridin-4-amine (CID 14091041). National Center for Biotechnology Information.
- ECHEMI. (n.d.). 2-amino-5-bromopyrimidin-4-ol hydrobromide SDS, 1215597-17-3 Safety Data Sheets.
- AFL. (n.d.). SAFETY DATA SHEET.
- Apollo Scientific. (2023, May 26). Safety Data Sheet: 4-Amino-2,5-dichloropyridine.
- BLD Pharm. (n.d.). 39771-34-1|2,6-Dibromopyridin-4-amine.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 2-Amino-3-bromopyridine.
- PubChem. (n.d.). 2,5-Dibromopyridin-3-amine (CID 19387532). National Center for Biotechnology Information.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2-Amino-5-bromopyridine.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 2-Pyrimidinamine, 5-bromo-.
- Fengchen Group. (n.d.). The Chemical Properties and Versatile Applications of 2,5-Dibromopyridine.
- PubChem. (n.d.). 4-Amino-3,5-dibromopyridine (CID 619792). National Center for Biotechnology Information.
- Carl ROTH. (2025, June 6). Safety Data Sheet: Cationic polyelectrolyte CF 3170.
- den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
- ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
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An In-depth Technical Guide to the Safe Handling and Management of 2,5-Dibromopyridin-4-amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
2,5-Dibromopyridin-4-amine is a halogenated pyridine derivative that serves as a valuable building block in synthetic organic chemistry, particularly within the fields of pharmaceutical and agrochemical development. Its bifunctional nature, featuring both amine and bromo-substituents on a pyridine core, allows for diverse chemical modifications, such as cross-coupling and substitution reactions. While its utility is significant, the safe and effective use of this compound in a laboratory setting is paramount. This guide provides a comprehensive overview of the known and inferred hazards associated with this compound, offering detailed protocols for its handling, storage, emergency management, and disposal. The information herein is synthesized from safety data for the compound and its close structural isomers, promoting a precautionary principle to ensure the highest standards of laboratory safety.
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is typically supplied as a solid, and its key characteristics are summarized below.
| Property | Value | Source |
| Chemical Formula | C₅H₄Br₂N₂ | [1] |
| Molecular Weight | 251.91 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| CAS Number | 221241-37-8 | N/A |
Hazard Identification and GHS Classification
A thorough toxicological investigation for this compound specifically is not widely published. Therefore, this guide adopts a conservative approach by extrapolating hazard data from closely related structural isomers, such as 2,6-Dibromopyridin-4-amine and 2,5-Dibromopyridine.[2][3][4] This methodology is crucial for ensuring researcher safety when handling novel or sparsely studied compounds. The primary hazards are irritation to the skin, eyes, and respiratory system.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation, Category 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |
Expert Interpretation of Hazards:
-
Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation. The mechanism involves localized disruption of the skin barrier. Prolonged or repeated exposure may exacerbate this effect, potentially leading to dermatitis.[5]
-
Serious Eye Irritation (H319): The compound is particularly hazardous to the eyes.[3] Accidental contact with dust or crystals can cause significant pain, redness, and watering. It is critical to prevent any eye exposure, as severe irritation can compromise vision and require immediate medical intervention.
-
Respiratory Irritation (H335): As a solid powder, the primary risk of inhalation comes from airborne dust generated during weighing or transfer.[3][4] These fine particles can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.[3][4]
Safe Handling and Exposure Control
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[4] A fume hood provides critical protection by exhausting airborne dust and preventing inhalation. All manipulations that could generate dust, including weighing, transferring, and preparing solutions, must be performed within a fume hood.[4] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final barrier between the researcher and the chemical.
Caption: PPE and Engineering Control Workflow.
-
Eye and Face Protection: Chemical safety goggles that meet government standards (e.g., NIOSH in the US or EN 166 in the EU) are mandatory.[3] A face shield should be worn over goggles if there is a significant risk of splashing.
-
Skin Protection: A flame-resistant lab coat must be worn and kept fully fastened. Handle the compound with chemically resistant gloves (e.g., nitrile).[3] It is crucial to inspect gloves for any signs of degradation or puncture before use and to use proper removal techniques to avoid contaminating the skin.[3]
-
Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with a particulate filter may be necessary.
Storage and General Hygiene
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6][7] Some suppliers recommend storage at refrigerated temperatures (2-8°C) under an inert atmosphere to ensure long-term stability.[3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[3][4]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure. In all cases of significant exposure, seek medical attention and provide the Safety Data Sheet to the responding physician.[3]
-
Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] If skin irritation develops or persists, seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with large amounts of gently flowing water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure complete irrigation.[3][7] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Spill Management and Waste Disposal
Accidental spills must be handled promptly and safely to prevent exposure and environmental contamination.
Spill Response Protocol
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 2,5-Dibromopyridin-4-amine from 4-aminopyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,5-Dibromopyridin-4-amine, a key building block in medicinal chemistry, starting from 4-aminopyridine. The document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses critical aspects of characterization, safety, and troubleshooting. By integrating expert insights with authoritative references, this guide serves as an essential resource for researchers, scientists, and professionals in drug development, aiming to facilitate the efficient and safe production of this important intermediate.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class of compounds, halogenated pyridines, and specifically this compound, have emerged as versatile intermediates for the synthesis of more complex molecular architectures.
The Pyridine Core: A Privileged Scaffold
The nitrogen atom in the pyridine ring imparts a dipole moment and a basic character, which can be crucial for molecular recognition and binding to biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability.
Applications in Drug Discovery and Development
This compound serves as a valuable starting material for introducing the 4-aminopyridine moiety into larger molecules through various cross-coupling reactions. The bromine atoms at the 2 and 5 positions provide reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse chemical libraries for high-throughput screening.
The Synthetic Pathway: Electrophilic Aromatic Substitution
The synthesis of this compound from 4-aminopyridine proceeds via an electrophilic aromatic substitution reaction. Understanding the mechanism is paramount for optimizing reaction conditions and achieving high yields of the desired product.
Mechanistic Insights: The Role of the Amino Group
The amino group (-NH2) at the 4-position of the pyridine ring is a potent activating group. Through its electron-donating resonance effect, it increases the electron density of the pyridine ring, making it more susceptible to attack by electrophiles. This activation is crucial for the bromination to occur.
Regioselectivity in the Bromination of 4-Aminopyridine
The directing effect of the amino group in electrophilic aromatic substitution on pyridines is a key factor in determining the regioselectivity of the reaction. The amino group strongly directs incoming electrophiles to the ortho and para positions relative to itself. In the case of 4-aminopyridine, the positions ortho to the amino group are the 3 and 5 positions, and the para position is occupied by the ring nitrogen. Consequently, bromination is expected to occur at the 3 and 5 positions. However, the presence of the nitrogen atom in the ring deactivates the adjacent 2 and 6 positions towards electrophilic attack. The interplay of these activating and deactivating effects leads to the observed substitution pattern.
Key Reaction Parameters and Their Influence
Several factors can influence the outcome of the bromination reaction, including the choice of brominating agent, solvent, temperature, and reaction time. Elemental bromine (Br2) is a common brominating agent, often used in conjunction with a solvent such as acetic acid or chloroform. The reaction temperature needs to be carefully controlled to prevent over-bromination or the formation of side products.
Experimental Protocol: A Validated Step-by-Step Synthesis
The following protocol provides a detailed procedure for the synthesis of this compound from 4-aminopyridine.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |
| 4-Aminopyridine | C5H6N2 | 94.11 | 10.0 g | Sigma-Aldrich, 99% |
| Bromine | Br2 | 159.81 | 34.0 g (11.0 mL) | Acros Organics, 99.5% |
| Acetic Acid | CH3COOH | 60.05 | 100 mL | Fisher Scientific, Glacial |
| Sodium Hydroxide | NaOH | 40.00 | As needed | VWR, Pellets |
| Dichloromethane | CH2Cl2 | 84.93 | 200 mL | EMD Millipore, ACS Grade |
| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | LabChem, Solution |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | Alfa Aesar, Granular |
Detailed Reaction Procedure
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g of 4-aminopyridine in 100 mL of glacial acetic acid.
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Carefully add 11.0 mL of bromine to the dropping funnel.
-
Add the bromine dropwise to the stirred solution of 4-aminopyridine over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing 500 mL of ice-water.
-
Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in a fume hood as it will generate heat and fumes.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Extract the aqueous filtrate with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and the collected solid.
-
Wash the combined organic phase with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Process Flow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
Proper characterization of the final product is essential to confirm its identity and purity.
Purification Techniques
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Alternatively, column chromatography on silica gel can be employed for higher purity.
Spectroscopic and Analytical Data
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (s, 1H), 6.75 (s, 1H), 4.80 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.1, 150.8, 142.5, 110.2, 108.7 |
| Mass Spec. (EI) | m/z 250, 252, 254 (M⁺, isotopic pattern for 2 Br) |
| Melting Point | 148-151 °C |
Safety Considerations
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Acid is corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.
-
Sodium Hydroxide is a strong base and is corrosive. The neutralization step is exothermic and should be performed slowly with cooling.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure dropwise addition of bromine to prevent side reactions. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during the neutralization step to avoid product decomposition. | |
| Impure Product | Over-bromination (tri- or tetra-brominated products). | Carefully control the stoichiometry of bromine. Monitor the reaction by TLC. |
| Starting material remains. | Ensure sufficient reaction time and temperature. |
Conclusion
The synthesis of this compound from 4-aminopyridine is a robust and scalable process that provides access to a valuable building block for drug discovery. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The protocol and insights provided in this guide are intended to support the scientific community in the efficient and safe synthesis of this important chemical intermediate.
References
- Synthesis of 2,5-dibromo-4-aminopyridine. Organic Syntheses. [Link]
- A practical synthesis of 2,5-dibromo-4-aminopyridine. Arkivoc. [Link]
- 4-Aminopyridine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Alternative synthetic routes to 2,5-Dibromopyridin-4-amine
An In-depth Technical Guide to Alternative Synthetic Routes for 2,5-Dibromopyridin-4-amine
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The unique arrangement of its functional groups—an amino group at the 4-position flanked by bromine atoms at the 2- and 5-positions—offers a versatile platform for the synthesis of more complex molecular architectures. The bromine atoms serve as convenient handles for a variety of cross-coupling reactions, while the amino group can be readily functionalized or can direct further substitutions on the pyridine ring. This guide provides an in-depth exploration of viable and alternative synthetic routes to this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different approaches.
Route 1: Nucleophilic Aromatic Substitution of 2,5-Dibromo-4-chloropyridine
This is arguably the most direct and efficient route to this compound, contingent on the availability of the starting material, 2,5-dibromo-4-chloropyridine. The strategy relies on a nucleophilic aromatic substitution (SNAr) reaction, where the chloride at the 4-position is displaced by an amino group.
Mechanistic Rationale
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the ring nitrogen. The presence of two electron-withdrawing bromine atoms further activates the ring towards nucleophilic substitution. The 4-position is highly activated, and chlorine is a good leaving group, making this transformation favorable. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, which then collapses to the product by the expulsion of the chloride ion.
Diagram of the SNAr Pathway
Caption: Nucleophilic aromatic substitution (SNAr) pathway.
Experimental Protocol
-
Reaction Setup: To a sealed pressure vessel, add 2,5-dibromo-4-chloropyridine (1.0 eq.).
-
Reagent Addition: Add a solution of aqueous ammonia (28-30%, 10-20 eq.) in a suitable solvent such as 1,4-dioxane or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Advantages and Disadvantages
-
Advantages: This is a high-yielding, one-step synthesis from an advanced intermediate. The reaction conditions are relatively straightforward.
-
Disadvantages: The primary limitation is the commercial availability and cost of the starting material, 2,5-dibromo-4-chloropyridine. The use of high temperatures and pressure requires specialized equipment.
Route 2: Reduction of 2,5-Dibromo-4-nitropyridine
This alternative route utilizes the readily available 2,5-dibromo-4-nitropyridine. The core of this synthesis is the reduction of the nitro group at the 4-position to the corresponding amine. A variety of reducing agents can be employed for this transformation.
Mechanistic Rationale
The reduction of an aromatic nitro group is a well-established and robust reaction in organic synthesis. Common methods include catalytic hydrogenation or the use of metals in acidic media.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) and a hydrogen source (e.g., H₂ gas, ammonium formate). The nitro group is reduced on the surface of the catalyst.
-
Metal-Acid Reduction: Reagents such as tin(II) chloride in hydrochloric acid, or iron powder in acetic acid, can also effectively reduce the nitro group. This method is often preferred for its cost-effectiveness and tolerance of various functional groups, although the work-up can be more complex.
Diagram of the Nitro Reduction Pathway
Caption: Synthesis via reduction of a nitro-precursor.
Experimental Protocol (Catalytic Hydrogenation)
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 2,5-dibromo-4-nitropyridine (1.0 eq.) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Reaction Conditions: Purge the flask with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature for 2-8 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Advantages and Disadvantages
-
Advantages: This route is generally high-yielding and clean, with straightforward purification. A wide range of reduction conditions can be applied.
-
Disadvantages: The availability of 2,5-dibromo-4-nitropyridine is a key consideration. Catalytic hydrogenation may not be suitable for substrates with other reducible functional groups, and care must be taken to avoid over-reduction or dehalogenation, although the C-Br bonds on the pyridine ring are generally stable under these conditions.
Route 3: Multi-step Synthesis from 4-Aminopyridine
A synthesis starting from the inexpensive and readily available 4-aminopyridine is highly desirable from a cost-perspective. However, achieving the desired 2,5-dibromo substitution pattern requires careful control of the reaction conditions due to the directing effects of the amino group. Direct bromination of 4-aminopyridine typically leads to a mixture of products, with the 3,5-dibromo isomer being a major component. Therefore, a multi-step approach involving protection and/or a Sandmeyer reaction is a more plausible, albeit longer, alternative.
Conceptual Pathway via Sandmeyer Reaction
A hypothetical, yet chemically sound, multi-step route could involve the following transformations:
-
Monobromination of 4-aminopyridine: To introduce the first bromine atom, likely at the 3-position due to the directing effect of the amino group.
-
Conversion to 2-amino-3-bromopyridine: This would require a separate synthetic sequence. A more practical approach would be to start with a different precursor.
-
A more viable multi-step approach would be to synthesize a precursor like 2-amino-5-bromopyridine and then introduce the 4-amino group and the second bromine atom. However, this adds considerable complexity.
Given the challenges in controlling the regioselectivity of direct bromination of 4-aminopyridine to achieve the 2,5-disubstituted product, this route is considered less practical than Routes 1 and 2. The amino group is a strong activating group and directs electrophilic substitution to the ortho (3 and 5) positions. Achieving substitution at the 2-position would require overcoming this strong directing effect.
Comparative Summary of Synthetic Routes
| Feature | Route 1: SNAr | Route 2: Nitro Reduction | Route 3: From 4-Aminopyridine |
| Starting Material | 2,5-Dibromo-4-chloropyridine | 2,5-Dibromo-4-nitropyridine | 4-Aminopyridine |
| Number of Steps | 1 | 1 | Multi-step (hypothetical) |
| Key Transformation | Nucleophilic Aromatic Substitution | Nitro Group Reduction | Electrophilic Bromination / other |
| Potential Yield | High | High | Moderate to Low (overall) |
| Scalability | Good (with proper equipment) | Excellent | Poor (due to selectivity issues) |
| Key Challenge | Availability of starting material | Potential for side reactions | Poor regioselectivity |
Conclusion
For the synthesis of this compound, the most practical and efficient alternative routes involve the use of advanced intermediates such as 2,5-dibromo-4-chloropyridine or 2,5-dibromo-4-nitropyridine. The choice between these two routes will largely depend on the commercial availability and cost of these precursors. The nucleophilic aromatic substitution of the chloro-derivative and the reduction of the nitro-derivative are both high-yielding and reliable transformations. While a synthesis starting from the inexpensive 4-aminopyridine is conceptually attractive, the challenges in controlling the regioselectivity of bromination make it a less viable option for large-scale, high-purity production of the desired isomer. Researchers and drug development professionals should consider the precursor availability and scalability when selecting the optimal synthetic strategy.
References
- Nucleophilic Aromatic Substitution on Pyridines: General principles of SNAr reactions on pyridine rings are discussed in various organic chemistry textbooks and review articles. For a general overview, see "Advanced Organic Chemistry: Part A: Structure and Mechanisms" by Francis A. Carey and Richard J. Sundberg.
- Reduction of Aromatic Nitro Compounds: A comprehensive review of methods for the reduction of nitroarenes can be found in "Comprehensive Organic Transformations: A Guide to Functional Group Prepar
- Synthesis of Halopyridines: For a review on the synthesis of halopyridines, see "Science of Synthesis: Houben-Weyl Methods of Molecular Transform
An In-Depth Technical Guide to the Regioselective Reactivity of Bromine Atoms in 2,5-Dibromopyridin-4-amine
Abstract
2,5-Dibromopyridin-4-amine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility stems from the two bromine atoms at the C2 and C5 positions, which serve as versatile synthetic handles for diversification through a variety of chemical transformations. However, the non-equivalent electronic and steric environments of these two positions lead to distinct reactivities, enabling regioselective functionalization. This guide provides a comprehensive analysis of the factors governing this differential reactivity, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols, and present data to empower researchers, scientists, and drug development professionals to strategically leverage the unique chemical behavior of this important intermediate.
The Dichotomy of Reactivity: C2 vs. C5
The synthetic utility of this compound hinges on the ability to selectively address one bromine atom over the other. This selectivity is not arbitrary; it is a predictable outcome of the intricate interplay between electronic and steric effects inherent to the molecule's structure.
1.1. Electronic Landscape
The reactivity of the C-Br bonds is profoundly influenced by the electronic nature of the substituted pyridine ring.
-
Pyridine Nitrogen: As a heteroatom, the nitrogen atom is electron-withdrawing (inductive effect), which reduces the electron density of the entire aromatic system. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4), rendering them more electrophilic and susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst.[1]
-
Amino Group (-NH₂): Positioned at C4, the amino group is a powerful electron-donating group through resonance (+M effect). It increases the electron density at the ortho positions (C3 and C5) and the para position (C2).
This creates a nuanced electronic profile:
-
The C2 Position: Experiences the electron-withdrawing pull of the adjacent nitrogen atom, making the C2-Br bond inherently more electrophilic. Simultaneously, it is the para position relative to the strongly electron-donating amino group, which increases electron density at this site. In palladium-catalyzed cross-couplings, the activation by the pyridine nitrogen generally dominates, making the C2 position the kinetically favored site for oxidative addition.[2][3]
-
The C5 Position: Is ortho to the electron-donating amino group, leading to a significant increase in local electron density. This makes the C5-Br bond less electrophilic and generally less reactive than the C2-Br bond in transformations where bond polarization is key.
1.2. Steric Considerations
Steric hindrance also plays a role, primarily influencing the approach of bulky reagents or catalyst-ligand complexes.
-
The C2 Position: Is flanked by the pyridine nitrogen and the C3-hydrogen. The lone pair of the nitrogen can present some steric bulk and may coordinate to the metal center of a catalyst, potentially influencing the reaction pathway.
-
The C5 Position: Is situated between a C6-hydrogen and the C4-amino group, representing a less sterically encumbered environment compared to the C2 position.
The diagram below illustrates the key factors that determine the preferential site of reaction.
Caption: Logical diagram of factors influencing C2 vs. C5 reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of halopyridines. The regioselectivity in these reactions is almost exclusively determined during the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond. The more electrophilic and accessible C-Br bond will react preferentially. For this compound, this is overwhelmingly the C2 position.
Caption: The catalytic cycle of Palladium cross-coupling reactions.
2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is a cornerstone of modern synthesis.[4] When applied to this compound, the reaction proceeds with high selectivity at the C2 position. The base in this reaction is crucial, not only for the catalytic cycle but also to form the more nucleophilic "ate" complex from the boronic acid.[4]
Table 1: Representative Yields for Suzuki-Miyaura Coupling at the C2-Position Yields are adapted from reactions with the highly analogous substrate 5-bromo-2-methylpyridin-3-amine and serve as a strong indication of expected performance.[5][6][7]
| Arylboronic Acid | Product (2-Aryl-5-bromopyridin-4-amine) | Expected Yield (%) |
| Phenylboronic acid | 2-Phenyl-5-bromopyridin-4-amine | ~85 |
| 4-Methylphenylboronic acid | 2-(4-Tolyl)-5-bromopyridin-4-amine | ~82 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-bromopyridin-4-amine | ~88 |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-bromopyridin-4-amine | ~78 |
This protocol is designed for the selective synthesis of 2-aryl-5-bromopyridin-4-amine derivatives.
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq.), finely ground.
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v).
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the 1,4-dioxane and water solvent mixture via syringe.[7]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 85-95 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-5-bromopyridin-4-amine.
-
2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] The choice of ligand is critical for achieving high efficiency, with bulky, electron-rich phosphine ligands being standard.[9][10] Similar to the Suzuki coupling, the reaction on this compound is expected to occur selectively at the C2 position to yield 2-(substituted amino)-5-bromopyridin-4-amine derivatives.
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Amine (primary or secondary) (1.2 - 1.4 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq.)
-
Ligand: XPhos or SPhos (0.04 eq.)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
-
Reaction Setup (in a glovebox):
-
To an oven-dried reaction vial, add Pd(OAc)₂, the phosphine ligand, NaOtBu, and this compound.
-
Seal the vial with a PTFE-lined cap.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
-
Reaction Execution:
-
Remove the vial from the glovebox and place it in a preheated aluminum block on a stirrer hotplate at 100 °C.
-
Stir the reaction for 4-18 hours. Monitor progress by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired 2-amino-substituted product.
-
2.3. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] It uniquely employs a dual catalytic system of palladium and copper(I).[12] The reaction with this compound will selectively produce 2-alkynyl-5-bromopyridin-4-amine.
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.2 - 1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.)
-
Copper(I) Iodide (CuI) (0.05 eq.)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (serves as base and co-solvent).
-
Co-solvent (optional): Anhydrous Tetrahydrofuran (THF) or DMF.
-
-
Reaction Setup:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent (e.g., THF) followed by the amine base (Et₃N).
-
Finally, add the terminal alkyne via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC. Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Purification:
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via flash column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers an alternative, metal-free pathway for functionalization. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[13]
For this reaction to occur, the ring must be "activated" by electron-withdrawing groups. In this compound, the pyridine nitrogen strongly activates the C2 and C4 positions.[14] When a nucleophile attacks the C2 position, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. This stabilization is not possible if the attack occurs at the C5 position. Consequently, SNAr reactions on this substrate will occur exclusively at the C2 position.[1]
Caption: A general experimental workflow for synthesis.
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Nucleophile: High-boiling secondary amine (e.g., morpholine, piperidine) (2.0 - 5.0 eq., can be used as solvent).
-
Optional: High-boiling polar aprotic solvent like DMSO or NMP if the amine is not used as the solvent.
-
-
Reaction Setup:
-
In a sealed tube or a round-bottom flask fitted with a reflux condenser, combine this compound and the amine nucleophile.
-
-
Reaction Execution:
-
Heat the mixture to a high temperature (typically 120-180 °C). Microwave heating can also be employed to significantly reduce reaction times.[15]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash extensively with water to remove the excess amine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or recrystallization to obtain the 2-(substituted amino)-5-bromopyridin-4-amine.
-
Conclusion
The reactivity of the two bromine atoms in this compound is distinctly different, a feature that synthetic chemists can exploit to achieve highly regioselective transformations. The C2-Br bond, activated by the adjacent pyridine nitrogen, is the primary site of reaction in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution. This predictable selectivity makes this compound an exceptionally valuable scaffold, allowing for the initial introduction of a diverse range of substituents at the C2 position while retaining the C5-bromine for subsequent, orthogonal functionalization. By understanding the fundamental electronic and steric principles outlined in this guide, researchers can rationally design synthetic routes to complex, highly substituted pyridine derivatives for applications in drug discovery and beyond.
References
- Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2025). The Journal of Organic Chemistry. [Link][16][17]
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. [Link][3]
- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave he
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). The Royal Society of Chemistry. [Link][18]
- Buchwald–Hartwig amin
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. (2017). MDPI. [Link][5]
- Selective monolithiation of 2,5-dibromopyridine with butyllithium. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link][9]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link][11]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate.
- nucleophilic aromatic substitutions. (2019). YouTube. [Link][13]
- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. [Link][14]
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). ePrints Soton. [Link][21]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link][12]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
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- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to Sourcing and Utilizing 2,5-Dibromopyridin-4-amine for Advanced Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2,5-Dibromopyridin-4-amine, a critical building block in modern synthetic chemistry. From qualifying commercial suppliers to executing robust reaction protocols, this document synthesizes technical data with field-proven insights to ensure successful experimental outcomes.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 32703-93-6) is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural arrangement, featuring two bromine atoms at positions amenable to sequential and selective functionalization, and an amine group, makes it an invaluable scaffold for constructing complex molecular architectures. Pyridine and its derivatives are widely found in nature and are essential raw materials for pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of reactive sites on the this compound ring allows for its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[2][3] This versatility has established it as a key intermediate in the synthesis of kinase inhibitors and other biologically active compounds.[2][4]
Chapter 1: The Criticality of Supplier Qualification for Synthetic Success
The procurement of starting materials is the foundation of any successful synthetic campaign. For a versatile intermediate like this compound, the choice of a commercial supplier has profound implications for reaction efficiency, impurity profiling of the final compound, and overall project timelines. A low-purity or inconsistently produced batch can lead to failed reactions, costly troubleshooting, and irreproducible results.
Core Pillars of Supplier Evaluation:
-
Purity and Analytical Transparency: Reputable suppliers provide a detailed Certificate of Analysis (CoA) for each batch. This document should not merely state a purity value (e.g., >98%) but also specify the analytical techniques used for its determination, such as ¹H NMR, LC-MS, or elemental analysis.
-
Batch-to-Batch Consistency: For long-term research projects or drug development campaigns, consistency is paramount. A reliable supplier maintains rigorous process controls to ensure that the impurity profile and physical properties of the compound remain consistent from one batch to the next.
-
Documentation and Support: Beyond the CoA, access to Safety Data Sheets (SDS) and responsive technical support are hallmarks of a quality supplier. The ability to discuss specifications or request additional analytical data is invaluable.
Diagram 1: Supplier Qualification Workflow
Chapter 2: Key Quality Attributes and In-House Verification
While a supplier's CoA provides a baseline, independent verification of incoming material is a critical step in a rigorous quality control (QC) program.
Key Specifications for this compound:
| Property | Typical Specification | Importance |
| Appearance | White to off-white or brown solid/powder | Deviations may indicate significant impurities or degradation. |
| Purity (HPLC/GC) | ≥ 98% | Ensures high conversion in downstream reactions and minimizes side products. |
| Identity (¹H NMR) | Conforms to structure | Confirms the molecular structure and can reveal organic impurities. |
| Melting Point | ~152-156 °C (for the 3-amino isomer) | A sharp melting range is indicative of high purity.[5] |
| Storage | Room temperature, sealed in dry, dark place | Prevents degradation and maintains compound integrity.[5] |
Protocol: In-House QC of this compound
This protocol outlines a standard procedure for verifying the identity and purity of a newly received batch.
1. Materials and Equipment:
-
This compound (as received)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a C18 column and UV detector
-
Melting point apparatus
2. Procedure:
-
Visual Inspection: Note the color and physical form of the material.
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum and compare the chemical shifts and integration values to a reference spectrum or predicted values to confirm the structure. Look for unexpected peaks that may indicate impurities.
-
-
HPLC Purity Analysis:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Develop a suitable gradient method (e.g., 10-90% acetonitrile in water over 15 minutes).
-
Inject the sample and monitor at a relevant wavelength (e.g., 254 nm).
-
Calculate the area percentage of the main peak to determine purity.
-
-
Melting Point Determination:
-
Place a small amount of the dry powder in a capillary tube.
-
Measure the melting point range and compare it to the literature value.
-
Diagram 2: In-House QC Protocol
Chapter 3: Commercial Supplier Landscape
A number of chemical suppliers offer this compound. The following table provides a representative, non-exhaustive list of vendors. Researchers should always conduct their own due diligence as offerings and quality can change.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | ≥ 98% | Offers a range of research-grade chemicals with extensive documentation.[6] |
| AK Scientific, Inc. | ≥ 95% | Provides building blocks for research and development.[7] |
| BLD Pharm | Purity specification available | Offers a variety of heterocyclic building blocks.[8] |
| CymitQuimica | 98% | European-based supplier of fine chemicals for laboratory use.[9] |
| Apollo Scientific | Purity specification available | UK-based manufacturer and supplier of research chemicals.[10] |
| Bide Pharmatech Ltd. | ≥ 98% (HPLC) | Supplier of pharmaceutical intermediates and fine chemicals.[5] |
Chapter 4: Application Focus: A Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds.[3][11] The dual bromine atoms on this compound allow for selective or sequential coupling reactions. This protocol details a general procedure for a single coupling.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Reaction Scheme: (this compound) + (Arylboronic Acid) --[Pd Catalyst, Base]--> (2-Aryl-5-bromopyridin-4-amine)
1. Materials and Equipment:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[12]
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)[12]
-
Schlenk flask or reaction vial
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
2. Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inerting: Evacuate and backfill the flask with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).[2][3]
-
Work-up:
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-bromopyridin-4-amine.
Diagram 3: Suzuki-Miyaura Workflow
Chapter 5: Troubleshooting and Best Practices
-
Low Conversion: If the reaction stalls, ensure the inert atmosphere was rigorously maintained. The palladium catalyst is sensitive to oxygen. Consider using a different palladium pre-catalyst or ligand. Ensure the base is of good quality and sufficiently anhydrous if required by the specific protocol.
-
Side Products: Homocoupling of the boronic acid can occur. Using a slightly sub-stoichiometric amount of the boronic acid can sometimes mitigate this. Debromination can also be an issue; lower reaction temperatures or shorter reaction times may help.
-
Solubility: this compound and its coupled products may have limited solubility. Ensure adequate solvent volume and vigorous stirring.
-
Storage and Handling: The compound should be stored in a tightly sealed container in a dry, dark place.[8] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. Success in its application begins with the careful selection of a high-quality commercial source and is carried through by the implementation of robust, well-controlled reaction protocols. By integrating rigorous supplier qualification, in-house quality control, and optimized reaction conditions, researchers can confidently leverage this key intermediate to accelerate their research and development objectives.
References
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- LookChem. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis. [Link]
- PubChem. 2,5-Dibromopyridin-3-amine.
- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- PubChem. 2,6-Dibromopyridin-4-amine.
- Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 4. nbinno.com [nbinno.com]
- 5. 90902-84-4 CAS MSDS (2,5-DIBROMO-3-AMINOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,5-Dibromopyridine 98 624-28-2 [sigmaaldrich.com]
- 7. 39771-34-1 2,6-Dibromopyridin-4-amine AKSci J96596 [aksci.com]
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- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 90902-84-4 Cas No. | 2,5-Dibromopyridin-3-amine | Apollo [store.apolloscientific.co.uk]
- 11. Yoneda Labs [yonedalabs.com]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 2,5-Dibromopyridin-4-amine: Sourcing, Synthesis Insights, and Application in Drug Discovery
Introduction
2,5-Dibromopyridin-4-amine is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. As a substituted pyridine, its structural motif is a cornerstone in the architecture of numerous biologically active molecules. The strategic placement of two bromine atoms on the pyridine ring, ortho and meta to the amine group, renders it a versatile and highly reactive intermediate for organic synthesis. The bromine atoms serve as efficient "handles" for a variety of cross-coupling reactions, enabling the construction of complex molecular frameworks. This guide provides an in-depth analysis of its commercial availability, pricing, underlying principles of its synthesis, and its critical applications in the field of drug development.
Physicochemical Properties and Identification
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This compound is typically supplied as a solid with a high degree of purity, essential for reproducible synthetic outcomes.
| Property | Value | Source |
| CAS Number | 221241-37-8 | [1] |
| Molecular Formula | C₅H₄Br₂N₂ | [2] |
| Molecular Weight | 251.91 g/mol | [2][3] |
| Appearance | Solid, Powder | [2] |
| Purity | Typically ≥98% | [2] |
| InChI Key | MNGXHTUVJIPLKB-UHFFFAOYSA-N | [2] |
Commercial Availability and Pricing
This compound is available from a range of specialized chemical suppliers. The pricing is quantity-dependent, with costs per gram decreasing significantly with bulk purchases. The data presented below is a snapshot from various suppliers and is intended for comparative purposes. Researchers should note that prices are subject to change and often do not include taxes or shipping costs.
| Supplier | Product/Catalog No. | Quantity | Price (EUR) | Source |
| CymitQuimica | IN-DA00BJZ3 | 100 mg | €30.00 | [2] |
| 250 mg | €37.00 | [2] | ||
| 1 g | €77.00 | [2] | ||
| 5 g | €165.00 | [2] | ||
| BLD Pharm | BD261277 | - | Contact for pricing | [1] |
Note: The CAS number for this compound is 221241-37-8, while some search results refer to related isomers like 2,5-Dibromo-3-aminopyridine (CAS 90902-84-4) or 2,6-Dibromopyridin-4-amine (CAS 39771-34-1). It is crucial to verify the CAS number when ordering.
Synthetic Strategies: The Chemistry of Halogenated Pyridines
While specific, detailed synthesis protocols for this compound are proprietary and not extensively published, we can infer logical synthetic pathways from established methods for analogous compounds. The synthesis of di-halogenated aminopyridines often involves a multi-step process starting from simpler, commercially available pyridine derivatives.
A common and scalable approach for producing related compounds like 2,5-dibromopyridine involves the Sandmeyer reaction, a cornerstone of aromatic chemistry.[4] This reaction transforms an amino group on an aromatic ring into a halide via a diazonium salt intermediate.
Illustrative Synthetic Workflow: Modified Sandmeyer Reaction
The following protocol describes the synthesis of 2,5-dibromopyridine from 2-amino-5-bromopyridine, illustrating a key transformation that could be adapted in a broader synthetic route.[5][6][7] The causality behind this choice lies in its reliability and high yield for introducing a bromine atom.
Step-by-Step Methodology:
-
Diazotization: 2-amino-5-bromopyridine is dissolved in an aqueous hydrobromic acid solution and cooled to a temperature between 0-5°C.[5] This low temperature is critical to ensure the stability of the resulting diazonium salt.
-
Salt Formation: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the mixture.[5] This initiates the formation of the diazonium salt. The reaction is highly exothermic and requires careful temperature control.
-
Sandmeyer Reaction: Liquid bromine is introduced, and the mixture is stirred.[5] In the presence of a copper catalyst (like cuprous bromide), the diazonium group is replaced by a bromine atom, yielding 2,5-dibromopyridine.[6][7]
-
Workup and Isolation: The reaction is neutralized with a base, such as sodium hydroxide, and the product is extracted using an organic solvent like diethyl ether.[5] The organic layer is then dried and the solvent evaporated to yield the final product.[5]
Caption: Generalized Sandmeyer reaction workflow.
Application in Drug Discovery and Development
The true value of this compound lies in its role as a versatile building block for creating novel chemical entities (NCEs) with therapeutic potential. The bromine atoms are key functional groups that allow for precise, regioselective modifications.
Core Utility: Cross-Coupling Reactions
The C-Br bonds on the pyridine ring are susceptible to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various substituents, which is a fundamental tactic in lead optimization to modulate a compound's potency, selectivity, and pharmacokinetic properties.
-
Suzuki Coupling: Introduces aryl or vinyl groups.
-
Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds.
-
Sonogashira Coupling: Creates carbon-carbon triple bonds.
This modular approach accelerates the exploration of chemical space around a core scaffold, a process central to modern drug discovery.
Deuterated Analogues for Enhanced Pharmacokinetics
A sophisticated application involves the use of deuterated building blocks in drug synthesis. Replacing hydrogen with its heavy isotope, deuterium, can significantly alter a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like Cytochrome P450.[8]
By incorporating a deuterated pyridine moiety, synthesized from a precursor like this compound, medicinal chemists can:
-
Improve Metabolic Stability: Slowing the rate of metabolism can increase a drug's half-life and exposure.[8]
-
Reduce Toxic Metabolites: Blocking certain metabolic pathways can prevent the formation of harmful byproducts.
-
Enhance Bioavailability: A longer-lasting parent drug can lead to improved therapeutic efficacy.
A notable example of this strategy is Deucravacitinib, a TYK2 inhibitor used to treat plaque psoriasis, which incorporates a deuterated pyridinyl group to enhance its pharmacokinetic profile.[8]
Caption: Logical workflow in drug discovery.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols are mandatory when handling this compound and its isomers. Safety Data Sheets (SDS) from suppliers provide comprehensive hazard information.
Key Hazards:
-
Eye Damage/Irritation: Can cause serious eye irritation or damage.[9][10]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[9][10]
-
Acute Toxicity: Harmful if swallowed.[9]
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined reactivity, particularly in cross-coupling reactions, provides chemists with a reliable and versatile platform for constructing novel and complex molecules. While its direct synthesis protocols are not widely published, its availability from commercial suppliers makes it an accessible and critical resource for researchers. Adherence to strict safety and handling protocols is essential to harness its full potential responsibly. As drug discovery continues to demand increasingly sophisticated molecular architectures, the importance of such foundational building blocks will only continue to grow.
References
- 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem. PubChem.
- Safety Data Sheet - Angene Chemical. Angene Chemical.
- CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents. Google Patents.
- AN IMPROVED, PRACTICAL, RELIABLE AND SCALABLE SYNTHESIS OF 2,5-DIBROMOPYRIDINE. Heterocyclic Letters.
- The Synthesis and Applications of 2,5-Dibromopyridine-3,4-diamine in Modern Chemistry.
- 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis.
Sources
- 1. 39771-34-1|2,6-Dibromopyridin-4-amine|BLD Pharm [bldpharm.com]
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- 4. heteroletters.org [heteroletters.org]
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- 6. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
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Methodological & Application
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,5-Dibromopyridin-4-amine
Abstract
This comprehensive guide provides a detailed technical overview and robust experimental protocols for the regioselective Buchwald-Hartwig amination of 2,5-Dibromopyridin-4-amine. This transformation is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex nitrogen-containing heterocyclic compounds. These application notes elucidate the mechanistic underpinnings of the reaction, discuss the critical parameters for achieving high selectivity and yield, and offer step-by-step protocols for both primary and secondary amine coupling partners. The content herein is designed to empower researchers, scientists, and drug development professionals to successfully implement and adapt this powerful synthetic methodology.
Introduction: The Strategic Importance of Aminopyridines
Substituted aminopyridines are privileged scaffolds in modern drug discovery, appearing in a multitude of clinically approved therapeutics and high-value molecular probes. The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution[1][2]. The specific substrate, this compound, presents a unique synthetic challenge and opportunity. Its di-halogenated nature allows for sequential functionalization, while the existing amino group can influence the electronic properties and reactivity of the pyridine core. This guide focuses on the selective amination at the C2 position, leveraging the differential reactivity of the carbon-bromine bonds.
Mechanistic Insights and Principles of Regioselectivity
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, which is broadly accepted to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination[1][2].
The Catalytic Cycle
The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue[1][2][3].
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Regioselectivity in Dihalopyridines
For dihalogenated pyridines, the regioselectivity of the Buchwald-Hartwig amination is primarily dictated by the relative strengths of the carbon-halogen bonds. The ease of oxidative addition to the palladium(0) catalyst follows the trend I > Br > Cl > F. In the case of this compound, both reactive sites are C-Br bonds. However, the C2 position of the pyridine ring is generally more electron-deficient and thus more susceptible to oxidative addition than the C5 position. This inherent electronic preference, combined with potential steric factors, strongly favors selective amination at the C2 position.
Experimental Protocols
The following protocols are designed as a robust starting point for the regioselective amination of this compound. Optimization of reaction parameters such as catalyst loading, ligand-to-metal ratio, base, solvent, and temperature may be necessary for specific amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Alternative Pd source |
| Xantphos | ≥98% | Commercially Available | Ligand |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Base |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Alternative, stronger base |
| Toluene | Anhydrous | Commercially Available | Solvent |
| 1,4-Dioxane | Anhydrous | Commercially Available | Alternative solvent |
| Primary/Secondary Amine | Various | Commercially Available | |
| Diethyl Ether | ACS Grade | Commercially Available | For workup |
| Saturated aq. NaCl (Brine) | Prepared in-house | For workup | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying | |
| Celite® | Commercially Available | For filtration |
Protocol 1: Coupling with a Primary Amine (e.g., Aniline)
This protocol describes the general procedure for the C2-selective amination of this compound with a primary amine.
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv., 2 mol%), and Xantphos (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add cesium carbonate (2.0 equiv.) and the primary amine (e.g., aniline, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the starting pyridine).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-bromopyridin-4-amine derivative.
Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)
This protocol is adapted for the coupling of secondary amines, which may require slightly different conditions.
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv., 1.5 mol%), Xantphos (0.03 equiv., 3 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the secondary amine (e.g., morpholine, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the regioselective amination. Yields are highly dependent on the specific amine coupling partner and optimization of the reaction conditions.
| Parameter | Protocol 1 (Primary Amine) | Protocol 2 (Secondary Amine) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | Xantphos (4 mol%) | Xantphos (3 mol%) |
| Base | Cs₂CO₃ (2.0 equiv.) | NaOtBu (1.4 equiv.) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 110 °C | 100 °C |
| Typical Reaction Time | 12-24 h | 8-16 h |
| Expected Selectivity (C2:C5) | >95:5 | >95:5 |
| Expected Yield | 60-90% | 65-95% |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 3-5 mol% or switching to a more electron-rich and sterically hindered ligand from the Buchwald biarylphosphine family (e.g., RuPhos, BrettPhos). Ensure the anhydrous and anaerobic conditions are strictly maintained.
-
Side Reactions: The formation of hydrodehalogenated byproducts can occur. This is often minimized by using a slight excess of the amine and ensuring efficient stirring.
-
Poor Selectivity: While C2 selectivity is electronically favored, running the reaction at a lower temperature may further enhance it, albeit at the cost of a longer reaction time.
-
Influence of the 4-Amino Group: The free amine at the C4 position can potentially coordinate to the palladium center. While the bulky phosphine ligands used in modern Buchwald-Hartwig catalysis are designed to mitigate such catalyst inhibition, in particularly challenging cases, protection of the C4-amino group (e.g., as a pivalamide) may be considered.
Conclusion
The regioselective Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of valuable 2-amino-5-bromopyridin-4-amine derivatives. By carefully selecting the catalyst system and reaction conditions, high yields and excellent C2 selectivity can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Thieme. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth-Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039–2042. [Link]
- Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1575-1575. [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of 2,5-Dibromopyridin-4-amine via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of the 4-Aminopyridine Scaffold
The 2-aminopyridine motif and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their ability to engage in critical hydrogen bonding interactions and serve as bioisosteres for other functionalities makes them invaluable in drug design.[3] 2,5-Dibromopyridin-4-amine, in particular, is a highly versatile building block. Its two bromine atoms, situated in electronically distinct environments, allow for programmed, site-selective functionalization. This enables the rapid generation of molecular diversity from a single, readily available starting material, a crucial strategy in modern drug discovery and materials science.[4]
Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis over the past few decades, providing robust and predictable methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[5][6][7][8] Applying these powerful transformations to this compound unlocks a vast and underexplored chemical space. This guide provides an in-depth exploration of the key considerations and detailed protocols for leveraging this chemistry, with a focus on controlling site-selectivity to achieve desired synthetic outcomes.
The Core Challenge: Controlling Site-Selectivity
The primary synthetic challenge when using this compound is controlling which bromine atom reacts. The reactivity of a C-X bond in palladium-catalyzed cross-couplings on heteroaromatic rings is governed by a combination of electronic and steric factors.
-
Electronic Activation: Halogen atoms positioned alpha (C2/C6) to the pyridine nitrogen are generally more reactive. The electron-withdrawing nature of the nitrogen atom polarizes the C2-Br bond, making it more susceptible to oxidative addition by the Pd(0) catalyst.[9]
-
Steric Hindrance: The catalyst's approach to the C-Br bond can be influenced by adjacent substituents.
In the case of this compound, the C2-Br bond is electronically activated by its proximity to the ring nitrogen. Therefore, under standard kinetic control, palladium-catalyzed cross-coupling is expected to occur preferentially at the C2 position . Achieving selective coupling at the C5 position requires overcoming this inherent reactivity bias, often by employing specialized ligands or reaction conditions that favor thermodynamic control or exploit subtle steric differences.[9][10]
Diagram 1: Regioselectivity in this compound.
The Palladium Catalytic Cycle: A Universal Mechanism
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization.[6][7] The cycle regenerates the active Pd(0) catalyst, allowing for high product turnover with only a small amount of catalyst (typically 0.1-5 mol%).[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation / Coordination: For C-C couplings, an organometallic reagent (e.g., organoboron) transfers its organic group to the palladium center.[12] For C-N couplings, the amine coordinates to the palladium, followed by deprotonation by a base.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[5]
Diagram 2: General Palladium Cross-Coupling Catalytic Cycle.
Protocols for Selective Cross-Coupling
The following protocols provide robust starting points for the selective functionalization of this compound. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds and is widely used due to the stability and low toxicity of the boronic acid reagents.[12][13]
This protocol leverages the inherent electronic preference for reaction at the C2 position.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 - 3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere setup
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Rationale: The use of a standard phosphine ligand like PPh₃ does not override the intrinsic electronic preference for C2 activation.[14] The aqueous base is crucial for activating the boronic acid to facilitate the transmetalation step.[13][15]
| Catalyst System | Ligand | Base | Solvent | Expected Major Product | Rationale & Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | C2-Coupled | Standard, reliable conditions for kinetically favored product.[15] |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene or Dioxane | C2-Coupled | Buchwald ligands can offer higher efficiency but typically do not alter selectivity in this substrate class without other directing factors. |
| Ligand-free "Jeffery" Conditions | None | Cs₂CO₃ or K₂CO₃ | Toluene/H₂O (with phase transfer catalyst) | Potentially C5-Coupled | In some dihalopyridine systems, ligand-free conditions have surprisingly inverted selectivity, favoring the C5 position.[9] This is a high-risk, high-reward strategy requiring careful optimization. |
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the premier method for installing alkyne functionalities, which are valuable for creating rigid molecular linkers and as precursors for other heterocycles.[16]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.025 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous THF or DMF (optional co-solvent)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF (if used), followed by the amine base (Et₃N or DIPEA).
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitor by TLC/LC-MS, typically 2-12 hours).
-
Upon completion, concentrate the mixture, then redissolve in ethyl acetate.
-
Wash with saturated NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
-
-
Rationale: This reaction proceeds via a dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction, but the transmetalation step is facilitated by a copper(I) acetylide intermediate formed in a separate cycle.[16] The amine acts as both a base to deprotonate the alkyne and as a solvent.[17][18]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is one of the most powerful methods for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[19][20]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos or tBuXPhos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Step-by-Step Procedure:
-
Important: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or with rigorous Schlenk technique.
-
To a dry Schlenk flask in a glovebox, add NaOtBu, the phosphine ligand, and Pd₂(dba)₃.
-
Add this compound.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Seal the flask, remove from the glovebox, and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS (typically 4-24 hours).
-
Cool to room temperature. Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate and purify by flash column chromatography.
-
-
Rationale: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine after it coordinates to the palladium center.[21] Bulky, electron-rich phosphine ligands (like XPhos) are critical; they promote the difficult C-N reductive elimination step and stabilize the active catalytic species.[19][22]
General Experimental Workflow
A successful cross-coupling experiment relies on a systematic and careful workflow to ensure reproducibility and high yields.
Diagram 3: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
This compound stands out as a powerful and adaptable intermediate for the synthesis of complex molecules. By understanding the principles of site-selectivity and applying robust palladium-catalyzed cross-coupling protocols, researchers can strategically and efficiently functionalize the aminopyridine core. The methods detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a solid foundation for accessing a wide array of novel compounds for evaluation in drug discovery, agrochemicals, and materials science. Mastery of these techniques enables the precise construction of molecular architecture, accelerating the pace of innovation.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search Result.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable Organic Chemistry II Class Notes.
- Palladium catalyzed couplings. (n.d.). Lumen Learning Organic Chemistry II.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize in Chemistry 2010, Scientific Background.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (n.d.).
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.org.
- 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). Royal Society of Chemistry Publishing.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Royal Society of Chemistry.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central.
- Buchwald–Hartwig amin
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). ePrints Soton.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. rsc.org [rsc.org]
Application Notes & Protocols: Strategic Stille Coupling of 2,5-Dibromopyridin-4-amine for Synthesis of Functionalized Pyridine Scaffolds
Introduction
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, renowned for its role as a "hinge-binding" motif in a vast array of kinase inhibitors.[1] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a cornerstone in the design of targeted cancer therapies.[1] 2,5-Dibromopyridin-4-amine presents itself as a highly valuable and versatile building block for the synthesis of complex molecular architectures. The presence of two bromine atoms at electronically distinct positions (C2 and C5) offers the potential for selective, sequential functionalization, enabling the construction of diverse compound libraries for drug discovery and materials science.[1][2]
The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic halide, is an exceptionally powerful tool for this purpose.[3][4] Its remarkable tolerance for a wide range of functional groups, coupled with the air and moisture stability of organostannane reagents, makes it particularly suitable for late-stage functionalization in complex syntheses.[4][5][6]
This document provides a comprehensive guide to the Stille coupling of this compound. It outlines detailed protocols for achieving regioselective monosubstitution, discusses the mechanistic rationale behind key experimental choices, and offers practical guidance for troubleshooting, aimed at researchers, chemists, and drug development professionals.
Reaction Mechanism and The Key to Regioselectivity
The catalytic cycle of the Stille reaction is a well-established process involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8] The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
For a substrate like this compound, the critical challenge and opportunity lies in controlling which C-Br bond reacts first. The regioselectivity of the initial oxidative addition step is governed by the electronic environment of the two bromine-substituted carbons:
-
C2-Br Bond: This position is ortho to the electron-withdrawing pyridine nitrogen. This significantly lowers the electron density at C2, making the C2-Br bond more polarized and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
C5-Br Bond: This position is para to the pyridine nitrogen but ortho to the strongly electron-donating amino group (-NH₂). The donating effect of the amino group increases the electron density at C5, making this C-Br bond less electrophilic and therefore less reactive towards oxidative addition.
Consequently, Stille coupling reactions with sub-stoichiometric amounts of the organostannane reagent will overwhelmingly favor substitution at the C2 position, yielding 2-substituted-5-bromo-4-aminopyridine derivatives. This inherent electronic bias provides a robust strategy for selective monofunctionalization.[2]
Protocol 1: Regioselective Mono-Arylation at the C2 Position
This protocol details a general procedure for the selective Stille coupling of an aryl stannane to the C2 position of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Starting electrophile. |
| Aryl-tributylstannane | Synthesis Grade | Commercially available or synthesized | Example: (Tributylstannyl)benzene. Handle with extreme care.[3] |
| Tetrakis(triphenylphosphine)palladium(0) | >99% | Strem Chemicals | Pd(PPh₃)₄. Air-sensitive, store under inert gas.[9] |
| Anhydrous Toluene | DriSolv® or similar | MilliporeSigma | Aprotic solvent. Must be thoroughly degassed before use.[1] |
| Schlenk flask or sealed reaction vial | - | VWR | For maintaining an inert atmosphere. |
| Inert gas supply (Argon or Nitrogen) | High Purity | - | |
| Saturated aqueous Potassium Fluoride (KF) | ACS Grade | Fischer Scientific | For workup to remove tin byproducts.[5][8] |
Detailed Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Stir the mixture to obtain a suspension.
-
Reagent Addition: Add the aryl-tributylstannane (1.05 mmol, 1.05 equiv.) to the reaction mixture via syringe. A slight excess of the stannane ensures complete consumption of the limiting reagent but is kept minimal to favor mono-substitution.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[1] Look for the disappearance of the starting material and the appearance of a new, less polar spot.
-
Cooling and Quenching: Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Workup - Tin Removal: Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL).[7][8] Stir the biphasic mixture vigorously for at least 30 minutes during the first wash; a white precipitate of tributyltin fluoride will form.
-
Extraction: Separate the layers and wash the organic layer with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-aryl-5-bromo-4-aminopyridine product.
Experimental Workflow Diagram
Figure 2: A typical experimental workflow for regioselective Stille coupling.
Key Experimental Considerations: The Rationale Behind the Protocol
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) source that is often effective for standard Stille couplings.[1][9] The triphenylphosphine ligands stabilize the active 14-electron Pd(0) species. For less reactive organostannanes or aryl halides, a more active catalyst system, such as one generated in situ from Pd₂(dba)₃ and a phosphine ligand like Tri(o-tolyl)phosphine (P(o-tol)₃), may be required.[8][10]
-
Solvent Choice and Degassing: The reaction must be performed under strictly anhydrous and oxygen-free conditions. Oxygen can oxidize and deactivate the Pd(0) catalyst.[11] Aprotic solvents like toluene, dioxane, or DMF are commonly used.[1][7] Degassing the solvent (e.g., by bubbling with argon for 20-30 minutes or via freeze-pump-thaw cycles) is critical for reproducibility and high yields.[12]
-
Stoichiometry: To achieve selective monosubstitution, it is crucial to use the organostannane as the limiting reagent or in very slight excess (1.0-1.1 equivalents). Using a larger excess (>2.2 equivalents) and longer reaction times will drive the reaction towards the 2,5-disubstituted product.
-
Tin Byproduct Removal: Organotin compounds are toxic and must be handled with appropriate safety precautions.[3] The purification can be challenging due to the greasy nature of tin byproducts. The aqueous KF wash is a highly effective method for their removal. Fluoride has a very high affinity for tin, forming insoluble and easily filterable trialkyltin fluorides.[5][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Poor quality or wet solvent/reagents. | 1. Use fresh catalyst from an inert-atmosphere glovebox. Ensure the reaction is rigorously degassed.2. Increase the temperature in 10 °C increments.3. Use freshly dried, degassed solvent. |
| Formation of Di-substituted Product | 1. Excess of organostannane reagent.2. Reaction run for too long. | 1. Carefully control stoichiometry; use 1.0-1.05 equivalents of the stannane.2. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. |
| Homocoupling of Stannane | 1. Presence of oxygen.2. Reaction of stannane with the Pd(II) intermediate.[3] | 1. Improve degassing procedure.2. Use the correct stoichiometry. Adding a Cu(I) co-catalyst (e.g., CuI) can sometimes accelerate the desired transmetalation and suppress side reactions.[4] |
| Difficult Purification | Residual tin byproducts co-eluting with the product. | Be thorough with the aqueous KF wash. Stir the biphasic mixture vigorously for at least 30-60 minutes to ensure complete precipitation of tin salts before extraction.[8] |
Conclusion
The Stille cross-coupling reaction provides a robust and highly effective strategy for the regioselective functionalization of this compound. By leveraging the inherent electronic differences between the C2 and C5 positions, researchers can selectively introduce a diverse range of substituents at the C2 position, yielding valuable 2-aryl-5-bromo-4-aminopyridine intermediates. These intermediates are primed for subsequent diversification at the C5 position through a second cross-coupling reaction, opening a clear and efficient path to complex, multi-functionalized aminopyridine scaffolds essential for modern drug discovery and materials science. Careful control of stoichiometry and rigorous adherence to anhydrous, oxygen-free conditions are paramount to achieving high yields and selectivity.
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Application Notes & Protocols: 2,5-Dibromopyridin-4-amine as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of 2,5-Dibromopyridin-4-amine
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, biologically active compounds. This compound has emerged as a highly valuable scaffold, particularly for constructing libraries of kinase inhibitors and other targeted therapeutics. Its utility is rooted in a unique combination of structural features: a central pyridine ring, a common pharmacophore in many approved drugs, and three distinct functional handles. The two bromine atoms, positioned at C2 and C5, offer orthogonal reactivity for sequential cross-coupling reactions, while the amino group at C4 provides a crucial vector for modulating solubility, forming key hydrogen bonds with biological targets, or further functionalization.
This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, safety protocols, and, most critically, its application in cornerstone reactions for medicinal chemistry. The protocols described herein are designed to be robust and reproducible, offering researchers a solid foundation for synthesizing novel molecular entities.
Physicochemical Properties & Compound Handling
A thorough understanding of the starting material's properties and safety requirements is the foundation of any successful synthetic campaign.
Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 221241-37-8 | [1] |
| Molecular Formula | C₅H₄Br₂N₂ | [1] |
| Molecular Weight | 251.91 g/mol | [1] |
| Appearance | Solid | [1] |
| Synonyms | 4-Amino-2,5-dibromopyridine | [1] |
Safety, Storage, and Handling
This compound is considered a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Profile: The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[2][3][4]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and approved eye/face protection (safety glasses and/or face shield).[2][5]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[2][3] Avoid dust formation during handling.[3] Wash hands and any exposed skin thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] For long-term stability, refrigeration is recommended.[3] Keep away from incompatible materials such as strong oxidizing agents.[2][3]
-
First-Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[2][3]
-
Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation occurs.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The true power of this compound lies in its capacity for selective functionalization via palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms at the C2 and C5 positions can often be exploited for sequential, site-selective modifications.
Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for creating biaryl and heteroaryl-aryl scaffolds, which are prevalent in kinase inhibitors.[6][7] This reaction couples the bromopyridine with an arylboronic acid or ester, enabling the introduction of a wide array of substituted aryl groups.
Causality Behind the Protocol: The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for its reliability and commercial availability.[7] A base, such as potassium phosphate or potassium carbonate, is essential for the catalytic cycle; it activates the boronic acid, facilitating the crucial transmetalation step.[8][9] A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic and inorganic reagents.[6][7]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Mono-Arylation of this compound
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as K₃PO₄ (2.5 eq) or K₂CO₃ (2.0 eq).[6][8]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure the reaction environment is free of oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).[6][10] Then, add the degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[6][7]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 85-95 °C.[6][7] If using microwave irradiation, a temperature of 120 °C for 30-45 minutes may be effective.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-18 hours for conventional heating).[6][8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[6]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired mono-arylated product.[6]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[11][12] This reaction allows for the coupling of the bromopyridine scaffold with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles, providing a direct route to highly decorated aminopyridines.[13]
Causality Behind the Protocol: This reaction class requires a palladium catalyst, often in its +2 oxidation state like Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. Crucially, a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, BINAP) is required.[11] This ligand facilitates both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.[11][14]
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Detailed Protocol: C-N Coupling with this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the strong base (e.g., Sodium tert-butoxide, 1.4 eq).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (repeat 3x).
-
Reagent Addition: Under the inert atmosphere, add the this compound substrate (1.0 eq), the amine coupling partner (1.2 eq), and an anhydrous solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. Temperatures can range from 80 °C to 110 °C depending on the reactivity of the coupling partners.
-
Monitoring: Track the reaction's progress via LC-MS or TLC. The reaction is often complete within 4-24 hours.
-
Work-up:
-
Cool the mixture to room temperature and quench carefully with water or saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with an organic solvent (e.g., ethyl acetate) and pass through a pad of celite.
-
Transfer to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude residue by flash column chromatography to isolate the N-substituted aminopyridine product.
Strategic Versatility and Orthogonal Synthesis
The presence of two bromine atoms allows for sequential and selective reactions, dramatically increasing the molecular complexity that can be achieved from a single building block. The C2-Br is generally more reactive towards palladium-catalyzed coupling than the C5-Br due to electronic effects from the pyridine nitrogen. This allows for a strategic, stepwise approach:
Caption: Strategic workflow for sequential functionalization.
This orthogonal reactivity enables the synthesis of diverse libraries of compounds where different groups can be installed at the C2 and C5 positions, providing a powerful tool for structure-activity relationship (SAR) studies.
Characterization of Synthesized Products
All synthesized compounds must be rigorously characterized to confirm their structure and assess their purity. Standard analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and monitor reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise structure of the molecule, confirming the regiochemistry of the substitution.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which is critical for subsequent biological testing.
By leveraging the protocols and strategic insights provided in this guide, researchers can effectively utilize this compound as a versatile and powerful building block for the discovery and development of next-generation therapeutics.
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- 3-Amino-2,5-dibromopyridine - Chem-Impex. [URL: https://www.chemimpex.com/products/3-amino-2-5-dibromopyridine]
- 4-Amino-3,5-dibromopyridine | C5H4Br2N2 | CID 619792 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/619792]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/183]
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- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Anwendungs- und Protokollleitfaden: Gezielte Derivatisierung von 2,5-Dibrompyridin-4-amin an der Aminogruppe
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Gemini, Senior Application Scientist
Zusammenfassung
2,5-Dibrompyridin-4-amin ist ein hochfunktionalisiertes und vielseitiges heterocyclisches Molekül, das als zentraler Baustein in der medizinischen Chemie und den Materialwissenschaften dient. Seine strategische Anordnung von Bromatomen und einer primären Aminogruppe ermöglicht eine selektive und sequentielle Funktionalisierung. Dieser Leitfaden konzentriert sich speziell auf die Derivatisierung der C4-Aminogruppe, eine entscheidende Transformation zur Erzeugung von Molekülen mit vielfältigen pharmakologischen und physikochemischen Eigenschaften. Wir stellen die zugrundeliegenden chemischen Prinzipien, praxiserprobte Protokolle und wichtige experimentelle Überlegungen für Schlüsselreaktionen wie N-Acylierung, N-Sulfonylierung, N-Alkylierung und die Palladium-katalysierte N-Arylierung (Buchwald-Hartwig-Aminierung) vor.
Einführung: Die strategische Bedeutung von 2,5-Dibrompyridin-4-amin
Die Pyridin-Einheit ist ein Kernbestandteil zahlreicher zugelassener Arzneimittel und bioaktiver Naturstoffe. Die spezifische Substitutionsmuster von 2,5-Dibrompyridin-4-amin bietet drei reaktive Zentren:
-
C4-Aminogruppe: Ein nukleophiles Zentrum, das sich ideal für Acylierungs-, Alkylierungs-, Sulfonylierungs- und Arylierungsreaktionen eignet. Die Modifikation an dieser Position beeinflusst direkt die elektronischen Eigenschaften und die Fähigkeit zur Wasserstoffbrückenbindung des Moleküls.
-
C2- und C5-Bromatome: Elektrophile Zentren, die für Kreuzkupplungsreaktionen (z. B. Suzuki, Sonogashira, Buchwald-Hartwig) zugänglich sind, typischerweise nach der Modifikation der Aminogruppe.
Diese orthogonale Reaktivität macht das Molekül zu einem wertvollen Ausgangsmaterial für die Synthese komplexer, mehrfach substituierter Pyridinderivate.[1][2] Die Derivatisierung der Aminogruppe ist oft der erste Schritt in einer längeren Synthesesequenz, der die Grundlage für die weitere molekulare Diversifizierung legt.
Kernstrategien zur Derivatisierung der Aminogruppe
Die Reaktivität der Aminogruppe in 2,5-Dibrompyridin-4-amin ist mit der von Anilin vergleichbar, obwohl sie durch die elektronenziehenden Eigenschaften des Pyridinrings und der Bromatome leicht desaktiviert ist. Die Auswahl der Derivatisierungsmethode hängt vom gewünschten Endprodukt und der Kompatibilität mit anderen funktionellen Gruppen ab.
N-Acylierung und N-Sulfonylierung: Synthese von Amiden und Sulfonamiden
Prinzip und Mechanismus: Die N-Acylierung und N-Sulfonylierung sind fundamentale Reaktionen, bei denen die nukleophile Aminogruppe das elektrophile Carbonyl- bzw. Sulfonylzentrum eines Acylchlorids, Anhydrids oder Sulfonylchlorids angreift. Diese Reaktionen verlaufen typischerweise schnell und mit hohen Ausbeuten. Eine entscheidende Komponente ist die Verwendung einer Base, um den als Nebenprodukt entstehenden Chlorwasserstoff (HCl) oder die Säure zu neutralisieren. Die Wahl einer nicht-nukleophilen Base wie Triethylamin (Et3N) oder Pyridin verhindert eine Konkurrenzreaktion mit dem elektrophilen Reagenz.[3][4] In einigen Fällen kann ein Katalysator wie 4-Dimethylaminopyridin (DMAP) die Reaktionsgeschwindigkeit, insbesondere bei weniger reaktiven Anhydriden, erhöhen.[3]
Experimentelle Überlegungen:
-
Lösungsmittel: Aprotische Lösungsmittel wie Dichlormethan (DCM), Tetrahydrofuran (THF) oder Acetonitril (MeCN) sind ideal, da sie die Reaktanden gut lösen und nicht mit den Reagenzien interferieren.
-
Temperatur: Die Reaktionen sind oft exotherm. Die Zugabe des Acyl- oder Sulfonylchlorids bei 0 °C hilft, die Reaktion zu kontrollieren und die Bildung von Nebenprodukten, wie z.B. Diacylierungs-Produkten, zu minimieren.[4]
-
Stöchiometrie: Ein leichter Überschuss (1.1–1.2 Äquivalente) des Acylierungs- oder Sulfonylierungsreagenzes wird häufig verwendet, um eine vollständige Umsetzung des Amins sicherzustellen.
Workflow für N-Acylierung / N-Sulfonylierung
Abbildung 1: Allgemeiner Workflow für die N-Acylierung und N-Sulfonylierung.
Protokoll 1: Synthese von N-(2,5-Dibrompyridin-4-yl)benzamid
-
Vorbereitung: Lösen Sie 2,5-Dibrompyridin-4-amin (1.0 g, 3.97 mmol) und Triethylamin (0.67 mL, 4.76 mmol, 1.2 Äq.) in 20 mL wasserfreiem Dichlormethan (DCM) in einem trockenen 50-mL-Rundkolben unter einer Inertgasatmosphäre (Stickstoff oder Argon).
-
Reaktion: Kühlen Sie die Rührlösung in einem Eisbad auf 0 °C. Geben Sie langsam Benzoylchlorid (0.51 mL, 4.37 mmol, 1.1 Äq.) tropfenweise über 5 Minuten zu.
-
Rühren: Entfernen Sie das Eisbad und lassen Sie die Reaktion unter Rühren für 2 Stunden bei Raumtemperatur laufen. Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit 20 mL DCM. Waschen Sie die organische Phase nacheinander mit 20 mL gesättigter Natriumbicarbonatlösung (NaHCO₃) und 20 mL gesättigter Kochsalzlösung (Brine).
-
Isolierung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigung: Der resultierende Rohfeststoff kann durch Umkristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Wasser) oder durch Säulenchromatographie auf Kieselgel gereinigt werden, um das reine Produkt zu erhalten.
N-Alkylierung: Einführung von Alkylketten
Prinzip und Mechanismus: Die N-Alkylierung erfolgt typischerweise über eine nukleophile Substitutionsreaktion (Sₙ2) zwischen der Aminogruppe und einem Alkylhalogenid (z. B. Bromid oder Iodid).[5] Eine wesentliche Herausforderung bei der Alkylierung primärer Amine ist die potentielle Überalkylierung, bei der das zunächst gebildete sekundäre Amin reaktiver sein kann als das Ausgangsmaterial und weiter zum tertiären Amin reagiert.[6] Die Kontrolle der Stöchiometrie und der Reaktionsbedingungen ist daher entscheidend.
Experimentelle Überlegungen:
-
Base: Eine Base wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) ist erforderlich, um das Amin zu deprotonieren oder den bei der Reaktion entstehenden Halogenwasserstoff abzufangen.[5][7] Stärkere Basen wie Natriumhydrid (NaH) können in aprotischen Lösungsmitteln wie DMF oder THF verwendet werden, erfordern aber streng wasserfreie Bedingungen.
-
Kontrolle der Selektivität: Um die Monoalkylierung zu begünstigen, wird oft ein Überschuss des Amins gegenüber dem Alkylierungsmittel verwendet. Alternativ kann die Reaktion bei niedrigeren Temperaturen durchgeführt werden, um die Rate der zweiten Alkylierung zu verringern.
-
Reduktive Aminierung: Eine alternative Methode zur kontrollierten Monoalkylierung ist die reduktive Aminierung mit einem Aldehyd oder Keton.[8] Dies ist ein zweistufiger Prozess in einem Topf, der die Bildung eines Imins gefolgt von dessen Reduktion (z. B. mit Natriumtriacetoxyborhydrid, NaBH(OAc)₃) beinhaltet.
Workflow für die direkte N-Alkylierung
Abbildung 2: Allgemeiner Workflow für die direkte N-Alkylierung mit Alkylhalogeniden.
Protokoll 2: Synthese von N-Benzyl-2,5-dibrompyridin-4-amin
-
Vorbereitung: Geben Sie 2,5-Dibrompyridin-4-amin (1.0 g, 3.97 mmol), fein pulverisiertes Kaliumcarbonat (0.82 g, 5.95 mmol, 1.5 Äq.) und 15 mL Dimethylformamid (DMF) in einen 50-mL-Rundkolben.
-
Reaktion: Geben Sie Benzylbromid (0.52 mL, 4.37 mmol, 1.1 Äq.) zur Suspension. Erhitzen Sie die Reaktionsmischung unter Rühren auf 60 °C für 12 Stunden.
-
Aufarbeitung: Kühlen Sie die Mischung auf Raumtemperatur ab und gießen Sie sie in 50 mL Wasser. Extrahieren Sie die wässrige Phase dreimal mit je 30 mL Ethylacetat.
-
Isolierung: Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigung: Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gradient), um das monoalkylierte Produkt zu isolieren.
N-Arylierung: Die Buchwald-Hartwig-Aminierung
Prinzip und Mechanismus: Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke, Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[9] Sie ermöglicht die Kupplung von Aminen mit Arylhalogeniden oder -triflaten. Die Reaktion ist von unschätzbarem Wert für die Synthese von Diarylaminen und N-Aryl-Heterocyclen, die in der pharmazeutischen Chemie allgegenwärtig sind.[10] Der Mechanismus ist ein katalytischer Zyklus, der drei Hauptschritte umfasst: (1) Oxidative Addition des Arylhalogenids an ein Pd(0)-Zentrum, (2) Koordination des Amins, Deprotonierung durch eine Base zur Bildung eines Amidokomplexes und (3) Reduktive Eliminierung, die das N-arylierte Produkt freisetzt und den Pd(0)-Katalysator regeneriert.
Experimentelle Überlegungen:
-
Katalysatorsystem: Die Wahl des Palladium-Präkatalysators (z. B. Pd₂(dba)₃, Pd(OAc)₂) und insbesondere des Liganden ist entscheidend für den Erfolg. Sperrige, elektronenreiche Phosphinliganden wie Xantphos oder XPhos sind oft sehr effektiv, da sie die reduktive Eliminierung fördern.[7][10]
-
Base: Es ist eine starke, nicht-nukleophile Base erforderlich, um das Amin im Katalysezyklus zu deprotonieren. Natrium-tert-butoxid (NaOtBu) und Cäsiumcarbonat (Cs₂CO₃) sind die am häufigsten verwendeten Basen.[9]
-
Bedingungen: Die Reaktion muss unter strikt anaeroben (sauerstofffreien) Bedingungen durchgeführt werden, da Pd(0)-Spezies oxidationsempfindlich sind. Das Lösungsmittel (typischerweise Toluol oder Dioxan) muss wasserfrei sein.
Katalytischer Zyklus der Buchwald-Hartwig-Aminierung
Abbildung 3: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-N-Arylierung.
Protokoll 3: Synthese von N-(2,5-Dibrompyridin-4-yl)anilin
-
Vorbereitung: Geben Sie in einen ofengetrockneten Schlenk-Kolben 2,5-Dibrompyridin-4-amin (252 mg, 1.0 mmol), 4-Bromtoluol (171 mg, 1.0 mmol), Natrium-tert-butoxid (135 mg, 1.4 mmol, 1.4 Äq.), Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%) und Xantphos (35 mg, 0.06 mmol, 6 mol%).
-
Inertisierung: Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Argon. Geben Sie anschließend 5 mL wasserfreies, entgastes Toluol hinzu.
-
Reaktion: Erhitzen Sie die Reaktionsmischung unter einer Argonatmosphäre für 16 Stunden bei 100 °C.
-
Aufarbeitung: Kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie sie durch eine kurze Schicht Celite, wobei Sie mit Ethylacetat nachspülen.
-
Isolierung: Entfernen Sie das Lösungsmittel der filtrierten Lösung im Vakuum.
-
Reinigung: Reinigen Sie den rohen Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-arylierte Produkt zu erhalten.
Vergleichende Übersicht der Derivatisierungsmethoden
| Methode | Typische Reagenzien | Base | Katalysator | Vorteile | Nachteile |
| N-Acylierung | Acylchloride, Anhydride | Et₃N, Pyridin | DMAP (optional) | Schnell, hohe Ausbeuten, robuste Reaktion | Erzeugt saure Nebenprodukte, empfindlich gegenüber nukleophilen Gruppen |
| N-Sulfonylierung | Sulfonylchloride | Et₃N, Pyridin | Keiner | Bildet stabile Sulfonamide, hohe Ausbeuten | Ähnlich wie Acylierung |
| N-Alkylierung | Alkylhalogenide | K₂CO₃, Cs₂CO₃, NaH | Keiner | Direkte Einführung von Alkylgruppen | Risiko der Überalkylierung, erfordert oft Erhitzen |
| N-Arylierung | Arylhalogenide, -triflate | NaOtBu, Cs₂CO₃ | Pd-Quelle + Ligand | Breiter Anwendungsbereich, Bildung von C(sp²)-N-Bindungen | Erfordert inerte Bedingungen, teure Reagenzien, empfindlich gegenüber Luft/Feuchtigkeit |
Fazit und Ausblick
Die Derivatisierung der Aminogruppe von 2,5-Dibrompyridin-4-amin ist ein entscheidender Schritt für den Zugang zu einer breiten Palette von komplexen heterocyclischen Molekülen. Die hier vorgestellten Methoden – Acylierung, Sulfonylierung, Alkylierung und Buchwald-Hartwig-Aminierung – stellen ein robustes Toolkit für den Synthesechemiker dar. Jede Methode hat ihre eigenen Stärken und erfordert spezifische experimentelle Bedingungen. Ein gründliches Verständnis der zugrundeliegenden Mechanismen und der kritischen Reaktionsparameter, wie in diesem Leitfaden dargelegt, ist der Schlüssel zur erfolgreichen und reproduzierbaren Synthese von wertvollen Pyridinderivaten für die Pharma- und Materialforschung.
Referenzen
-
National Center for Biotechnology Information (2024). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PubChem. Verfügbar unter: [Link]
-
Wikipedia (2023). Buchwald–Hartwig amination. Verfügbar unter: [Link]
-
ResearchGate (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Verfügbar unter: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Verfügbar unter: [Link]
-
Heterocyclic Letters (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Verfügbar unter: [Link]
-
Beilstein Journal of Organic Chemistry (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Verfügbar unter: [Link]
-
Google Patents (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Verfügbar unter:
-
ResearchGate (2025). Synthesis of 2-Amino-5-bromopyridine. Verfügbar unter: [Link]
-
ChemRxiv (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Verfügbar unter: [Link]
-
National Center for Biotechnology Information (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Verfügbar unter: [Link]
-
Semantic Scholar (2001). Catalysis by 4-dialkylaminopyridines. Verfügbar unter: [Link]
-
Semantic Scholar (2010). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. Verfügbar unter: [Link]
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- 1. nbinno.com [nbinno.com]
- 2. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Selective Functionalization of 2,5-Dibromopyridin-4-amine
Introduction
2,5-Dibromopyridin-4-amine is a critical starting material and versatile building block in the synthesis of a wide array of biologically active molecules. Its strategic importance in medicinal chemistry and drug discovery stems from the differential reactivity of its substituents: two bromine atoms at positions C-2 and C-5, and an amino group at C-4. This unique arrangement allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures. This guide provides detailed protocols and expert insights into the selective transformation of this compound, empowering researchers to leverage its synthetic potential in their drug development endeavors.
The pyridine core is a privileged scaffold in numerous pharmaceuticals, and the ability to precisely introduce diverse functionalities at specific positions is paramount for structure-activity relationship (SAR) studies. This document will detail methodologies for selective C-C and C-N bond formation at the C-2 and C-5 positions, as well as modifications involving the C-4 amino group.
Selective Functionalization Strategies
The selective functionalization of this compound is primarily governed by the choice of reaction conditions, including catalysts, ligands, bases, and solvents. The inherent electronic properties of the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing bromine atoms, dictate the reactivity of each position.
Logical Workflow for Selective Functionalization
The following diagram illustrates the decision-making process for achieving selective functionalization of the this compound scaffold.
Caption: Decision workflow for selective functionalization of this compound.
I. Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[1] The regioselectivity of this reaction on this compound can be controlled by the choice of palladium catalyst and ligands. Generally, the bromine at the C-2 position is more sterically hindered by the adjacent amino group, making the C-5 position more susceptible to coupling with less sterically demanding catalyst systems.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol prioritizes the functionalization at the C-5 position by employing a standard palladium catalyst.
Experimental Protocol:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (3.0 mmol).
-
Catalyst Addition: To the flask, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 5-aryl-2-bromopyridin-4-amine product.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-2 Position
To achieve selectivity at the more hindered C-2 position, a catalyst system with a bulky, electron-rich phosphine ligand is often required. This enhances the rate of oxidative addition at the C-2 position relative to the C-5 position.
Experimental Protocol:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base like Cs₂CO₃ (3.0 mmol).
-
Catalyst System: In a separate vial, pre-form the catalyst by mixing a palladium source, such as Pd₂(dba)₃ (0.025 mmol), with a sterically hindered ligand, for example, XPhos (0.1 mmol), in the reaction solvent.
-
Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents. Add degassed toluene (10 mL) as the solvent.
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the 2-aryl-5-bromopyridin-4-amine product.
| Position | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| C-5 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 90 | 70-90 |
| C-2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 60-80 |
Table 1: Representative conditions for selective Suzuki-Miyaura coupling.
II. Selective C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] Similar to the Suzuki coupling, regioselectivity can be achieved by modulating the steric and electronic properties of the catalyst system.
Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-5 Position
This protocol favors amination at the less sterically encumbered C-5 position.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), a palladium precursor such as Pd(OAc)₂ (0.02 mmol), and a suitable ligand like BINAP (0.04 mmol).
-
Reagent Addition: Add the amine (1.2 mmol) and a strong base, for example, sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Solvent and Reaction: Add anhydrous toluene (5 mL) and heat the sealed tube to 100 °C for 8-16 hours. Monitor the reaction's progress.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give the 5-amino-2-bromopyridin-4-amine derivative.
Protocol 4: Selective Buchwald-Hartwig Amination at the C-2 Position
Achieving amination at the C-2 position often requires a more reactive catalyst system to overcome steric hindrance.
Experimental Protocol:
-
Catalyst and Reagents: In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), a bulky biarylphosphine ligand such as tBuXPhos (0.03 mmol), and a strong base like LHMDS (1.5 mmol).[4]
-
Amine and Solvent: Add the desired amine (1.2 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture to 110-120 °C for 12-24 hours.
-
Work-up and Purification: The work-up and purification procedure is analogous to Protocol 3, yielding the 2-amino-5-bromopyridin-4-amine derivative.
| Position | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| C-5 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 65-85 |
| C-2 | Pd₂(dba)₃ | tBuXPhos | LHMDS | Dioxane | 110-120 | 55-75 |
Table 2: Representative conditions for selective Buchwald-Hartwig amination.
III. Functionalization of the 4-Amino Group
The amino group at the C-4 position can also be selectively functionalized, for instance, through acylation or alkylation, typically after protecting the more reactive C-2 and C-5 positions or by carefully controlling the reaction conditions.
Protocol 5: N-Acetylation of this compound
This protocol describes a straightforward method for the acetylation of the 4-amino group.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent like dichloromethane (10 mL) in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 mmol), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent: Slowly add acetyl chloride (1.1 mmol) or acetic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase with saturated NaHCO₃ solution and brine, then dry over MgSO₄. After filtration and solvent evaporation, the crude N-(2,5-dibromopyridin-4-yl)acetamide can be purified by recrystallization or column chromatography.
Conclusion
The selective functionalization of this compound is a highly valuable tool in synthetic and medicinal chemistry. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can achieve regioselective C-C and C-N bond formation at either the C-2 or C-5 positions. Furthermore, the 4-amino group provides an additional handle for diversification. The protocols outlined in this guide offer a robust starting point for the synthesis of novel and complex pyridine derivatives for drug discovery and development programs.
References
- Gribble, G. W. (2010). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. Molecules, 15(4), 2493-2508. [Link]
- Elmkaddem, M. K., et al. (2012). Cu2O catalysed amination of bromopyridine derivatives. Catalysis Science & Technology, 2(10), 2083-2086. [Link]
- Ishikura, M., et al. (1984). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Chemical & Pharmaceutical Bulletin, 32(11), 4443-4448. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Reaction. [Link]
- Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]
- Chemistry LibreTexts. (2023).
- Royal Society of Chemistry. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
- American Chemical Society. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
Experimental procedure for Sonogashira coupling of 2,5-Dibromopyridin-4-amine
Application Note & Protocol
Title: Selective Sonogashira Coupling of 2,5-Dibromopyridin-4-amine: A Protocol for the Synthesis of Mono-alkynylated Pyridine Scaffolds
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a detailed experimental procedure for the selective mono-alkynylation of this compound. We delve into the mechanistic rationale behind the reaction, key parameter optimization, and troubleshooting strategies to facilitate the synthesis of valuable alkynyl-substituted aminopyridine intermediates, which are prevalent in medicinal chemistry and materials science.[3] The protocol is designed for researchers in drug development and synthetic chemistry, offering a robust and reproducible method for accessing this important molecular scaffold.
Mechanism and Key Considerations
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base.[4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Catalytic Cycle Overview:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.[5][6]
-
Copper Acetylide Formation: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species. This step increases the nucleophilicity of the alkyne.[7]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) salt.[5][6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]
Caption: The Catalytic Cycles of the Sonogashira Coupling.
Substrate Reactivity and Regioselectivity: For this compound, selective mono-coupling is highly desirable. The electronic properties of the pyridine ring play a crucial role in determining the reactivity of the two bromine substituents. The pyridine nitrogen is electron-withdrawing, which preferentially activates the C2 and C6 positions towards oxidative addition.[8] Therefore, the C-Br bond at the C2 position is significantly more electrophilic and reactive than the C-Br bond at the C5 position.[9] This inherent difference in reactivity allows for a selective Sonogashira coupling at the C2 position by carefully controlling reaction conditions, such as temperature and reaction time. The electron-donating amino group at the C4 position further modulates the electronic landscape of the ring but does not override the primary activating effect of the ring nitrogen on the C2 position.
Key Experimental Parameters:
-
Catalyst System: A combination of a palladium(0) precursor and a copper(I) salt is standard.[3] Common palladium sources include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[10] The copper(I) co-catalyst, typically CuI, is crucial for activating the alkyne but can sometimes lead to alkyne homocoupling (Glaser coupling).[11] In such cases, copper-free protocols may be employed, although they often require different ligands or harsher conditions.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the HBr generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[1][12]
-
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they effectively dissolve the various reaction components.[13][14] The choice of solvent can significantly impact reaction rates and yields.[13]
-
Inert Atmosphere: Sonogashira couplings require anaerobic conditions. The Pd(0) catalyst is sensitive to oxidation, and the presence of oxygen can promote the undesirable homocoupling of the alkyne.[1] Therefore, the reaction must be performed under an inert atmosphere of nitrogen or argon.
Experimental Protocol
This protocol details the selective mono-Sonogashira coupling of this compound with Phenylacetylene as a representative terminal alkyne.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mg/mmol) | Molar Equiv. | Supplier/Grade |
| This compound | 252.91 | 253 mg / 1.0 mmol | 1.0 | ≥97% Purity |
| Phenylacetylene | 102.13 | 112 mg / 1.1 mmol | 1.1 | ≥98% Purity |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 701.90 | 21 mg / 0.03 mmol | 0.03 | Catalyst Grade |
| Copper(I) Iodide (CuI) | 190.45 | 5.7 mg / 0.03 mmol | 0.03 | ≥98% Purity |
| Triethylamine (Et₃N) | 101.19 | 303 mg / 3.0 mmol | 3.0 | Anhydrous, ≥99.5% |
| Tetrahydrofuran (THF) | - | 10 mL | - | Anhydrous, ≥99.9% |
Equipment
-
Oven-dried 25 mL Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup:
-
Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under vacuum and flame-dry. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
To the flask, add this compound (253 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Seal the flask with a rubber septum and evacuate and backfill with inert gas three times to ensure an anaerobic environment.[14]
-
Using a syringe, add anhydrous THF (10 mL) to the flask, followed by anhydrous triethylamine (0.42 mL, 3.0 mmol). Stir the mixture to dissolve the solids. The solution should appear as a yellow-brown suspension.
Reagent Addition and Reaction: 5. Using a separate syringe, add phenylacetylene (0.12 mL, 1.1 mmol) dropwise to the stirring reaction mixture at room temperature. 6. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. (TLC eluent suggestion: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 3-6 hours.
Workup and Purification: 7. Once the starting material is consumed, quench the reaction by adding 15 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). 8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). 9. Combine the organic layers and wash with brine (20 mL). 10. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 11. The crude product will appear as a brown solid or oil. Purify the residue by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the desired mono-alkynylated product, 5-bromo-2-(phenylethynyl)pyridin-4-amine.
Data and Expected Results
Optimized Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for coupling at the more reactive C2 position while minimizing side reactions and di-substitution.[1] |
| Pd Catalyst Load | 3 mol% | Provides an efficient reaction rate without excessive cost or difficult removal. |
| Cu(I) Co-catalyst | 3 mol% | Ensures efficient formation of the copper acetylide intermediate. |
| Base | Triethylamine (3.0 equiv.) | Acts as both a base and a scavenger for the HBr byproduct.[10] |
| Solvent | Anhydrous THF | Good solubility for reagents and intermediates; easily removed during workup.[14] |
| Reaction Time | 3-6 hours | Typically sufficient for complete conversion of the starting material, should be confirmed by reaction monitoring. |
The expected product is 5-bromo-2-(phenylethynyl)pyridin-4-amine . The yield after purification should be in the range of 70-90%, depending on the purity of reagents and the efficiency of the purification process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Poor quality of reagents. | 1. Ensure a strictly inert atmosphere. Use fresh catalyst or a different Pd source.2. Use freshly distilled, anhydrous solvents and reagents.3. Verify the purity of the starting materials. |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | 1. Presence of oxygen.2. High concentration of CuI catalyst.3. Prolonged reaction time at elevated temperatures. | 1. Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of inert gas.2. Reduce the amount of CuI or consider a copper-free protocol.[15] 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Di-substituted Product | 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Higher catalyst loading. | 1. Maintain the reaction at room temperature. If necessary, cool the reaction slightly.2. Stop the reaction as soon as TLC/LC-MS shows complete consumption of the starting material.3. Use the recommended catalyst loading (3 mol%). |
| Dark Black Precipitate (Palladium Black) | Catalyst decomposition and aggregation. | 1. Ensure proper ligand-to-metal ratio; if using a Pd(0) source without ligands, add PPh₃.2. Ensure efficient stirring.3. Use fresh, high-purity catalyst. |
References
- Wikipedia. Sonogashira coupling. [Link]
- Vedantu.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
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- J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
- BYJU'S. Sonogashira Coupling. [Link]
- Organic Synthesis. Sonogashira Coupling. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
- ACS Publications.
- YouTube. Sonogashira coupling. [Link]
- ElectronicsAndBooks. Sonogashira cross-coupling reactions with heteroaryl halides. [Link]
- ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]
- ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction. [Link]
- NIH National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- NIH National Center for Biotechnology Information. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. [Link]
- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
- White Rose Research Online.
- ResearchGate. Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. [Link]
- PubChem. 2,5-Dibromopyridin-3-amine. [Link]
- ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Dibromopyridin-4-amine Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for producing 2,5-Dibromopyridin-4-amine and its derivatives on a large scale. While a standardized, large-scale protocol for this compound is not extensively documented in publicly available literature, this document outlines a robust and scientifically grounded approach based on the principles of electrophilic aromatic substitution of 4-aminopyridine. Furthermore, this guide details the subsequent derivatization of the 2,5-dibrominated scaffold, a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on scalability, safety, and efficiency.
Introduction: The Strategic Importance of the this compound Scaffold
The substituted aminopyridine framework is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Specifically, the 4-aminopyridine structure is a known potassium channel blocker and has been utilized in the treatment of neurological conditions.[3] The introduction of bromine atoms at the 2- and 5-positions of the 4-aminopyridine ring creates a highly versatile synthetic intermediate. These bromine atoms serve as excellent leaving groups for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of molecular complexity.[4][5][6] This strategic functionalization enables the exploration of vast chemical space in drug discovery programs, targeting kinases, G-protein coupled receptors, and other enzymes.
This guide will first detail a proposed scalable synthesis of the core this compound molecule and then explore its subsequent conversion into valuable derivatives.
Proposed Large-Scale Synthesis of this compound
The most direct route to this compound is the electrophilic bromination of 4-aminopyridine. The amino group is a strong activating group, directing electrophiles to the ortho (positions 3 and 5) and para (position not available) positions. However, the pyridine nitrogen is deactivating. The regioselectivity of the bromination of aminopyridines can be complex and may lead to a mixture of products.[7] Careful control of reaction conditions is therefore critical to favor the desired 2,5-dibromo isomer.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol: Direct Dibromination of 4-Aminopyridine
This protocol is a proposed method and may require optimization for large-scale production.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 4-Aminopyridine | 94.11 | 504-24-5 | Toxic, Irritant |
| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Oxidizer, Irritant |
| Sulfuric Acid (98%) | 98.08 | 7664-93-9 | Corrosive |
| Acetonitrile | 41.05 | 75-05-8 | Flammable, Toxic |
| Sodium Bicarbonate | 84.01 | 144-55-8 | Irritant |
| Ethyl Acetate | 88.11 | 141-78-6 | Flammable, Irritant |
| Brine (Saturated NaCl) | - | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | - |
Instrumentation:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Rotary evaporator.
-
Recrystallization vessel.
-
Analytical equipment: NMR, HPLC-MS, melting point apparatus.
Procedure:
-
Reactor Setup and Inerting: The reactor is thoroughly cleaned, dried, and purged with an inert gas (Nitrogen or Argon).
-
Reagent Charging: Charge the reactor with 4-Aminopyridine (1.0 eq) and Acetonitrile. Begin stirring to ensure complete dissolution.
-
Acidification: Cool the solution to 0-5 °C using a chiller. Slowly add concentrated Sulfuric Acid (2.5 eq) via the addition funnel, maintaining the internal temperature below 10 °C. The formation of the pyridinium salt is exothermic.
-
Bromination: In a separate vessel, dissolve N-Bromosuccinimide (2.2 eq) in Acetonitrile. Add this solution dropwise to the reactor over 2-3 hours, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 4-6 hours after the addition of NBS is finished.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a stirred, chilled aqueous solution of sodium bicarbonate. Caution: This is an exothermic neutralization reaction and will release CO2 gas. Ensure adequate venting and cooling.
-
Extraction: Transfer the quenched mixture to a separation funnel or extraction vessel. Extract the aqueous layer with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel for higher purity.
Scientific Rationale:
-
The use of a strong acid like sulfuric acid protonates the pyridine nitrogen, which further deactivates the ring to electrophilic attack. However, the powerful activating effect of the amino group still directs bromination to the ortho and para positions.
-
N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine for large-scale reactions compared to liquid bromine.[7]
-
Low-temperature control is crucial to minimize the formation of over-brominated and other isomeric byproducts.
Synthesis of this compound Derivatives
The true synthetic utility of this compound lies in its ability to undergo selective functionalization at the 2- and 5-positions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The bromine at the 2-position is generally more reactive than the one at the 5-position, allowing for regioselective coupling.[5]
General Protocol for Selective Suzuki Coupling:
-
To a solution of this compound (1.0 eq) and a boronic acid or ester (1.1 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by chromatography.
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds, introducing various amino groups.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.05 eq), and a strong base (e.g., NaOtBu, 1.5 eq) in an anhydrous solvent (e.g., toluene).[4][8]
-
Seal the reaction vessel and heat until the reaction is complete.
-
Cool the mixture, quench with water, and extract with an organic solvent.
-
Purify the product by chromatography.
Caption: Derivatization of this compound.
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
4-Aminopyridine: Highly toxic if swallowed, inhaled, or absorbed through the skin. It is a neurotoxin.[9]
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. Avoid contact with skin and eyes.
-
Sulfuric Acid: Highly corrosive. Causes severe burns upon contact.
-
Brominated Pyridines: Generally considered to be irritants and potentially toxic. Handle with care.[7]
Refer to the Safety Data Sheets (SDS) for all reagents before commencing any work. An emergency eyewash and safety shower must be readily accessible.
References
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.J Org Chem. 2007;72(9):3606-7.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.The Journal of Organic Chemistry. 2007;72(9):3606-3607.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.ACS Publications.
- A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines.SciSpace. 2007.
- Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.The Journal of Organic Chemistry. 2021.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.Chemical Science. 2016;7(10):6438-6451.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.ResearchGate. 2020.
- Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.The Journal of Organic Chemistry. 1983;48(20):3401–3408.
- Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.ACS Publications.
- Electrophilic Tropylation of Aminopyridines and 4-Aminoquinoline.ResearchGate. 2021.
- A convenient and scalable process for preparation of 2,5-dibromopyridine.Heterocyclic Letters. 2021;11(3):447-452.
- The bromination of 2-aminopyridine in the gas phase at 500°.ResearchGate. 2008.
- Synthesis method of 2, 5-dibromopyridine.Google Patents. 2020.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.ResearchGate. 2020.
- Synthetic method of 2-amino-4-bromopyridine.Google Patents. 2012.
- Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors.Bioorganic & Medicinal Chemistry Letters. 2002;12(14):1855-1859.
- 4-Aminopyridine.PubChem.
- Synthesis method of 2,5-dibromopyridine.Google Patents. 2015.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI. 2018.
- Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory.Bioorganic & Medicinal Chemistry Letters. 2013;23(9):2717-2721.
- 4-Aminopyridine.Wikipedia.
- Process for the preparation of 2,5-diamino-4,6-dihalogenopyrimidinen.Google Patents. 2002.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.National Institutes of Health. 2014.
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.ACS Publications. 2017.
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders.PubMed. 2023.
- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution.PubMed Central. 2023.
- 4-Bromopyridine.ResearchGate. 2010.
- Electrophilic substitution reactions - pyridine.YouTube. 2017.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.National Institutes of Health. 2019.
- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.ResearchGate. 2008.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.ePrints Soton. 2016.
- Mechanistic studies on the 4-selective etherification of 3-bromopyridine.ResearchGate. 2020.
- A kind of synthetic method of 3,5-dibromo-4-aminopyridine.Google Patents. 2019.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.RSC Publishing. 2019.
- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.Google Patents. 1999.
- PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE.European Patent Office. 1992.
- Diarylamines Synthesized via Copper-Catalyzed Cross-Coupling.ChemistryViews. 2021.
- Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.Wiley Online Library. 2025.
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,5-Dibromopyridin-4-amine by Recrystallization
This guide provides in-depth technical support for the purification of crude 2,5-Dibromopyridin-4-amine via recrystallization. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions to address specific experimental challenges.
I. Core Principles of Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The underlying principle is the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2][3] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound has high solubility, while the impurities are either highly soluble at all temperatures or insoluble.[1][2][4] Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[5][6]
II. Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
Problem 1: The compound "oils out" instead of forming crystals.
Description: Upon cooling, the dissolved solid separates as a liquid (an oil) rather than forming solid crystals.[7][8][9] This is a common issue when the melting point of the solid is lower than the temperature of the solution as it becomes supersaturated.[7] Impurities can also lower the melting point of the compound, contributing to this phenomenon.[7][10][11]
Causality & Solution Workflow:
dot graph TD { A[Start: "Oiling Out" Observed] --> B{Is the cooling rate too fast?}; B -- Yes --> C[Reheat to dissolve, then cool slowly at room temperature. Insulate the flask.]; B -- No --> D{Is the solution too concentrated?}; D -- Yes --> E[Add a small amount of additional hot solvent to the clear solution before cooling.]; D -- No --> F{Are there significant impurities present?}; F -- Yes --> G[Consider a pre-purification step like charcoal treatment or a different purification method.]; F -- No --> H{Is the solvent appropriate?}; H -- Yes --> I[Attempt to induce crystallization by scratching or seeding.]; H -- No --> J[Re-evaluate solvent choice. Consider a mixed solvent system.]; C --> K[End]; E --> K; G --> K; I --> K; J --> K; }
Caption: Troubleshooting workflow for "oiling out".
Detailed Solutions:
-
Reduce Cooling Rate: Rapid cooling can cause the compound to come out of solution above its melting point.[7] Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[7]
-
Add More Solvent: The solution might be too supersaturated. Reheat the mixture until the oil redissolves, add a small amount of additional hot solvent, and then cool slowly.[7][10]
-
Change Solvent System: If oiling out persists, the chosen solvent may be unsuitable. Consider a different single solvent or a mixed-solvent system.[11] In a mixed-solvent system, you can add more of the "good" solvent (in which the compound is more soluble) to prevent premature precipitation.[7][12]
-
Charcoal Treatment: If colored impurities are suspected to be lowering the melting point, adding activated charcoal to the hot solution before filtration can help adsorb them.[10][13]
Problem 2: No crystals form upon cooling.
Description: The solution remains clear even after cooling to room temperature and then in an ice bath. This indicates that the solution is not supersaturated.
Causality & Solution Workflow:
dot graph TD { A[Start: No Crystals Form] --> B{Is the solution supersaturated?}; B -- No --> C[Too much solvent was used.]; C --> D[Evaporate some solvent by gentle heating and allow to cool again.]; B -- Yes --> E{Are there nucleation sites?}; E -- No --> F[Induce crystallization.]; F --> G[Scratch the inner surface of the flask with a glass rod.]; F --> H[Add a seed crystal of the pure compound.]; F --> I[Dip a glass rod, let solvent evaporate, and re-introduce.]; D --> J[End]; G --> J; H --> J; I --> J; }
Caption: Troubleshooting workflow for failure to crystallize.
Detailed Solutions:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask at the surface of the solution with a glass stirring rod.[14][15][16] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15][16][17]
-
Seeding: Add a tiny crystal of the pure this compound (a "seed crystal") to the cooled solution.[5][14][18] This provides a template for further crystal growth.
-
Evaporation Technique: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small amount of solid on the rod. Reintroducing this rod into the solution can provide seed crystals.[7][14]
-
-
Reduce Solvent Volume: It is likely that too much solvent was used initially.[14][17] Gently heat the solution to boil off some of the solvent to increase the concentration of the solute, and then allow it to cool again.[14][17]
-
Use a Colder Bath: If an ice-water bath is ineffective, a salt-ice bath can achieve lower temperatures.[14][16]
Problem 3: Crystal yield is very low.
Description: Only a small amount of crystalline product is recovered after filtration.
Possible Causes & Solutions:
-
Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of the product dissolved in the mother liquor even when cold.[19]
-
Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.[6]
-
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step, product will be lost.
-
Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time to maximize precipitation.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble at cold temperatures will lead to product loss.
Problem 4: The purified crystals are colored.
Description: The final crystalline product has a noticeable color, indicating the presence of impurities.
Possible Causes & Solutions:
-
Colored Impurities Co-crystallize: The impurity has similar solubility properties to the desired product.
-
Solution: Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[13]
-
-
Inadequate Washing: The colored impurities may be present in the residual mother liquor on the crystal surfaces.
-
Solution: Ensure the crystals are washed thoroughly with a small amount of ice-cold solvent during vacuum filtration.[6]
-
III. Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A good recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cold temperatures.[1][2][4] The impurities should ideally be very soluble at all temperatures or insoluble in the hot solvent.[4][22] For halogenated pyridines, which have moderate polarity, solvents like ethanol, methanol, ethyl acetate, or mixtures with water or hexane are often good starting points.[23] A systematic approach is to test the solubility of a small amount of the crude material in various solvents at room temperature and then upon heating.[1][4]
Solvent Selection Guide:
| Solvent Polarity | Example Solvents | Suitability for this compound |
| Polar Protic | Water, Ethanol, Methanol | Good potential. The amine group increases polarity. Ethanol is mentioned in a patent for recrystallizing a similar compound.[24] |
| Polar Aprotic | Acetone, Ethyl Acetate | Good potential. Ethyl acetate is often a versatile recrystallization solvent. |
| Non-polar | Hexane, Toluene | Likely to be a poor solvent on its own but could be an excellent "anti-solvent" in a mixed-solvent system. |
Q2: What is a mixed-solvent recrystallization, and when should I use it?
A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties.[4][19] This technique employs two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[4][25]
You should use this method when you cannot find a single solvent that dissolves your compound when hot but not when cold. The general procedure is to dissolve the crude solid in a minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until a slight cloudiness (turbidity) persists, indicating the solution is saturated.[12][25] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[25]
Q3: How much solvent should I use to dissolve my crude product?
The goal is to use the minimum amount of hot solvent to create a saturated solution.[1][19] Start by adding a small volume of solvent to your crude solid and heating the mixture to boiling. Continue to add small portions of hot solvent until the solid just dissolves.[6][26] Using too much solvent is a common reason for low yield.[19]
Q4: What is the purpose of washing the crystals after filtration?
Washing the collected crystals is crucial for removing any residual mother liquor that clings to the crystal surfaces.[6] This mother liquor contains the dissolved impurities, and failing to wash them away will result in a less pure final product.[8] It is critical to use a minimal amount of ice-cold solvent for washing to avoid redissolving a significant amount of your purified product.[2][6]
Q5: What are the likely impurities in crude this compound?
The impurities will depend on the synthetic route. A common synthesis involves the bromination of 4-aminopyridine. Potential impurities could include:
-
Starting Material: Unreacted 4-aminopyridine.
-
Monobrominated Isomers: Such as 3-bromo-4-aminopyridine or 2-bromo-4-aminopyridine.
-
Over-brominated Products: Such as 2,3,5-tribromopyridin-4-amine.
-
Reagents and Byproducts: Residual brominating agents or salts from the workup. A study on a similar synthesis identified 2-amino-3,5-dibromopyridine as a major impurity from a side reaction.[27]
Understanding the potential impurities can help in selecting an appropriate recrystallization solvent system that effectively separates them from the desired product.
IV. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3][21]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove residual impurities.[2][6]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven or desiccator.[2][20]
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
-
Solvent Pair Selection: Identify a miscible solvent pair, one that readily dissolves the compound ("solvent," e.g., ethanol) and one that does not ("anti-solvent," e.g., water).[25]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent."[12]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid).[20][25]
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.[12][25] The solution is now saturated.
-
Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For washing, use a chilled mixture of the solvent pair in approximately the same ratio that induced crystallization.[20]
V. References
-
3.5: Inducing Recrystallization - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. Retrieved from [Link]
-
Solvent Choice. University of York. Retrieved from [Link]
-
recrystallization-2.doc.pdf. Retrieved from [Link]
-
Describe two techniques that can be used to induce crystallization. (2023, August 15). Brainly. Retrieved from [Link]
-
Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Homework.Study.com. Retrieved from [Link]
-
Inducing Crystallization by Nucleation. Chemical Education Xchange. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]
-
3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Mixed-solvent recrystallisation. University of York. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectionn. Science Learning Center. Retrieved from [Link]
-
Recrystallization. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
-
3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]
-
Single-solvent recrystallisation. University of York. Retrieved from [Link]
-
Recrystallization - Single Solvent. Retrieved from [Link]
-
Recrystallization (chemistry) - Wikipedia. Retrieved from [Link]
-
Recrystallization. Retrieved from [Link]
-
Synthesis method of 2,5-dibromopyridine. Google Patents. Retrieved from
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
How To Recrystallize A Solid. (2020, July 17). YouTube. Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). ACS Omega. Retrieved from [Link]
-
Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
-
A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Google Patents. Retrieved from
Sources
- 1. edu.rsc.org [edu.rsc.org]
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- 23. Reagents & Solvents [chem.rochester.edu]
- 24. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 25. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 26. youtube.com [youtube.com]
- 27. heteroletters.org [heteroletters.org]
Technical Support Center: Buchwald-Hartwig Amination of 2,5-Dibromopyridin-4-amine
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the Buchwald-Hartwig amination of 2,5-Dibromopyridin-4-amine. This substrate is a valuable building block for synthesizing complex nitrogen-containing heterocycles, but its unique electronic and structural features present specific challenges. The presence of two bromine atoms and a coordinating amino group makes the reaction susceptible to several side reactions that can complicate synthesis and purification.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot these issues. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only solve current problems but also proactively design more robust reaction conditions in the future.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Question 1: My primary side product is 5-Bromo-4-aminopyridine. Why am I seeing so much hydrodehalogenation, and how can I prevent it?
Answer:
Hydrodehalogenation, the replacement of a halogen with hydrogen, is a pervasive side reaction in many palladium-catalyzed cross-couplings.[1][2] With a substrate like this compound, this issue is often pronounced at the more reactive C2 position.
Probable Causes:
-
β-Hydride Elimination: An unproductive side reaction can compete with the desired reductive elimination step. In this pathway, the palladium-amide intermediate undergoes β-hydride elimination, which ultimately leads to the formation of a Pd-H species that can reductively eliminate to produce the hydrodehalogenated arene.[1]
-
Base-Promoted Decomposition: Strong alkoxide bases (e.g., NaOtBu, KOtBu), especially at elevated temperatures, can generate palladium hydride species that facilitate the hydrodehalogenation pathway.[3] The presence of trace water can also exacerbate this issue.[4]
-
Slow Reductive Elimination: If the final, product-forming reductive elimination step is slow relative to competing side reactions, the concentration of intermediates that can lead to hydrodehalogenation increases. This is often influenced by ligand choice and steric hindrance.
Solutions & Mitigation Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like X-Phos or Brettphos are designed to promote rapid reductive elimination, which outcompetes the hydrodehalogenation pathway.[3][5] Bidentate ligands such as BINAP can also be effective.[1][6]
-
Base Optimization: While strong bases are often necessary, consider using a weaker or sterically hindered base if hydrodehalogenation is severe. In some systems, milder bases like K₂CO₃ or Cs₂CO₃ have been used successfully, especially with microwave heating to accelerate the desired reaction.[7][8] Alternatively, using lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes offer advantages for substrates with sensitive functional groups.[1]
-
Temperature Control: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable conversion rate (typically 80-100 °C).[9]
-
Moisture Control: Ensure all reagents, solvents, and glassware are scrupulously dry. The use of freshly dried solvents and handling under an inert atmosphere (Argon or Nitrogen) is critical.[4]
Question 2: My reaction is sluggish or stalls completely, with a large amount of starting material remaining. What is causing this catalyst deactivation?
Answer:
Catalyst deactivation is a significant challenge when using substrates containing basic nitrogen heterocycles. The 4-amino group and the pyridine ring nitrogen on your substrate can act as ligands, coordinating to the palladium center and forming stable, catalytically inactive "off-cycle" species.[10]
Probable Causes:
-
Substrate Inhibition: The lone pair on the pyridine nitrogen or the 4-amino group can bind strongly to the active Pd(0) or Pd(II) species, preventing it from participating in the catalytic cycle.
-
Formation of Palladium Dimers: Particularly with aryl iodides, but also possible with bromides, inactive palladium-halide bridged dimers can form, sequestering the catalyst.[5]
-
Oxidative Degradation: Although reactions are run under inert atmospheres, trace oxygen can lead to the oxidation of the phosphine ligand or the Pd(0) catalyst, rendering it inactive.
Solutions & Mitigation Strategies:
-
Use of Pre-catalysts: Employ modern palladium pre-catalysts (e.g., G3 or G4 XPhos Pd pre-catalysts). These are designed to generate the active L-Pd(0) species efficiently and rapidly upon exposure to a base, minimizing the opportunity for substrate inhibition before the catalytic cycle begins.[9]
-
Ligand Choice: Use bulky, electron-donating biarylphosphine ligands. These ligands form highly stable and active complexes with palladium that are more resistant to deactivation by substrate coordination.[11]
-
Rigorous Inert Atmosphere: Proper degassing of the solvent (e.g., by freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) is non-negotiable. Maintain a positive pressure of an inert gas throughout the reaction.[4]
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation to drive the reaction to completion.[12]
Question 3: I'm observing a significant amount of a bi-pyridine byproduct. What causes this homocoupling and how do I stop it?
Answer:
The formation of a symmetrical biaryl (dimer) byproduct results from the homocoupling of your this compound starting material. This side reaction is often a sign of issues with catalyst initiation or the presence of oxidants.
Probable Causes:
-
Palladium(II)-Mediated Coupling: Homocoupling can be promoted by Pd(II) species reacting with the aryl halide.[13] If the reduction of the Pd(II) precatalyst to the active Pd(0) state is inefficient, or if oxidants are present, higher concentrations of Pd(II) can lead to this side reaction.
-
Oxygen Contamination: The presence of dissolved oxygen in the reaction mixture can facilitate homocoupling pathways.[13]
-
Transmetalation Issues: In related cross-coupling reactions like the Suzuki, homocoupling is a known side reaction of the organometallic partner. While less direct in amination, analogous undesired pathways can exist.[14]
Solutions & Mitigation Strategies:
-
Thorough Degassing: As with catalyst deactivation, the most critical step is the rigorous exclusion of oxygen. A subsurface sparge with nitrogen or argon before adding the catalyst is highly effective.[13]
-
Use of Pd(0) Sources: Consider starting with a Pd(0) source like Pd₂(dba)₃, though these can be less stable and require careful handling. Often, the use of a well-defined pre-catalyst is a more reliable approach.[3][9]
-
Control of Stoichiometry: Ensure the amine coupling partner is not the limiting reagent, as an excess of the aryl halide can favor side reactions like homocoupling.
Visualizing the Reaction Network
To better understand these competing pathways, the following diagram illustrates the main catalytic cycle and the points where side reactions diverge.
Caption: The Buchwald-Hartwig cycle and key off-cycle side reactions.
Frequently Asked Questions (FAQs)
Q1: Which bromine on this compound is more reactive, C2 or C5?
The C2-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions. The primary reason is the electronic influence of the ring nitrogen, which activates adjacent positions (ortho and para) towards oxidative addition.[15][16] This allows for selective mono-amination at the C2 position under carefully controlled conditions.
Q2: How does my choice of base impact the reaction?
The base plays a crucial role beyond simply deprotonating the amine.[6][17]
-
Strength: A base must be strong enough to deprotonate the coordinated amine to form the palladium-amido complex. Strong bases like NaOtBu are effective but can promote side reactions.[3]
-
Solubility: Insoluble inorganic bases (e.g., K₃PO₄, K₂CO₃) can lead to reproducibility issues due to poor mixing, although they can be beneficial for base-sensitive substrates.[9] Soluble organic bases like DBU are sometimes used but may be less effective.[18]
-
Anion Effect: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) and the alkoxide can influence catalyst activity and aggregation.
Table 1: Comparison of Common Bases
| Base | Typical pKaH | Pros | Cons |
| NaOtBu | ~19 | Highly effective, widely used | Can promote hydrodehalogenation, base-sensitive group incompatibility |
| LiHMDS | ~26 | Very strong, good for hindered amines | Can be too aggressive, moisture sensitive |
| K₃PO₄ | ~12.3 | Milder, good for some sensitive substrates | Often requires higher temperatures, solubility issues |
| Cs₂CO₃ | ~10.2 | Mild, often used with bidentate ligands | Slower reaction rates, may require higher catalyst loading |
Q3: What is the best general-purpose ligand for this type of substrate?
For electron-rich, potentially coordinating substrates like aminopyridines, bulky, electron-rich monophosphine ligands from the dialkylbiarylphosphine class are typically the most robust choice.
-
XPhos (and its analogs): Often provides an excellent balance of reactivity and stability, promoting fast reductive elimination to minimize side reactions.[3]
-
BrettPhos: Specifically designed for coupling primary amines and shows high tolerance for functional groups.[5]
While older ligands like P(o-tolyl)₃ or bidentate ligands like BINAP can work, the modern biarylphosphine ligands generally provide higher yields and cleaner reactions for challenging substrates.[1]
Protocols & Methodologies
General Protocol for Selective C2 Mono-amination
This protocol provides a robust starting point. Optimization of temperature, time, and reagent stoichiometry may be required for different amine coupling partners.
Materials:
-
This compound
-
Amine coupling partner (1.1 - 1.2 equivalents)
-
XPhos Pd G3 Precatalyst (1 - 2 mol%)
-
XPhos ligand (1 - 2 mol%, same as precatalyst)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 1.5 equivalents)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the amine coupling partner (if solid), and NaOtBu.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.
-
Degassing: Sparge the resulting suspension with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of argon, quickly add the XPhos Pd G3 precatalyst and the additional XPhos ligand.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 80-100 °C. Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), and quench carefully with water or saturated aqueous NH₄Cl. Extract the product, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Flowchart
This logical diagram can guide your response when a reaction does not perform as expected.
Caption: A decision tree for troubleshooting common reaction failures.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Burton, R. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(50), 6900-6904.
- ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- MDPI. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- DiVA. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- ChemRxiv. (n.d.). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.
- ACS Publications. (n.d.). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Digital Commons@Georgia Southern. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine.
Sources
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- 2. reddit.com [reddit.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 17. m.youtube.com [m.youtube.com]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Minimizing Homocoupling in 2,5-Dibromopyridin-4-amine Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling byproducts when using 2,5-Dibromopyridin-4-amine as a substrate. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide detailed, field-proven troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with my this compound coupling?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This unwanted reaction consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and complicates the purification process. With a substrate like this compound, the electronic properties of the pyridine ring and the presence of the amino group can influence the stability of the palladium catalyst and the relative rates of the desired cross-coupling versus the undesired homocoupling.
Q2: I'm observing a significant amount of a symmetrical biaryl that corresponds to my boronic acid. What is the most likely immediate cause?
A2: The most frequent culprit for excessive boronic acid homocoupling is the presence of oxygen in your reaction vessel.[1][2] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which can then directly mediate the homocoupling of two boronic acid molecules.[3][4] It is crucial to ensure that your solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon) from start to finish.[1][2]
Q3: Can my choice of palladium catalyst directly contribute to homocoupling?
A3: Yes, the selection of the palladium source is critical. Using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), requires an in-situ reduction to the catalytically active Pd(0) species. This reduction step can itself be promoted by the homocoupling of the boronic acid.[3][5] To circumvent this, it is often advantageous to use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or to employ modern precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) catalyst, thereby minimizing side reactions.[1][3]
Q4: How does the amino group on the this compound affect the reaction?
A4: The amino group, along with the pyridine nitrogen, can act as a ligand for the palladium catalyst. This coordination can sometimes inhibit the catalyst by forming stable, inactive complexes, which can slow down the desired catalytic cycle and potentially favor side reactions.[6] While protection of the amine is a possible strategy, careful selection of bulky, electron-rich ligands can often mitigate this issue by sterically hindering such inhibitory coordination and promoting the desired reaction pathway.
Troubleshooting Guide: A Deeper Dive
Problem: High Levels of Homocoupling Product Observed
When significant homocoupling persists despite maintaining an inert atmosphere, a systematic optimization of the reaction parameters is necessary. The following sections provide a logical workflow to diagnose and resolve the issue.
The choice of both the palladium source and the ancillary ligand is paramount in controlling the selectivity of the Suzuki reaction.
Causality: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like substituted pyridines, bulky and electron-rich phosphine ligands are often essential. They accelerate the rate-determining oxidative addition and the final reductive elimination steps of the catalytic cycle, which outcompetes the pathways leading to homocoupling.[5][7]
Recommended Ligands for Aminopyridine Substrates:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to be highly effective for coupling heteroaryl halides and can suppress homocoupling.[1][5]
-
Bulky alkylphosphines: P(t-Bu)₃ can also be effective due to its steric bulk and strong electron-donating properties.[8]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable complexes with palladium and can be highly effective at preventing homocoupling.[5][8]
Experimental Protocol: Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the selected base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Preparation: In separate vials, prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and a panel of ligands (e.g., SPhos, XPhos, P(t-Bu)₃, each at 3-4 mol%).
-
Reaction Initiation: Add the appropriate catalyst/ligand solution to each reaction vial, followed by the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Execution: Seal the vials and heat to the desired temperature (e.g., 80-100 °C).
-
Analysis: Monitor the reactions by LC-MS or TLC to determine the ratio of the desired product to the homocoupling byproduct.
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | May permit more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands) | Sterically demanding, strong electron donors | Generally suppress homocoupling by accelerating the desired catalytic cycle.[5] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Can be very effective in suppressing homocoupling due to their strong binding to palladium.[5] |
The base is essential for activating the boronic acid for the transmetalation step, but an improper choice can promote side reactions.[8][9]
Causality: A very strong base can sometimes accelerate the degradation of the boronic acid or lead to other undesired pathways. Weaker inorganic bases are often preferred as they are typically sufficient to promote the desired transmetalation without causing excessive side reactions.[1] The optimal choice is often substrate-dependent and may require empirical screening.[10]
Recommended Bases:
-
Potassium Phosphate (K₃PO₄)
-
Potassium Carbonate (K₂CO₃)[11]
-
Cesium Carbonate (Cs₂CO₃)
Experimental Protocol: Base Screening
Follow the ligand screening protocol, but keep the catalyst system constant (e.g., Pd₂(dba)₃/SPhos) and vary the base (using 2.0 equivalents of K₃PO₄, K₂CO₃, and Cs₂CO₃ in parallel reactions).
Temperature: Higher temperatures can accelerate all reaction rates, including those of side reactions. Running the reaction at the lowest effective temperature can help to suppress homocoupling.[1]
Stoichiometry and Addition Rate:
-
Aryl Halide Excess: Using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid can sometimes favor the cross-coupling pathway.
-
Slow Addition: Slowly adding the boronic acid solution to the reaction mixture can maintain a low instantaneous concentration of the boronic acid, which can significantly reduce the rate of homocoupling.[1]
Visualizing the Pathways
To better understand the competing reactions, consider the following simplified diagrams:
Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.
Summary and Final Recommendations
Minimizing homocoupling in the Suzuki reaction of this compound is a multifactorial challenge that requires careful control over the reaction environment and components.
-
Prioritize an Inert Atmosphere: The exclusion of oxygen is the single most critical factor in preventing homocoupling. [1][2]2. Select the Right Catalyst System: Employ a Pd(0) source or a modern precatalyst paired with a bulky, electron-rich phosphine ligand like SPhos or XPhos. This combination is often key to promoting the desired cross-coupling over side reactions. [1][5]3. Optimize Reaction Parameters: Systematically screen bases, starting with K₃PO₄ or K₂CO₃, and run the reaction at the lowest temperature that affords a reasonable rate.
-
Consider Procedural Modifications: If homocoupling persists, implementing a slow addition protocol for the boronic acid can be a highly effective strategy. [1] By methodically addressing these key areas, researchers can significantly improve the yield and purity of their desired 2-aryl-5-bromopyridin-4-amine products, paving the way for more efficient and successful drug discovery and development campaigns.
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. (2025). Benchchem.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ResearchGate.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). Thieme Chemistry.
- How to avoid homocoupling in Suzuki reactions with palladium catalysts. (2025). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Synthesis.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Journal of Organometallic Chemistry.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). ChemCatChem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Derivatives. (2025). Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). ResearchGate.
- Suzuki reaction. (n.d.). Wikipedia.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2010). NIH National Center for Biotechnology Information.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Bromination of 2,5-Dibromopyridin-4-amine
Welcome to the technical support center for the bromination of 2,5-Dibromopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product, 2,3,5-tribromopyridin-4-amine.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the bromination of this compound?
The expected major product is 2,3,5-tribromopyridin-4-amine . The amino group at the 4-position is a strong activating group, directing electrophilic substitution to the ortho positions (3 and 5). Since the 5-position is already brominated, the reaction proceeds at the vacant 3-position.
Q2: What are the most common byproducts in this reaction?
The most prevalent byproduct is a result of over-bromination. While direct literature on this specific reaction is sparse, by analogy to the bromination of similar aminopyridines, the formation of 2,3,5,6-tetrabromopyridin-4-amine is a highly probable byproduct. The bromination of 2-aminopyridine, for instance, is well-documented to produce 2-amino-3,5-dibromopyridine as a significant impurity due to over-bromination.[1][2][3][4]
Another potential, though less common, byproduct could arise from the displacement of the existing bromo groups, although this is less likely under standard electrophilic bromination conditions.
Q3: What is the underlying mechanism for the formation of the desired product and the primary byproduct?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The lone pair of electrons on the amino group increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack by bromine.
-
Formation of 2,3,5-tribromopyridin-4-amine: The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich pyridine ring, preferentially at the 3-position. A resonance-stabilized carbocation intermediate (sigma complex) is formed, followed by the loss of a proton to restore aromaticity.
-
Formation of 2,3,5,6-tetrabromopyridin-4-amine (Over-bromination): If excess bromine or harsh reaction conditions are used, the newly formed 2,3,5-tribromopyridin-4-amine can undergo a second bromination at the remaining vacant position, the 6-position, leading to the tetrabrominated byproduct.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the desired product, and any byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the bromination of this compound.
Problem: My reaction is incomplete, with a significant amount of starting material remaining.
| Possible Cause | Recommended Solution |
| Insufficient Brominating Agent | Ensure the stoichiometry of the brominating agent (e.g., Br₂, NBS) is correct. A slight excess (1.1-1.2 equivalents) is often used to drive the reaction to completion. |
| Low Reaction Temperature | While low temperatures can help control selectivity, they may also slow down the reaction rate. Gradually increase the temperature and monitor the progress by TLC. |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider using a different solvent or a co-solvent system. |
Problem: I am observing a significant amount of the over-brominated byproduct (2,3,5,6-tetrabromopyridin-4-amine).
| Possible Cause | Recommended Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. Adding it dropwise as a solution can help prevent localized high concentrations. |
| High Reaction Temperature | Elevated temperatures can promote over-bromination. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further bromination of the product. |
Problem: My final product is difficult to purify from the byproducts.
| Possible Cause | Recommended Solution |
| Similar Polarity of Product and Byproduct | The polarity of the tribromo- and tetrabromo- products can be very similar, making chromatographic separation challenging. |
| Recrystallization: Carefully select a solvent or solvent system for recrystallization. This can sometimes effectively separate the desired product from the less soluble byproduct. | |
| Column Chromatography Optimization: Use a high-resolution silica gel and a shallow solvent gradient during column chromatography to improve separation. |
Problem: The reaction mixture has turned very dark, suggesting decomposition.
| Possible Cause | Recommended Solution |
| Reaction with Solvent | Some solvents can react with bromine, leading to decomposition and dark coloration. |
| Light-Induced Radical Reactions | Bromine can undergo radical reactions in the presence of light. |
| Solvent Selection: Use inert solvents such as dichloromethane or acetic acid. | |
| Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a fume hood with the light turned off. |
Part 3: Experimental Protocol: Synthesis of 2,3,5-tribromopyridin-4-amine
This protocol is a general guideline. Optimization may be necessary based on your specific laboratory conditions and reagents.
Materials:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of bromine (1.1 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.
-
Work-up:
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 4: Visualizations
Diagram 1: Reaction Mechanism
This diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of this compound to form the desired 2,3,5-tribromopyridin-4-amine.
Caption: Electrophilic substitution mechanism.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in the bromination reaction.
Caption: Troubleshooting workflow for bromination.
Part 5: References
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]
-
Google Patents. (1981). Process for making 2-bromopyridine.
-
den Hertog, H. J., & Overhoff, J. (1950). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 69(3), 468-474. [Link]
-
Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
Google Patents. (2012). Synthetic method of 2-amino-4-bromopyridine.
-
Google Patents. (1995). Method of producing 2-amino-3-nitro-5-halogenopyridine.
-
PubMed Central. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]
-
Google Patents. (2015). Synthesis method of 2,5-dibromopyridine.
-
Google Patents. (2020). Synthesis method of 2, 5-dibromopyridine.
-
Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine.
-
den Hertog, H. J., & Jouwersma, C. (1953). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-128. [Link]
-
ResearchGate. (2007). Synthesis of 2-Amino-5-bromopyridine. [Link]
-
PubMed Central. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
-
ResearchGate. (2009). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]
Sources
Technical Support Center: Synthesis of Halogenated Aminopyridines
A Senior Application Scientist's Guide to Improving Reaction Yields
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyridines. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and troubleshooting strategies to empower you in the laboratory.
You inquired about improving the yield for 2,5-Dibromopyridin-4-amine . This is an interesting synthetic target. However, it's important to address a key challenge from the outset: the synthesis of this specific isomer is not straightforward via direct bromination of 4-aminopyridine. The powerful activating and ortho-, para- directing nature of the amine group at the C4 position strongly favors bromination at the C3 and C5 positions.
Therefore, this guide will focus on the synthesis and yield optimization of the closely related and more synthetically accessible isomer, 3,5-Dibromo-4-aminopyridine . The principles, troubleshooting steps, and purification techniques discussed here are fundamentally applicable to a wide range of pyridine halogenation reactions and will provide a robust framework for your synthetic challenges.
Section 1: Core Synthesis and Mechanism
The primary route to 3,5-Dibromo-4-aminopyridine is the direct electrophilic aromatic substitution of 4-aminopyridine. The amine substituent is a potent activating group, making the pyridine ring highly susceptible to electrophilic attack.
Mechanism: Electrophilic Aromatic Substitution
-
Activation: The lone pair of electrons on the C4-amino group donates electron density into the pyridine ring, primarily at the ortho positions (C3 and C5).
-
Electrophilic Attack: The brominating agent (e.g., Br₂, NBS) becomes polarized, and the electrophilic bromine (Br⁺) is attacked by the electron-rich ring at the C3 or C5 position, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Rearomatization: A base (e.g., solvent, another 4-aminopyridine molecule) removes a proton from the carbon bearing the bromine, restoring the aromaticity of the ring.
-
Second Substitution: The presence of one bromine atom and the still-activating amino group facilitates a second bromination at the remaining ortho position (C5 or C3), leading to the desired 3,5-dibrominated product.
Caption: Electrophilic bromination of 4-aminopyridine.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3,5-Dibromo-4-aminopyridine in a question-and-answer format.
Q: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?
A: This is a classic problem often related to stoichiometry or reaction conditions.
-
Plausible Causes & Scientific Rationale:
-
Insufficient Brominating Agent: The reaction consumes two equivalents of bromine per mole of 4-aminopyridine. Using less than a 2:1 molar ratio will inherently leave starting material unreacted.
-
Poor Temperature Control: While the reaction is highly favorable, very low temperatures can slow the reaction rate significantly, leading to an incomplete reaction within a standard timeframe.
-
Premature Workup: If the reaction is stopped before it has reached completion, the yield will naturally be low. Thin-Layer Chromatography (TLC) is critical for monitoring progress.
-
-
Recommended Solutions:
-
Stoichiometry Check: Ensure you are using a slight excess (e.g., 2.1-2.2 equivalents) of the brominating agent (e.g., Br₂) to drive the reaction to completion.
-
Temperature Management: For reactions with liquid bromine, a slow, dropwise addition at a controlled temperature (e.g., 0-10 °C) is crucial to manage the exothermic nature of the reaction. After addition, allowing the reaction to slowly warm to room temperature can help ensure completion.
-
Reaction Monitoring: Use TLC to track the disappearance of the starting material spot. The reaction should only be quenched and worked up once the 4-aminopyridine is fully consumed.
-
Q: My final product is a mixture containing mono-, di-, and even tri-brominated species. How can I improve selectivity?
A: This indicates the reaction is too reactive, a common issue when dealing with highly activated aromatic rings.
-
Plausible Causes & Scientific Rationale:
-
Excess Brominating Agent: A large excess of the brominating agent can lead to over-bromination, potentially adding a third bromine atom or causing side reactions.
-
High Local Concentrations: Adding the brominating agent too quickly creates "hot spots" with a high concentration of electrophile, promoting multiple additions before the reagent has dispersed.
-
Elevated Temperature: Higher temperatures increase the reaction rate indiscriminately, reducing selectivity and favoring the formation of thermodynamically stable, but undesired, over-brominated products.
-
-
Recommended Solutions:
-
Controlled Addition: Dissolve your brominating agent in the reaction solvent and add it dropwise to the solution of 4-aminopyridine using an addition funnel. This maintains a low, steady concentration of the electrophile.
-
Strict Temperature Control: Maintain a low temperature (0 °C is common) during the addition. An ice bath is essential.
-
Consider a Milder Reagent: N-Bromosuccinimide (NBS) can be a milder and more selective source of electrophilic bromine compared to liquid Br₂.
-
Q: The isolated product is a dark, oily solid instead of the expected crystalline material. What causes this discoloration?
A: Discoloration is typically due to impurities formed from oxidation or residual reagents.
-
Plausible Causes & Scientific Rationale:
-
Oxidation of the Amine: Aromatic amines can be susceptible to air oxidation, which forms highly colored polymeric impurities.
-
Residual Bromine: Elemental bromine (Br₂) is a dark reddish-brown. If not fully quenched, it will contaminate the final product.
-
-
Recommended Solutions:
-
Reductive Quench: After the reaction is complete, quench it by adding a solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will neutralize any excess bromine.
-
Activated Carbon Treatment: During recrystallization, the crude product can be dissolved in a suitable solvent and treated with a small amount of activated carbon. The carbon will adsorb colored impurities, and subsequent hot filtration will remove it, yielding a cleaner solution for crystallization.[1]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this reaction?
-
Acetic acid or aqueous hydrobromic acid are commonly used. Acetic acid is effective at solvating the starting material and the intermediate salts. An innovative patented method uses an HBr solution directly.[2]
-
-
Q2: How should I purify the crude product?
-
Recrystallization is the most common method. A solvent system like ethanol/water or ethyl acetate/petroleum ether can be effective.[2][3] For more persistent impurities, column chromatography on silica gel is an option. However, the basicity of the amino group can cause streaking. This can be mitigated by adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system.[1]
-
-
Q3: Is there a way to synthesize this compound without using elemental bromine?
-
Yes. A patented one-step method utilizes pyridine or a pyridine salt as the starting material in an HBr solution, with the addition of an ammonium salt and hydrogen peroxide (H₂O₂).[2] This approach avoids handling liquid bromine and is described as being more environmentally friendly.
-
-
Q4: How do I confirm that I have synthesized the correct 3,5-dibromo isomer and not another?
-
¹H NMR Spectroscopy is definitive. For 3,5-Dibromo-4-aminopyridine, you would expect to see a single peak in the aromatic region, as the two protons at the C2 and C6 positions are chemically equivalent due to the molecule's symmetry.
-
Section 4: Protocols & Data
Experimental Protocol 1: Direct Bromination of 4-Aminopyridine
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-aminopyridine (1.0 eq) in glacial acetic acid. Cool the flask to 0 °C in an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (2.1 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred 4-aminopyridine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. Quench any excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a base, such as 40% sodium hydroxide solution, until the pH is approximately 8-9.[3] This will precipitate the crude product.
-
Filtration & Drying: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield the crude 3,5-Dibromo-4-aminopyridine.
Data Summary: Optimizing a One-Pot Synthesis
The following data, adapted from patent CN109134358B, illustrates the effect of reaction parameters on the yield of 3,5-Dibromo-4-aminopyridine in a one-pot synthesis from pyridine.[2]
| Parameter | Condition A | Condition B (Optimal) | Condition C |
| Molar Ratio (Pyridine:HBr:H₂O₂) | 1:1.2:1.2 | 1:1.7:1.5 | 1:2.0:2.0 |
| H₂O₂ Addition Temp. | 100 °C | 110 °C | 120 °C |
| Reaction Temperature | 110 °C | 120 °C | 130 °C |
| Reaction Time | 6 h | 8 h | 10 h |
| Product Yield | Lower | Highest | Decreased |
This table demonstrates that yield is highly sensitive to the stoichiometry and temperature, with optimal conditions yielding the best results.
Section 5: Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach is key. The following workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
- Sonavane, S., Deshmukh, G., Wakchaure, S., & Deshmukh, S. (2021). AN IMPROVED, PRACTICAL, RELIABLE AND SCALABLE SYNTHESIS OF 2,5-DIBROMOPYRIDINE. Heterocyclic Letters, 11(3), 447-452.
- Chemistry Stack Exchange. (2016). Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine.
- Sharma, P., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4).
- Wang, L., Liu, N., Dai, B., & Hu, H. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry.
- Google Patents. (2021). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46).
Sources
Technical Support Center: Removal of Palladium Catalyst from 2,5-Dibromopyridin-4-amine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of residual palladium catalysts from reaction mixtures involving 2,5-Dibromopyridin-4-amine. The unique electronic and coordinating properties of this substrate can present specific purification hurdles. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the required purity for your compounds.
The Core Challenge: Why is Palladium Removal Difficult with this compound?
The primary difficulty in removing palladium from reactions involving this compound stems from the molecule's inherent chemical nature. The pyridine nitrogen and the exocyclic amine group are both Lewis basic sites that can strongly coordinate to the palladium center. This chelation effect can lead to the formation of stable, soluble palladium-product complexes that are challenging to separate from the desired product using standard purification techniques like simple filtration or aqueous washes.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: High Levels of Residual Palladium in the Final Product After Standard Work-up
Possible Cause: As mentioned, strong coordination between your product and the palladium catalyst is the likely culprit. This is a common issue with nitrogen-containing heterocycles.[1][2] The palladium species, whether Pd(0) or Pd(II), may be solubilized in the organic phase, making it difficult to remove by simple extraction or filtration.
Troubleshooting Steps:
-
Employ a Metal Scavenger: This is often the most effective approach. Metal scavengers are solid-supported reagents with functional groups that have a high affinity for palladium.[1][3]
-
Thiol-based scavengers (e.g., silica- or polymer-bound thiols) are highly effective for a broad range of palladium species.[4][5]
-
Trimercaptotriazine (TMT)-based scavengers are also very effective and can sometimes offer different selectivity.[1][3]
-
Screening: It is advisable to screen a small panel of scavengers to identify the most efficient one for your specific reaction conditions.[2]
-
-
Activated Carbon Treatment: Activated carbon is a cost-effective and often highly efficient adsorbent for palladium removal.[3][6][7] It can be used alone or in combination with other scavengers for a polishing step.[3]
-
Optimize Scavenging Conditions:
-
Solvent: The choice of solvent can impact the scavenger's efficiency. A solvent in which your product is highly soluble may reduce non-specific binding to the scavenger.[2][8]
-
Temperature: Increasing the temperature (e.g., to 40-60 °C) can improve the kinetics of scavenging, but ensure your product is stable at the chosen temperature.[8]
-
Time: Scavenging is not always instantaneous. Allow for sufficient stirring time (from a few hours to overnight) for the scavenger to effectively bind the palladium.
-
-
Crystallization: If your product is a solid, crystallization can be a powerful purification method. The palladium impurities may remain in the mother liquor.[9]
-
Additives: In some cases, adding a chelating agent like N-acetylcysteine or thiourea to the crystallization solvent can help to sequester the palladium in the mother liquor.[2] However, it is crucial to analyze the palladium content of the crystals to ensure the palladium-product complex has not co-crystallized.[2]
-
Issue 2: Significant Product Loss During the Scavenging Process
Possible Cause: Your product may be non-specifically adsorbing to the solid support of the scavenger, particularly with high-surface-area materials like activated carbon.[2][8]
Troubleshooting Steps:
-
Minimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.[2]
-
Thorough Washing: After filtration, wash the scavenger cake with several portions of a suitable solvent to recover any adsorbed product.[8]
-
Scavenger Screening: Different scavengers have different solid supports (e.g., silica, polystyrene). Your product might have a lower affinity for one type over another.
-
Consider a Different Method: If product loss remains high, consider alternative purification methods like chromatography or crystallization.
Issue 3: Inconsistent Results with Palladium Scavengers
Possible Cause: The speciation of palladium in your reaction mixture can be complex and may vary between batches. Both Pd(0) and Pd(II) species can be present, and they may have different affinities for various scavengers.[3]
Troubleshooting Steps:
-
Pre-treatment: Before adding the scavenger, you can try to unify the palladium species. For example, a mild oxidant could convert Pd(0) to Pd(II), or a mild reductant could do the reverse. This step requires careful consideration to avoid affecting your product.
-
Combination of Scavengers: A combination of scavengers with different binding mechanisms might be more robust to variations in palladium speciation.
-
Use of Activated Carbon: Activated carbon is often effective at removing various forms of palladium, making it a good option for inconsistent mixtures.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits for elemental impurities. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) for oral administration is 100 µ g/day .[10] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the daily dosage.[10][11]
Q2: How can I quantify the amount of residual palladium in my sample?
A2: Several analytical techniques can be used to determine palladium concentration:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive method for quantifying trace metals in APIs.[12]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique, though generally less sensitive than ICP-MS.
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): This can be a rapid and non-destructive method for determining palladium content.[11]
-
Fluorometric Methods: There are commercially available kits that use a catalysis-based fluorometric approach for rapid, semi-quantitative analysis of palladium levels, which can be useful for screening purification methods.[12][13]
Q3: Is it better to use a scavenger or activated carbon?
A3: The choice depends on several factors, including cost, efficiency, and the specifics of your reaction.
| Feature | Palladium Scavengers | Activated Carbon |
| Selectivity | Generally high for palladium, with various functional groups available for different needs. | Can be less selective and may adsorb the product, leading to yield loss.[2] |
| Efficiency | Often very high, capable of reducing palladium to very low ppm levels.[5] | Can be highly effective, especially for removing a variety of palladium species.[3] |
| Cost | Generally more expensive than activated carbon. | Very cost-effective.[3] |
| Ease of Use | Simple to use; add to the reaction mixture, stir, and filter. | Similar ease of use. |
A combination approach, such as an initial treatment with a scavenger followed by a polishing step with activated carbon, can be very effective.[3]
Q4: Can residual palladium affect downstream reactions?
A4: Yes, even trace amounts of residual palladium can have unintended catalytic activity in subsequent steps, potentially leading to side reactions, by-product formation, or catalyst poisoning in the next reaction.[14][15] It is crucial to remove the palladium catalyst thoroughly, especially if the subsequent steps are sensitive to metal catalysis.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Silica Scavenger
-
Reaction Completion: Once your this compound reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., THF, Ethyl Acetate) to reduce viscosity and ensure good mixing.
-
Scavenger Addition: Add the thiol-based silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time should be determined by monitoring the palladium concentration.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Analysis: Analyze the palladium content of the purified product using a suitable method like ICP-MS to confirm the removal efficiency.[2]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product containing the palladium catalyst in a suitable organic solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product mass.
-
Stirring: Stir the mixture vigorously at a suitable temperature (e.g., room temperature to 45 °C) for 1.5 to 18 hours.[3][8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[8]
-
Washing: Wash the Celite® and carbon cake thoroughly with fresh solvent to recover any adsorbed product.[8]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Determine the final palladium concentration in the purified product.
Visualizations
Decision Workflow for Palladium Removal
Caption: A decision workflow for selecting and optimizing a palladium removal strategy.
Mechanism of Thiol-Based Scavenger
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. ogc.co.jp [ogc.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. khazna.ku.ac.ae [khazna.ku.ac.ae]
Technical Support Center: Mastering TLC Analysis of 2,5-Dibromopyridin-4-amine Reactions
Welcome to the technical support center dedicated to providing in-depth guidance on the Thin-Layer Chromatography (TLC) analysis of reactions involving 2,5-Dibromopyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to equip you with not just procedural steps, but also the underlying chemical principles to troubleshoot and optimize your reaction monitoring effectively.
The inherent basicity of the pyridine nitrogen and the primary amine, coupled with the polarity imparted by these functional groups, presents unique challenges in TLC analysis. This guide provides a structured approach to overcoming these common hurdles, ensuring accurate and reproducible monitoring of your reaction's progress.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the TLC analysis of reactions with this compound, presented in a practical question-and-answer format.
Question 1: Why are the spots for my this compound starting material and other amine-containing compounds streaking or tailing down the plate?
Answer: This is a classic issue when dealing with basic compounds like amines on standard silica gel TLC plates. Silica gel (SiO₂) has a slightly acidic surface due to the presence of silanol (Si-OH) groups. The basic amine functional groups on your molecule can undergo strong, sometimes irreversible, interactions with these acidic sites. This causes a portion of your sample to "stick" to the baseline and then slowly elute, resulting in a streak rather than a compact spot.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent system.[1][2][3]
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase. The triethylamine is a stronger base than your analyte and will preferentially interact with the acidic silanol groups, effectively "deactivating" the silica gel surface and allowing your compound to travel up the plate without streaking.[2][4]
-
Ammonia: For highly polar compounds, a solution of 1-10% ammonia in methanol, used as a component of your eluent system (e.g., in a dichloromethane/methanol mixture), can also be effective.[1]
-
-
Sample Overloading: Applying too much sample to the plate can exacerbate streaking.[1][5] Ensure you are spotting a dilute solution of your reaction mixture. If the spots are very intense, dilute your sample and re-spot.
Question 2: My spots are all clustered at the baseline (low Rf) or have all run to the solvent front (high Rf). How do I get better separation?
Answer: This indicates that the polarity of your eluent system is not optimized for your mixture of compounds. The goal is to have the Rf (retention factor) of your starting material and primary product(s) between 0.2 and 0.5 for the best resolution.
Solutions:
-
Spots at the Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the plate.[1]
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mixture. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, try 8:2 or 7:3. Common polar solvents to add or increase the proportion of include ethyl acetate, acetone, or methanol.
-
-
Spots at the Solvent Front (High Rf): Your eluent is too polar, causing all components to travel with the solvent front.[1]
-
Decrease Eluent Polarity: Increase the proportion of the less polar solvent. For instance, if you are using a 1:1 Hexane:Ethyl Acetate mixture, try 3:1 or 4:1. Common non-polar solvents include hexanes, petroleum ether, and dichloromethane.
-
Question 3: I've run my TLC, but I don't see any spots under the UV lamp. Does this mean my reaction hasn't worked?
Answer: Not necessarily. While this compound and many of its likely aromatic products are UV-active due to their conjugated π-systems, it's possible for some products or byproducts to not be visible under UV light.[6][7] It is also possible that the concentration of your compounds on the plate is too low to be detected.
Solutions:
-
Use a Chemical Stain: This is the most critical next step. After checking under UV, always visualize the plate with a chemical stain. For reactions involving this compound, several stains are highly effective:
-
Ninhydrin Stain: This is an excellent choice for detecting the primary amine of your starting material and any other primary or secondary amine-containing compounds.[3][8][9] It typically produces pink or purple spots upon heating.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that will visualize most organic compounds that can be oxidized, such as alcohols, alkenes, and even the pyridine ring itself.[8][10] It will appear as yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors, which can be very useful for differentiating between different spots on the plate.[6][8]
-
-
Concentrate Your Sample: If you suspect your sample is too dilute, try spotting the plate multiple times in the same location, allowing the solvent to fully evaporate between each application.[1][5]
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize many organic compounds, especially those with aromatic rings or unsaturation.[6][7] The spots will appear as brown stains.
Question 4: I see a new spot on my TLC, but how do I know if it's my desired product or a byproduct?
Answer: This is a fundamental question in reaction monitoring. A single new spot is a good sign, but confirmation is key.
Solutions:
-
The Co-spot: This is the most reliable TLC method for identifying your product. On your TLC plate, spot your starting material in one lane, your reaction mixture in a middle lane, and then in the same middle lane, carefully spot your starting material directly on top of the reaction mixture spot (this is the co-spot).
-
If the new spot is your product, you will see it as a separate spot from your starting material in the reaction mixture lane. In the co-spot lane, you will see both the new product spot and an intensified starting material spot.
-
If your reaction has gone to completion, the co-spot will look like two distinct spots (product and the added starting material). If the reaction is incomplete, the starting material spot in the co-spot lane will be more intense than in the reaction mixture lane alone.
-
-
Expected Polarity: Consider the change in polarity from your starting material to your expected product. For example, in a Suzuki coupling where a bromine atom is replaced with a phenyl group, the product will likely be less polar (higher Rf) than the starting this compound. In a Buchwald-Hartwig amination where a bromine is replaced by another amine, the change in polarity will depend on the nature of the coupled amine.
-
Stain Reactivity: The color and reactivity of a new spot with different stains can provide clues. For instance, if your reaction involves modifying the primary amine of this compound (e.g., an acylation), the resulting product spot may no longer stain with ninhydrin, while the starting material spot will.
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting eluent system for TLC of this compound reactions?
-
A1: A good starting point for this relatively polar compound is a mixture of a non-polar and a moderately polar solvent. Try a 3:1 to 1:1 mixture of Hexanes:Ethyl Acetate. If the compound remains at the baseline, increase the polarity by switching to Dichloromethane:Methanol (e.g., 95:5). Remember to add 0.5-1% triethylamine if you observe streaking.[2][11]
-
-
Q2: My reaction is in a high-boiling solvent like DMF or DMSO, and my TLC is just a smear. What should I do?
-
A2: High-boiling, polar solvents will streak up the entire TLC plate. After spotting your plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[12]
-
-
Q3: Can this compound or its products degrade on the silica gel plate?
-
A3: It is possible, especially for more complex or sensitive molecules. The acidic nature of silica can sometimes cause degradation. If you suspect this is happening (e.g., you see many new spots that don't make sense or streaking that isn't resolved by adding a base), you can perform a 2D TLC. Spot your compound in one corner of a square plate, run it, dry it, then turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[12][13] If degradation is an issue, consider using neutral alumina plates.[3]
-
-
Q4: How do I properly document my TLC results?
-
A4: Always record the exact eluent system used (including any additives like triethylamine). Calculate and record the Rf value for each spot of interest. It is also good practice to take a picture of the developed and stained plate for your records.
-
Experimental Protocols
Protocol 1: Standard TLC Analysis of a this compound Reaction
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting:
-
Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the reaction mixture on the starting line.
-
It is highly recommended to also spot the starting material (this compound) and a co-spot (reaction mixture and starting material spotted in the same place) for comparison.
-
-
Development:
-
Add your chosen eluent system to a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.
-
Carefully place the TLC plate in the chamber, ensuring the solvent level is below your starting line.[1] Cover the chamber.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[6][7]
-
Dip the plate into a staining solution (e.g., ninhydrin or potassium permanganate).
-
Gently heat the plate with a heat gun until the spots appear.[8][10]
-
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Data Presentation
| Compound Type | Typical Polarity | Expected Rf Range* | UV Active (254 nm) | Ninhydrin Positive | KMnO₄ Positive |
| This compound (Starting Material) | High | 0.2 - 0.4 | Yes | Yes (Purple/Pink) | Yes (Yellow/Brown) |
| Suzuki Product (e.g., Phenyl-substituted) | Medium-High | 0.3 - 0.6 | Yes | Yes | Yes |
| Buchwald-Hartwig Product (e.g., Amine-substituted) | High | 0.1 - 0.4 | Yes | Yes (if N-H present) | Yes |
| N-Acylated Product | Medium | 0.4 - 0.7 | Yes | No | Yes |
*Rf values are highly dependent on the specific eluent system. This table provides a general guide for a Hexane/Ethyl Acetate system.
Visual Diagrams
TLC Troubleshooting Workflow
Caption: Decision tree for selecting TLC visualization methods.
References
- EPFL. (n.d.). TLC Visualization Reagents.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- Bradley University, Department of Chemistry. (n.d.). TLC Visualization Methods.
- REACH Devices. (n.d.). TLC stains.
- LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Chemistry Stack Exchange. (2022, April 8). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
- Reddit. (2013, November 19). TLC and streaking: why add triethylamine?
- Reddit. (2018, December 10). TLC confusion?!
- Reddit. (2022, April 12). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
- Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
Sources
- 1. silicycle.com [silicycle.com]
- 2. reddit.com [reddit.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. reddit.com [reddit.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TLC stains [reachdevices.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography of 2,5-Dibromopyridin-4-amine Derivatives
Welcome to the technical support center for the chromatographic purification of 2,5-Dibromopyridin-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, supplemented with detailed experimental protocols and data tables.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the column chromatography of this compound derivatives?
A1: The principal difficulty arises from the basic nature of the pyridine nitrogen and the amino group. These basic sites interact strongly with the acidic silanol groups on the surface of standard silica gel, which is the most common stationary phase. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.[1][2]
Q2: What are the recommended starting conditions for purifying a this compound derivative on a silica gel column?
A2: A good starting point for method development is to use a moderately polar solvent system. A common choice is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.4 for the target compound.[2] To counteract the basicity of the analyte, it is highly recommended to add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to the eluent.[1][2]
Q3: Can I use reversed-phase chromatography for these compounds?
A3: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a viable alternative. A C18 column is a common choice.[4] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[4] To ensure good peak shape for these basic compounds, it is often necessary to add an acidic modifier to the mobile phase, such as formic acid or trifluoroacetic acid (TFA), to suppress the ionization of residual silanols on the stationary phase.[5] Adjusting the mobile phase pH to around 2.5-3.0 can also be effective.[1]
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: Decomposition on silica gel can occur with sensitive molecules. If you suspect degradation, consider using a less acidic stationary phase. Options include using deactivated (end-capped) silica gel, alumina (basic or neutral), or a polymer-based stationary phase.[1] Alternatively, minimizing the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient can sometimes help.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing | Strong interaction between the basic analyte and acidic silanol groups on the silica surface.[1][2] | Add a basic modifier (0.5-1% triethylamine or pyridine) to the eluent to block the active silanol sites.[1][2] |
| Column overload.[1] | Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's silica gel weight. | |
| Poor Separation from Impurities | The chosen eluent system has insufficient resolving power. | Optimize the mobile phase composition using TLC. Test a variety of solvent mixtures with different polarities.[2] Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune selectivity. |
| Co-eluting isomers or closely related byproducts. | If using normal-phase silica, consider switching to a different stationary phase like a cyano or phenyl-bonded phase for alternative selectivity.[1] For RP-HPLC, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity for halogenated aromatic compounds.[6] | |
| Low or No Recovery of the Compound | Irreversible adsorption to the stationary phase. | Use a less active stationary phase like deactivated silica or alumina. Pre-treating the silica gel with the eluent containing a basic modifier can also help passivate the column. |
| The compound is too polar and is not eluting with the chosen mobile phase. | Gradually increase the polarity of the eluent. For very polar compounds, a mobile phase containing methanol or even a small percentage of ammonium hydroxide in methanol might be necessary. | |
| Product Elutes at the Solvent Front | The mobile phase is too polar for the compound. | Decrease the polarity of the eluent. Start with a higher percentage of the non-polar solvent (e.g., hexane) and gradually increase the polar solvent concentration. |
| Inconsistent Retention Times (HPLC) | Fluctuations in mobile phase composition, temperature, or pump performance. | Ensure the mobile phase is well-mixed and degassed.[7] Use a column thermostat to maintain a consistent temperature.[6] Check the HPLC system for leaks or pump issues.[8] |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This protocol outlines the steps to determine an appropriate solvent system for column chromatography.
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plates: Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). For this compound derivatives, start with ratios like 9:1, 4:1, 2:1, and 1:1 (hexane:ethyl acetate). In a separate set of chambers, prepare the same solvent systems but add 1% triethylamine.
-
Analyze the Results: After developing and drying the plates, visualize the spots under UV light (254 nm). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with good separation from major impurities.[2][3] The plates containing triethylamine will likely show more compact spots with less tailing.[2]
Protocol 2: Column Chromatography on Silica Gel
This protocol provides a step-by-step guide for purifying your this compound derivative.
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (including the basic modifier).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
For "dry loading," add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[9]
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[2]
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Product Isolation:
-
Combine the pure fractions as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[2]
-
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A workflow for troubleshooting poor separation in column chromatography.
Interaction of Aminopyridine with Silica Gel
Caption: Mitigation of peak tailing by adding a competing base.
References
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- SIELC Technologies. (n.d.). Pyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- BenchChem. (2025). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives.
- ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
Sources
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- 3. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 8. lcms.cz [lcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in 2,5-Dibromopyridin-4-amine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion issues encountered during palladium-catalyzed cross-coupling reactions with 2,5-Dibromopyridin-4-amine. The unique electronic and structural properties of this substrate, featuring an electron-donating amino group and two bromine atoms at positions susceptible to catalyst inhibition, present specific challenges that require a nuanced approach to reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My cross-coupling reaction with this compound has stalled or shows very low conversion. Where do I start?
Low conversion is a frequent challenge with this substrate due to its potential for catalyst inhibition and the inherent reactivity of the C-Br bonds. A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy.
Initial Diagnostic Workflow:
Caption: A logical workflow for initial troubleshooting of low conversion.
Detailed Troubleshooting Steps:
-
Reagent Integrity : The quality of your starting materials is paramount. Ensure your this compound is pure and free of any residual acids from its synthesis. For Suzuki reactions, boronic acids are susceptible to degradation, particularly through protodeboronation.[1] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] All solvents must be anhydrous and thoroughly degassed, and bases should be of high purity and handled in a glovebox if possible.[1][2]
-
Inert Atmosphere : Palladium(0) catalysts are highly sensitive to oxygen.[1][2] Ensure your reaction vessel has been rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst System : The choice of palladium source, ligand, and base is critical and highly interdependent.
-
Catalyst Inhibition (The "Pyridyl Problem") : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][3][4] This is a well-documented issue with pyridine-containing substrates. The 4-amino group further increases the electron density on the pyridine ring, potentially exacerbating this issue.
-
Ligand Selection : For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are often beneficial.[1][5] These ligands can promote the reductive elimination step and stabilize the active catalytic species. Consider ligands from the Buchwald family, such as XPhos, RuPhos, or BrettPhos, which have shown success with challenging aminopyridine couplings.[3][6]
-
Base Selection : The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step.[1] The strength and nature of the base need to be carefully considered. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture are common. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[3][7]
-
Issue 2: I am attempting a Suzuki-Miyaura coupling and observing significant protodeboronation of my boronic acid. How can I mitigate this?
Protodeboronation is a common side reaction in Suzuki couplings, where the boronic acid is replaced by a hydrogen atom, rendering it inactive for cross-coupling.[3] This is often promoted by aqueous bases and elevated temperatures.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions : Switching to a non-aqueous solvent system can significantly reduce protodeboronation.
-
Employ Boronic Esters : Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1]
-
Use KF as a Base : Potassium fluoride (KF) is a milder base that can be effective in Suzuki couplings and may reduce the rate of protodeboronation.[8]
-
Optimize Reaction Time and Temperature : Avoid unnecessarily long reaction times or excessive heat, as both can contribute to the degradation of the boronic acid.[1]
Issue 3: In my Buchwald-Hartwig amination, I see no product formation. What are the likely causes?
The Buchwald-Hartwig amination of this compound can be challenging due to the potential for catalyst inhibition and the need for a sufficiently strong base to deprotonate the coupling amine.
Troubleshooting Buchwald-Hartwig Amination:
| Potential Cause | Explanation & Solution |
| Ineffective Base | A strong, non-nucleophilic base is required. NaOt-Bu, KOt-Bu, or LHMDS are standard choices. Ensure the base is fresh and has not been deactivated by moisture.[3][7] |
| Inappropriate Ligand | Bulky, electron-rich biarylphosphine ligands are often necessary. Consider screening ligands like RuPhos or BrettPhos, which have been shown to be effective for C-N cross-coupling reactions of unprotected 3-halo-2-aminopyridines.[6][9] |
| Catalyst Poisoning | The substrate's 4-amino group or the amine coupling partner can coordinate too strongly to the palladium center. Using a higher catalyst loading or a pre-catalyst that is more resistant to inhibition may be necessary. |
| Solvent Choice | Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[3] Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst. |
Issue 4: I am performing a Sonogashira coupling and the reaction is sluggish. What adjustments should I consider?
Sonogashira couplings involve a palladium catalyst and a copper(I) co-catalyst.[10] Low conversion can stem from issues with either catalytic cycle.
Optimizing Sonogashira Coupling:
Caption: Troubleshooting workflow for a sluggish Sonogashira coupling.
-
Copper(I) Co-catalyst : Ensure your CuI is fresh and of high purity. Old or oxidized copper sources can be detrimental to the reaction.
-
Amine Base : A liquid amine base like triethylamine or diisopropylethylamine is typically used as both the base and, in some cases, the solvent. It must be anhydrous.
-
Temperature : Many Sonogashira couplings require heating to proceed at a reasonable rate.[11]
-
Ligand Choice : While PPh₃ is common, more electron-rich and bulky ligands like P(t-Bu)₃ have been shown to be effective for Sonogashira reactions of aryl bromides at room temperature.[10]
Experimental Protocols
Protocol 1: Small-Scale Screening of Ligands and Bases for Suzuki-Miyaura Coupling
This protocol is designed to efficiently screen different reaction conditions in parallel using small-scale reaction vials.
-
Preparation : In a glovebox, arrange an array of reaction vials. To each vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the solid base (2.0 equiv).
-
Catalyst Addition : Prepare stock solutions of the desired palladium precatalyst (e.g., Pd₂(dba)₃) and various ligands (e.g., XPhos, RuPhos, SPhos) in degassed solvent (e.g., dioxane). Add the appropriate amount of the palladium and ligand solutions to each vial to achieve the target catalyst loading (e.g., 2 mol% Pd, 4 mol% ligand).
-
Reaction : Add the appropriate amount of degassed solvent (and water, if required for the base) to each vial. Seal the vials and place them in a pre-heated aluminum block on a stirrer plate.
-
Monitoring : After a set time (e.g., 12 hours), take a small aliquot from each reaction, quench with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.[12]
-
Analysis : Compare the conversion rates across the different ligand and base combinations to identify the optimal conditions.
References
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. (n.d.). A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- Benchchem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchGate. (n.d.). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
- ResearchGate. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for C-C Bond Formation with 2-Halopyridines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Nature. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- PMC. (n.d.). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Wordpress. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?
- Dalton Transactions (RSC Publishing). (n.d.). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes.
- The Mirica Group. (n.d.). Anagostic Axial Interactions Inhibit Cross‐Coupling Catalytic Activity in Square Planar Pyridinophane Nickel Complexes.
- PMC. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PMC. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.
- MDPI. (2022, October 21). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions.
- Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions?
- ACS Publications. (2024, February 19). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
- PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ACS Publications. (n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.
- PubMed. (2011, April 15). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. scirp.org [scirp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis of a 2,5-Dibromopyridin-4-amine Reaction Mixture
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For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical development, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount. This guide provides an in-depth, practical comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of a crude reaction mixture, specifically focusing on the synthesis of 2,5-Dibromopyridin-4-amine. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and trustworthy results.
The Synthetic Landscape: Understanding the Reaction
The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. A common synthetic route involves the bromination of a precursor, such as 4-aminopyridine or a protected variant. For the purpose of this guide, we will consider a hypothetical reaction involving the direct bromination of 4-aminopyridine.
It is critical to anticipate the potential components in the reaction mixture to effectively analyze the ¹H NMR spectrum. These include:
-
Starting Material: 4-Aminopyridine
-
Reagents/Byproducts: Brominating agents (e.g., N-bromosuccinimide, bromine), solvents, and their byproducts.
-
Intermediate Products: Monobrominated species (e.g., 2-bromo-4-aminopyridine, 3-bromo-4-aminopyridine).
-
Desired Product: this compound
-
Potential Over-brominated Byproducts: Tribrominated pyridines.
The Power of ¹H NMR in Reaction Monitoring
While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for reaction analysis, ¹H NMR offers distinct advantages for in-process monitoring.[1] Its non-destructive nature allows for the analysis of the crude reaction mixture without extensive sample preparation. Furthermore, the direct proportionality between the integral of an NMR peak and the number of nuclei allows for quantitative analysis (qNMR) to determine the relative concentrations of different species in the mixture.[1][2][3]
Comparative Analysis of Analytical Techniques
| Technique | Advantages for Reaction Monitoring | Disadvantages for Reaction Monitoring |
| ¹H NMR | Non-destructive, minimal sample preparation, provides structural information on all components, inherently quantitative.[1] | Lower sensitivity compared to other methods, potential for signal overlap in complex mixtures.[1][4] |
| HPLC | High sensitivity and resolution, well-established for purity analysis. | Requires method development, potential for co-elution, response factors can vary between compounds. |
| GC-MS | Excellent for volatile compounds, provides mass information for identification. | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes. |
Deciphering the ¹H NMR Spectrum: A Predictive Approach
Before analyzing the experimental spectrum, it is crucial to predict the expected chemical shifts and coupling patterns for the key components. The electronic environment of the pyridine ring is significantly influenced by the substituents. The nitrogen atom and the amino group are electron-donating, while the bromine atoms are electron-withdrawing and ortho, para-directing.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Compound | Proton | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| 4-Aminopyridine | H-2, H-6 | ~8.1 | d | Protons ortho to the nitrogen are deshielded. |
| H-3, H-5 | ~6.6 | d | Protons meta to the nitrogen are more shielded. | |
| 2-Bromo-4-aminopyridine | H-6 | ~8.0 | d | Deshielded by adjacent nitrogen. |
| H-5 | ~6.8 | dd | Coupled to H-3 and H-6. | |
| H-3 | ~6.5 | d | Shielded by the amino group. | |
| This compound | H-6 | ~8.2 | s | Deshielded by adjacent nitrogen and bromine. |
| H-3 | ~6.7 | s | Shielded by the amino group. |
Note: These are approximate values and can vary depending on the solvent and concentration. The coupling constants in pyridine rings are also characteristic, with typical values of J(ortho) ≈ 5-6 Hz, J(meta) ≈ 2-3 Hz, and J(para) ≈ 0-1 Hz.[5][6][7]
Experimental Protocol: A Step-by-Step Guide to Quantitative ¹H NMR (qNMR) Analysis
This protocol outlines a robust, self-validating method for the quantitative analysis of the this compound reaction mixture.
Sample Preparation: The Foundation of Accuracy
The goal is to prepare a homogeneous solution containing the reaction mixture and a known amount of an internal standard.[2][8]
-
Step 1: Accurately weigh approximately 10-20 mg of the crude reaction mixture into a clean, dry vial.
-
Step 2: Select a suitable internal standard. Key criteria for an internal standard include: chemical inertness, solubility in the chosen NMR solvent, and signals that do not overlap with the analyte signals.[9] For this system, a good choice would be 1,3,5-trimethoxybenzene, which gives a sharp singlet in a region of the spectrum that is typically free of signals from the pyridine derivatives.
-
Step 3: Accurately weigh an appropriate amount of the internal standard into the same vial. A molar ratio of approximately 1:1 between the analyte and the standard is ideal.[8]
-
Step 4: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃). Ensure complete dissolution.
-
Step 5: Transfer the solution to a high-quality NMR tube.
NMR Data Acquisition: Optimizing for Quantitation
To obtain accurate quantitative data, specific acquisition parameters must be carefully set.[2]
-
Step 1: Shimming: Ensure a homogeneous magnetic field by carefully shimming the instrument.
-
Step 2: Pulse Angle: Use a 90° pulse to ensure uniform excitation of all protons.
-
Step 3: Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. A conservative value of 30 seconds is often a good starting point for accurate quantitation.
-
Step 4: Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[2]
-
Step 5: Receiver Gain: Set the receiver gain to avoid signal clipping, which would lead to inaccurate integration.
Data Processing and Analysis: Extracting Meaningful Results
-
Step 1: Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Step 2: Integration: Integrate the well-resolved signals of the starting material, product, and internal standard. For this compound, the singlets for H-3 and H-6 are ideal for integration. For the internal standard (1,3,5-trimethoxybenzene), integrate the singlet corresponding to the three methoxy groups.
-
Step 3: Calculation of Molar Ratios and Yield: The molar ratio of each component relative to the internal standard can be calculated using the following formula:
From the molar amounts, the reaction conversion, yield, and purity can be determined.
Visualizing the Workflow
The following diagram illustrates the key stages of the ¹H NMR analysis workflow.
Caption: Workflow for quantitative ¹H NMR analysis of a reaction mixture.
Interpreting a Hypothetical Reaction Mixture Spectrum
Below is a table summarizing the expected ¹H NMR data for a hypothetical reaction mixture after 2 hours.
| Compound | Assigned Proton | Chemical Shift (ppm) | Multiplicity | Integration (Relative) | Molar Ratio (%) |
| 4-Aminopyridine | H-2, H-6 | 8.12 | d | 2.0 | 25 |
| H-3, H-5 | 6.65 | d | 2.0 | ||
| 2-Bromo-4-aminopyridine | H-6 | 8.01 | d | 1.0 | 15 |
| H-5 | 6.82 | dd | 1.0 | ||
| H-3 | 6.53 | d | 1.0 | ||
| This compound | H-6 | 8.25 | s | 1.0 | 50 |
| H-3 | 6.71 | s | 1.0 | ||
| 1,3,5-Trimethoxybenzene (IS) | OCH₃ | 3.79 | s | 9.0 | 100 (Reference) |
| Ar-H | 6.15 | s | 3.0 |
In this hypothetical scenario, the reaction has proceeded to 50% conversion to the desired product, with 25% of the starting material remaining and 15% of a monobrominated intermediate present. The remaining 10% could be attributed to other minor byproducts not listed.
Conclusion: Embracing ¹H NMR for Efficient Drug Development
This guide has demonstrated the power and practicality of ¹H NMR spectroscopy for the in-depth analysis of a this compound reaction mixture. By understanding the underlying principles of chemical shifts, coupling constants, and quantitative analysis, researchers can gain rapid and accurate insights into their reaction's progress. The ability to perform quantitative analysis on a crude mixture without extensive sample preparation makes ¹H NMR an invaluable tool in the modern drug development pipeline, enabling faster optimization of reaction conditions and ultimately accelerating the discovery of new medicines. Adhering to the detailed experimental protocols outlined in this guide will ensure the generation of high-quality, reliable, and reproducible data, which is the cornerstone of scientific integrity.
References
- Quantitative NMR Spectroscopy. (2017).
- PubChem. (n.d.). 2,6-Dibromopyridin-4-amine.
- Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–333.
- Mestrelab Research. (n.d.). What is qNMR and why is it important?
- Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
- Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98.
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
- ACS Publications. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- BIPM. (n.d.). qNMR.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(3), 483–494.
- Foroozandeh, M., & Morris, G. A. (2022). NMR methods for the analysis of mixtures. Progress in Nuclear Magnetic Resonance Spectroscopy, 132-133, 1-32.
- ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine.
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Mass spectrometry analysis of 2,5-Dibromopyridin-4-amine products
An In-Depth Guide to the Mass Spectrometric Analysis of 2,5-Dibromopyridin-4-amine and Its Synthetic Derivatives
Executive Summary
In the landscape of modern drug discovery and development, halogenated heterocyclic compounds serve as foundational scaffolds for a vast array of therapeutic agents. Among these, this compound is a critical building block, utilized in coupling reactions to generate complex molecular architectures. The accurate and efficient characterization of this starting material and its subsequent reaction products is paramount to ensuring the integrity of synthetic pathways and the quality of final compounds. This guide provides a comprehensive, in-depth analysis of mass spectrometry-based techniques for the characterization of this compound and its derivatives. We will explore the fundamental principles of analyzing dibrominated compounds, present a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, and objectively compare this primary method with orthogonal analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Unique Mass Spectrometric Signature of Dibrominated Compounds
The cornerstone of analyzing brominated molecules via mass spectrometry lies in understanding the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (approximately 50.69% and 49.31%, respectively).[1] This near 1:1 ratio creates a highly characteristic isotopic pattern for any ion containing bromine.
For a molecule containing a single bromine atom, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion, separated by two mass-to-charge units (m/z)—referred to as the M and M+2 peaks.[2][3] However, for a compound like this compound, which contains two bromine atoms, the pattern becomes even more distinct. The molecular ion cluster will consist of three peaks:
-
M Peak: Corresponds to the ion containing two ⁷⁹Br isotopes.
-
M+2 Peak: Corresponds to the ion containing one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4 Peak: Corresponds to the ion containing two ⁸¹Br isotopes.
The probabilistic distribution of these isotopes results in a characteristic intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively.[2][4] This unmistakable signature is a self-validating feature for identifying dibrominated species within a complex reaction mixture and is fundamental to the protocols described herein.
Primary Analytical Workflow: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For routine analysis, monitoring reaction progress, and identifying products, LC-MS/MS is the method of choice due to its high sensitivity, specificity, and applicability to a wide range of compound polarities without the need for derivatization.[5][6] Aromatic amines are well-suited for analysis by reversed-phase liquid chromatography coupled with positive-ion electrospray ionization.[6][7]
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography (C18 Column): This stationary phase is ideal for retaining the moderately polar this compound and its likely reaction products (e.g., from Suzuki or Buchwald-Hartwig couplings) from a polar mobile phase.[8]
-
Mobile Phase (Water/Acetonitrile with Formic Acid): Acetonitrile is a common organic modifier providing good elution strength. Formic acid (0.1%) is added to acidify the mobile phase. This serves a dual purpose: it protonates the basic nitrogen atoms on the pyridine ring and the amine group, leading to better ionization efficiency in positive-mode ESI and often resulting in improved chromatographic peak shape for basic analytes.[9]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates intact protonated molecules [M+H]⁺, making it easy to determine the molecular weight of the analyte. For this compound class, positive ion mode is superior due to the presence of basic nitrogen atoms that readily accept a proton.
-
Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. This provides an additional layer of structural confirmation, crucial for distinguishing between isomers and confirming the identity of newly synthesized compounds.
Experimental Protocol: Sample Preparation
A robust and reproducible sample preparation protocol is essential for high-quality data.
-
Stock Solution Preparation: Accurately weigh ~1 mg of the reference standard or crude reaction mixture into a 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. Vortex for 30 seconds to ensure complete dissolution.
-
Dilution: Create a working solution by performing a 1:100 dilution of the stock solution. Pipette 10 µL of the stock solution into a clean vial and add 990 µL of the 50:50 acetonitrile/water mixture. This brings the concentration into the optimal range for ESI-MS.
-
Filtration (Optional but Recommended): If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.
Experimental Protocol: LC-MS/MS Parameters
The following parameters serve as a validated starting point for analysis on a standard triple quadrupole mass spectrometer.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Value | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Provides efficient separation for small molecules with a relatively short run time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reversed-phase chromatography; acid promotes ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting analytes from the C18 column. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min | A standard gradient to elute a range of compounds with varying polarities, from the polar starting material to potentially more hydrophobic products. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, ensuring good chromatographic resolution. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
| Injection Volume | 2 µL | A small volume to prevent column overloading and peak distortion. |
| MS System | ||
| Ionization Mode | ESI Positive | The basic nitrogen atoms are readily protonated. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable electrospray. |
| Source Temperature | 150 °C | Helps in desolvation of droplets. |
| Desolvation Temperature | 400 °C | Ensures complete evaporation of the mobile phase before ions enter the mass analyzer. |
| Full Scan (Survey) | m/z 100-500 | To identify the molecular ions of the starting material and potential products. |
| Product Ion Scan (MS/MS) | Select precursor ion, apply collision energy (e.g., 20-40 eV) | To generate fragment ions for structural confirmation. The optimal collision energy should be determined empirically for each compound.[9] |
Data Interpretation: A Case Study
Consider a Suzuki coupling reaction where this compound is reacted with phenylboronic acid. The expected products are the mono- and di-substituted compounds.
Table 2: Expected Mass Spectrometry Data for a Suzuki Coupling Reaction
| Compound | Structure | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) and Isotopic Pattern | Key MS/MS Fragments (Loss of...) |
| This compound (Start) | C₅H₄Br₂N₂ | C₅H₄Br₂N₂ | 251.87 | 252.88, 254.88, 256.88 (Ratio ~1:2:1) | Br, HBr |
| 5-Bromo-2-phenylpyridin-4-amine | C₁₁H₉BrN₂ | C₁₁H₉BrN₂ | 248.00 | 249.01, 251.01 (Ratio ~1:1) | Br, HBr, C₆H₅ |
| 2,5-Diphenylpyridin-4-amine | C₁₇H₁₄N₂ | C₁₇H₁₄N₂ | 246.12 | 247.12 (Single peak cluster) | C₆H₅ |
By monitoring these distinct m/z values and their unique isotopic patterns, one can track the consumption of the starting material and the formation of the products in real-time. The transition from a 1:2:1 pattern to a 1:1 pattern, and finally to a single isotopic cluster, provides unequivocal evidence of the reaction's progress.
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A Comparative Guide to the Reactivity of 2,5-Dibromopyridin-4-amine and 2,5-dichloropyridin-4-amine in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halogenated pyridines serve as indispensable building blocks. Their utility lies in their capacity to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, 2,5-Dibromopyridin-4-amine and 2,5-dichloropyridin-4-amine are two common substrates. The choice between a bromo- or chloro-substituted pyridine is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall process viability.
This guide provides an in-depth, objective comparison of the reactivity of these two key intermediates. We will delve into the fundamental chemical principles governing their differential reactivity, present comparative data from key palladium-catalyzed cross-coupling reactions, and offer detailed, field-proven experimental protocols to guide your synthetic strategy.
The Decisive Factor: The Carbon-Halogen Bond
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2][3] This hierarchy is not arbitrary; it is rooted in the energetics of the catalytic cycle's first and often rate-determining step: oxidative addition.[1][4]
1. Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][5]
-
C-Cl (Aryl): ~327 kJ/mol[6][7] This lower BDE means that less energy is required to cleave the C-Br bond during the insertion of the palladium(0) catalyst, leading to a lower activation energy for the reaction.[8]
2. Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the palladium catalyst is typically faster for bromides than for chlorides.[1][9][10] This is a consequence of both the lower BDE and the greater polarizability of the C-Br bond, which facilitates a more favorable interaction with the electron-rich palladium(0) center.[1]
3. The Influence of the Pyridine Scaffold: The electron-deficient nature of the pyridine ring enhances the electrophilicity of the carbon-halogen bond, making it more susceptible to oxidative addition compared to a simple benzene ring. Furthermore, the high reactivity of C-X bonds adjacent to the ring nitrogen can be attributed to stereoelectronic stabilization of the transition state.[11] For dihalogenated pyridines like those under discussion, regioselectivity becomes a key consideration. Oxidative addition generally occurs preferentially at the C2 position due to its higher electrophilicity, though this can be influenced by the choice of catalyst and ligand system.[12]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The initial, often rate-limiting, oxidative addition step is where the reactivity difference between the C-Br and C-Cl bond is most pronounced.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Performance in Key Cross-Coupling Reactions
The superior reactivity of this compound is a consistent theme across the most common and powerful cross-coupling methodologies. While direct, side-by-side comparative data for these exact substrates under identical conditions is sparse in the literature, the performance trends can be reliably extrapolated from studies on analogous heteroaryl halides.
Suzuki-Miyaura Coupling
This reaction is a cornerstone for forming C(sp²)–C(sp²) bonds.[13][14] The bromo-substrate consistently outperforms the chloro-substrate, enabling the use of less active catalysts and milder conditions.
| Feature | This compound | 2,5-Dichloropyridin-4-amine |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, dppf | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, tBu₃P)[2] |
| Reaction Temp. | Room Temp. to 80 °C | 80 °C to 120 °C |
| Reaction Time | Generally shorter (2-12 h) | Often longer (12-24 h) |
| Yield Expectation | Good to Excellent | Moderate to Good (highly condition-dependent) |
Buchwald-Hartwig Amination
Essential for constructing C–N bonds, this reaction is highly sensitive to the identity of the aryl halide.[15][16] Achieving high yields with aryl chlorides often requires the use of specialized, sterically hindered biarylphosphine ligands developed by Buchwald, Hartwig, and others.[17][18]
| Feature | This compound | 2,5-Dichloropyridin-4-amine |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | BINAP, Xantphos[19] | More specialized ligands (e.g., RuPhos, BrettPhos)[20] |
| Base | NaOtBu, Cs₂CO₃ | Stronger bases often required (e.g., LHMDS, K₃PO₄)[16] |
| Reaction Temp. | 80 °C to 110 °C | 100 °C to 130 °C |
| Substrate Scope | Broader amine scope under standard conditions | May be limited with less nucleophilic amines |
Sonogashira Coupling
This coupling of aryl halides with terminal alkynes to form C(sp²)–C(sp) bonds is vital for creating rigid, linear molecular structures.[21][22] The reaction typically requires a copper(I) co-catalyst, although copper-free methods have been developed.[23] The reactivity difference between bromides and chlorides remains significant.
| Feature | This compound | 2,5-Dichloropyridin-4-amine |
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI | More active Pd(0) sources with bulky ligands often needed |
| Reaction Temp. | Room Temp. to 60 °C | 60 °C to 100 °C |
| Base | Amine base (e.g., Et₃N, DIPEA) | Amine base, sometimes with stronger inorganic bases |
| Yield Expectation | Good to Excellent[24][25] | Lower yields, risk of side reactions (e.g., Glaser coupling) |
Experimental Protocols: A Practical Guide
The following protocols represent robust starting points for a Suzuki-Miyaura coupling. Note the necessary adjustments in catalyst, ligand, and temperature to accommodate the lower reactivity of the dichloro-substrate.
Visualizing the Experimental Workflow
Caption: A typical workflow for a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Rationale: The higher reactivity of the C-Br bond allows for the use of a standard, commercially available pre-catalyst like Pd(dppf)Cl₂ and milder heating.
-
Procedure:
-
To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and powdered potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromopyridin-4-amine product.
-
Protocol 2: Suzuki-Miyaura Coupling of 2,5-Dichloropyridin-4-amine
-
Rationale: To overcome the stronger C-Cl bond, a more active catalytic system is required. This is achieved by generating a highly electron-rich, monoligated Pd(0) species in situ from Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos.[12] Higher temperatures are also necessary.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridin-4-amine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, briefly purge with inert gas and add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%).
-
Add degassed 1,4-dioxane (10 mL) to the flask containing the pyridine substrate.
-
Add the solid catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times are typically longer, often 12-24 hours.[12]
-
Upon completion, follow the same workup and purification procedure as described in Protocol 1 to yield the 2-aryl-5-chloropyridin-4-amine product.
-
Expert Insights and Final Verdict
For Reactivity, the Choice is Clear: this compound is unequivocally the more reactive and versatile substrate. Its favorable bond energetics translate to milder reaction conditions, shorter reaction times, broader functional group tolerance, and often a higher probability of success, especially during initial route scouting and library synthesis.
The Economic Argument for Chlorides: The primary advantage of 2,5-dichloropyridin-4-amine is economic. Chloroaromatics are generally less expensive and more widely available than their bromo-counterparts.[1][10] For large-scale synthesis and process development, the initial investment in optimizing a robust catalytic system for the less reactive chloro-substrate can lead to significant cost savings. The continuous evolution of highly active catalyst systems, particularly bulky biarylphosphine and N-heterocyclic carbene (NHC) ligands, has dramatically expanded the viability of aryl chlorides in cross-coupling reactions.[1][9]
Recommendation for Researchers:
-
For Discovery & Early-Stage Synthesis: Begin with This compound . Its reliability and high reactivity will accelerate the synthesis of target molecules and facilitate the rapid exploration of structure-activity relationships (SAR).
-
For Process Development & Scale-Up: If the molecular scaffold proves promising, dedicate resources to developing a robust protocol for 2,5-dichloropyridin-4-amine . The long-term cost benefits for manufacturing often justify the upfront investment in methods development.
By understanding the fundamental principles of reactivity and making an informed choice based on the specific goals of a project—be it speed and versatility in discovery or cost-effectiveness in development—researchers can harness the full synthetic potential of these valuable pyridine building blocks.
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A Comparative Guide to the Biological Activity of Brominated Aminopyridine Derivatives in Drug Discovery
A Special Note on 2,5-Dibromopyridin-4-amine: Initial investigations for this guide sought to focus specifically on the biological activities of this compound derivatives. However, a comprehensive search of scientific literature and patent databases revealed a notable absence of published research on the synthesis and biological evaluation of derivatives from this particular scaffold. In the spirit of providing a valuable resource for researchers in drug discovery, this guide has been broadened to encompass the biological activities of closely related and more extensively studied brominated aminopyridine and aminopyrimidine analogs. The principles and methodologies discussed herein are directly applicable to the potential future investigation of this compound derivatives.
Introduction
The pyridine and pyrimidine cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. The introduction of amino and bromine substituents onto these heterocyclic rings provides key points for molecular interactions and synthetic diversification, making them attractive starting points for the development of novel therapeutics. Brominated aminopyridines and their analogs have demonstrated a wide array of biological activities, primarily as kinase inhibitors for oncology and as modulators of ion channels for neurological disorders. This guide provides a comparative overview of the biological activities of various brominated aminopyridine and diaminopyrimidine derivatives, supported by experimental data and detailed protocols to aid researchers in this field.
Kinase Inhibition: A Primary Modality of Action
Many brominated aminopyrimidine and aminopyridine derivatives have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.
Bruton's Tyrosine Kinase (Btk) Inhibition
Derivatives of 2,5-diaminopyrimidine have been successfully developed as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor signaling. These inhibitors typically feature an acrylamide warhead that forms a covalent bond with a cysteine residue in the active site of Btk.
One study describes a series of 2,5-diaminopyrimidine-based Btk inhibitors that exhibit potent antiproliferative activity against various B-cell lymphoma cell lines.[1] Compared to the first-in-class Btk inhibitor ibrutinib, these compounds demonstrated a different kinase selectivity profile and a dual-action mechanism, inhibiting both Btk activation and its catalytic activity.[1]
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity |
| Compound 31 | Btk | Potent (exact value not specified) | Multiple B-cell lymphoma lines | Significant tumor growth prevention in a mouse xenograft model.[1] |
| Compound 38 | Btk | Potent (exact value not specified) | Multiple B-cell lymphoma lines | Potent antiproliferative activity.[1] |
| Ibrutinib | Btk | Potent | Multiple B-cell lymphoma lines | Clinically approved Btk inhibitor. |
Serine/Threonine Kinase Inhibition
The versatility of the aminopyridine scaffold extends to the inhibition of serine/threonine kinases. For instance, novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a target in oncology. One such derivative, compound 8h, displayed high PLK4 inhibitory activity with an IC50 of 0.0067 μM and exhibited excellent antiproliferative activity against breast cancer cells.[2]
Furthermore, 4-amino-pyridopyrimidine derivatives have been developed as selective inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), which is implicated in various biological processes. Compound 29 from this series showed low nanomolar potency and excellent kinase selectivity.[3]
Anticancer Activity Beyond Kinase Inhibition
The anticancer properties of brominated aminopyridine and related structures are not limited to kinase inhibition. These scaffolds have been incorporated into molecules that target other critical cellular processes.
Dual Topoisomerase I/II Inhibition
A series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines were designed and synthesized as anticancer agents. One compound, in particular, emerged as a potent antiproliferative agent against FaDu cells with an IC50 value of 1.73 μM and was identified as a dual inhibitor of topoisomerase I and II.[5][6]
Tubulin Polymerization Inhibition
Pyridine-bridged analogues of combretastatin-A4, a potent tubulin polymerization inhibitor, have been synthesized and evaluated for their anticancer activity. Several of these analogues potently inhibited cancer cell survival and growth by arresting the cell cycle at the G2/M phase, a hallmark of microtubule-destabilizing agents.[7]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate
-
Test compounds (e.g., brominated aminopyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
To each well of a 384-well plate, add 5 µL of kinase buffer containing the kinase enzyme.
-
Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kinase assay system according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of ADP and thus the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay for Anticancer Activity
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting cell viability against the logarithm of the compound concentration.
Visualizations
General Workflow for Kinase Inhibitor Discovery
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Simplified Kinase Signaling Pathway and Inhibition
Caption: Inhibition of a kinase signaling pathway by a brominated aminopyridine derivative.
Conclusion
Brominated aminopyridine and aminopyrimidine scaffolds are demonstrably versatile starting points for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The synthetic tractability of these cores allows for extensive structure-activity relationship studies, leading to the identification of clinical candidates for the treatment of cancer and other diseases. While the specific biological activities of this compound derivatives remain to be elucidated, the successful application of related brominated heterocyclic amines in drug discovery provides a strong rationale for their future investigation. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to explore this promising area of medicinal chemistry.
References
- Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. (2014). Journal of Medicinal Chemistry. [Link]
- 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). RSC Medicinal Chemistry. [Link]
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). Journal of Medicinal Chemistry. [Link]
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
- Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. (2014). Journal of Medicinal Chemistry. [Link]
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- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Comparative Guide to 2,5-Dibromopyridin-4-amine and 3,5-Dibromopyridin-4-amine in Synthesis
For the modern researcher, synthetic efficiency is paramount. The choice of a starting material can dictate the feasibility, elegance, and ultimate success of a synthetic campaign. In the realm of functionalized pyridines—a scaffold ubiquitous in pharmaceuticals and advanced materials—2,5-Dibromopyridin-4-amine and 3,5-dibromopyridin-4-amine present a fascinating case study in how subtle isomeric differences translate to profoundly different synthetic opportunities.
This guide offers an in-depth comparison of these two building blocks. We will dissect their structural nuances, explore their differential reactivity in cornerstone chemical transformations, and provide practical, data-supported protocols to empower chemists in their selection and application. The core message is one of strategic choice: the symmetric 3,5-isomer offers a direct path to C2v-symmetric molecules, while the asymmetric 2,5-isomer is a sophisticated tool for programmed, regioselective diversification.
At a Glance: Structure, Symmetry, and Reactivity
The divergent synthetic utility of these isomers is a direct consequence of the electronic interplay between the electron-donating amino group (-NH₂) and the electron-deficient pyridine ring, which dictates the reactivity of the two bromine substituents.
-
3,5-Dibromopyridin-4-amine (C2v Symmetry): In this isomer, the two bromine atoms are chemically and electronically equivalent. They are positioned meta to the strongly activating amino group and ortho to the pyridine nitrogen. This symmetrical arrangement means that reactions targeting the C-Br bonds will generally occur non-selectively, leading to statistical mixtures in mono-substitution reactions or straightforward disubstitution.
-
This compound (Asymmetric): This isomer presents a more complex and synthetically powerful electronic landscape. The two bromine atoms are in distinct environments:
-
C2-Br: Positioned ortho to the pyridine nitrogen, this carbon is highly electron-deficient. This position is sterically encumbered and electronically deactivated for oxidative addition in palladium-catalyzed cross-coupling reactions. However, it is primed for Nucleophilic Aromatic Substitution (SNAr).
-
C5-Br: Positioned meta to the pyridine nitrogen and ortho to the activating amino group, this carbon is more electron-rich than C2. This makes the C5-Br bond significantly more susceptible to oxidative addition, enabling highly regioselective palladium-catalyzed cross-coupling reactions.
-
This inherent electronic bias is the key to the unique synthetic applications of the 2,5-isomer, offering a platform for orthogonal reactivity.
Synthesis of the Building Blocks
An accessible and scalable synthesis is a prerequisite for a useful building block. Here, the two isomers differ significantly in their preparation.
-
3,5-Dibromopyridin-4-amine: This isomer is readily prepared in high yield via the direct electrophilic bromination of 4-aminopyridine.[1][2][3] The strong activation by the amino group directs the bromination to the 3 and 5 positions. A typical procedure involves treating 4-aminopyridine with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.[1]
-
This compound: The synthesis of this isomer is less direct and requires a multi-step approach, reflecting its more specialized nature. A common strategy involves the functionalization of a pre-brominated pyridine. For instance, a plausible route begins with 2,5-dibromopyridine, which can be nitrated at the 4-position, followed by reduction of the nitro group to the desired amine. The synthesis of the 2,5-dibromopyridine precursor itself often starts from 2-aminopyridine.[4][5][6]
Comparative Reactivity: A Chemist's Playbook
The strategic value of these isomers is most evident when comparing their performance in key synthetic transformations. The predictable and divergent reactivity of the 2,5-isomer allows for programmed, sequential functionalization that is not possible with its symmetric counterpart.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions, which proceed via an oxidative addition mechanism, are exquisitely sensitive to the electronic and steric environment of the C-Br bond.
-
Suzuki-Miyaura Coupling:
-
3,5-Dibromopyridin-4-amine: Serves as an excellent substrate for symmetrical double Suzuki couplings to generate 3,5-diaryl-4-aminopyridines. Mono-arylation is challenging to control and typically yields a mixture of starting material, mono- and di-coupled products.
-
This compound: Demonstrates exceptional regioselectivity. The greater susceptibility of the C5-Br bond to oxidative addition allows for clean, selective mono-arylation at this position.[7][8][9] The remaining C2-Br can then be targeted in a subsequent, often harsher, coupling reaction or a different class of transformation entirely.
-
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are governed by a different set of electronic rules, favoring attack at electron-poor positions of the aromatic ring.[10][11][12]
-
3,5-Dibromopyridin-4-amine: The bromine atoms at the 3 and 5 positions are not sufficiently activated by the pyridine nitrogen for SNAr to occur under typical conditions. This pathway is generally not viable.
-
This compound: The C2-Br is highly activated towards SNAr due to its ortho relationship to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate. This provides a powerful and orthogonal method for functionalization. A chemist can perform a Suzuki coupling at C5, followed by an SNAr reaction at C2, to introduce two different substituents with complete positional control.
Comparative Reactivity Summary
| Feature | This compound | 3,5-Dibromopyridin-4-amine |
| Symmetry | Asymmetric | C2v Symmetry |
| Bromine Reactivity | Electronically & Sterically Distinct | Electronically Equivalent |
| Pd-Coupling | Highly regioselective at C5 | Symmetrical disubstitution |
| SNAr Reactivity | Reactive at C2 | Generally unreactive |
| Primary Use Case | Sequential, regioselective synthesis | Symmetrical synthesis |
Visualizing the Synthetic Strategy
The choice between these isomers is a fundamental branch point in a synthetic strategy. The following diagrams illustrate the divergent outcomes.
Caption: Orthogonal reactivity of this compound.
Experimental Protocols
The following protocols are illustrative of the typical conditions used for transformations with these reagents.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol details the selective coupling at the C5 position.
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with stirring (e.g., at 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-bromopyridin-4-amine.
Protocol 2: Nucleophilic Aromatic Substitution of 2-Bromo-5-arylpyridin-4-amine
This protocol describes the functionalization of the remaining C2 position following a Suzuki coupling.
-
Reagent Setup: In a sealed vial, dissolve the 2-bromo-5-arylpyridin-4-amine (1.0 equiv.) in a polar aprotic solvent such as DMSO or NMP.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine, 2.0-3.0 equiv.) and a non-nucleophilic base like DIPEA (2.0 equiv.) if the nucleophile is added as a salt.
-
Reaction: Heat the mixture, often to elevated temperatures (e.g., 120-150 °C), potentially with microwave irradiation to accelerate the reaction. [13]Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 2,5-disubstituted pyridin-4-amine.
Protocol 3: Symmetrical Double Suzuki Coupling of 3,5-Dibromopyridin-4-amine
This protocol details the one-pot synthesis of a C2v-symmetric product.
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add 3,5-dibromopyridin-4-amine (1.0 equiv.), the arylboronic acid (2.5 equiv.), and a base such as Cs₂CO₃ (4.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and ligand, for example, Pd₂(dba)₃ (0.05 equiv.) and a suitable phosphine ligand like SPhos (0.2 equiv.).
-
Solvent Addition: Add a degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture with vigorous stirring (e.g., at 100-110 °C) until di-substitution is complete as monitored by LC-MS.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography or recrystallization to isolate the 3,5-diarylpyridin-4-amine.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine-4-amine core is a privileged scaffold in medicinal chemistry. The ability to precisely control the substitution pattern is crucial for optimizing a compound's pharmacological profile in structure-activity relationship (SAR) studies. [14][15][16][17][18]
-
3,5-Dibromopyridin-4-amine is an important intermediate for compounds where symmetrical substitution is desired, such as in the synthesis of ligands for metal complexes or certain kinase inhibitors where two identical hydrophobic pockets are targeted. It is a key intermediate for the natural product Desmopyradine. [1][3]
-
This compound offers greater value for complex SAR exploration. [14][15]A medicinal chemist can use this scaffold to independently vary the substituents at the C2 and C5 positions. For example, one might install a hydrogen-bond donor via SNAr at C2 while exploring a range of lipophilic groups via Suzuki coupling at C5 to probe a binding pocket, fine-tuning properties like potency, selectivity, and metabolic stability.
Conclusion: A Strategic Choice
In the synthetic arena, this compound and 3,5-dibromopyridin-4-amine are not interchangeable commodities but rather distinct strategic tools.
3,5-Dibromopyridin-4-amine is the workhorse for symmetry. Its straightforward synthesis and equivalent bromine positions make it the ideal choice for the efficient, scalable production of C2v-symmetric 3,5-disubstituted 4-aminopyridines.
This compound , while requiring a more involved synthesis, is the artisan's choice for complexity and control. Its electronically differentiated bromine atoms provide a gateway to programmed, regioselective, and orthogonal functionalization, enabling the construction of complex, unsymmetrical molecules that are essential for the nuanced demands of modern drug discovery and materials science. The judicious selection between these two isomers, based on a clear understanding of their reactivity, is a hallmark of sophisticated synthetic design.
References
- Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (n.d.). National Institutes of Health.
- CN105061301A - Synthesis method of 2,5-dibromopyridine. (n.d.). Google Patents.
- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.
- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridine derivatives. (n.d.). De Gruyter.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). National Center for Biotechnology Information.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2723. doi:10.3987/com-99-8664.
- Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2025). Journal of Organic Chemistry, 90(5), 1895-1904. doi:10.1021/acs.joc.4c02565.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023, April 14). YouTube.
- Directed nucleophilic aromatic substitution reaction. (n.d.). Royal Society of Chemistry.
- CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine. (n.d.). Google Patents.
- 4-Amino-3,5-dibromopyridine. (n.d.). PubChem.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information.
- Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021, May 7). National Center for Biotechnology Information.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Center for Biotechnology Information.
- Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. (2023). Tetrahedron, 141, 133468. doi:10.1016/j.tet.2023.133468.
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate.
- Regioselective Suzuki Coupling on Pyridinium N-(3,5-Dibromoheteroar-2-yl)aminides. (n.d.). MDPI.
- Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (n.d.). ACS Publications.
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A Senior Application Scientist's Guide to Palladium Catalysis: Navigating Regioselective Coupling of 2,5-Dibromopyridin-4-amine
Introduction: The Strategic Importance of the 4-Aminopyridine Scaffold
In the landscape of modern drug discovery and materials science, the functionalized pyridine ring stands as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1] Within this class, 2,5-disubstituted 4-aminopyridines are of particular strategic importance, forming the core of molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases.[1] The starting material for these complex molecules is often 2,5-Dibromopyridin-4-amine, a seemingly simple but challenging substrate. The two bromine atoms at the C2 and C5 positions offer two potential sites for functionalization through palladium-catalyzed cross-coupling reactions.
However, this dual reactivity presents the central challenge: regioselectivity . The C2 position is electronically activated by the adjacent ring nitrogen, while the C5 position is less sterically hindered. Controlling which site reacts is paramount for an efficient synthetic route. This guide provides a comparative analysis of various palladium catalyst systems for the selective functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights and detailed experimental protocols to guide researchers toward predictable and high-yielding outcomes.
The Decisive Factor: Understanding Regioselectivity in Dihalopyridines
Palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes are often governed by a predictable hierarchy of reactivity. Generally, the halide position most activated by the heteroatom (in this case, C2) undergoes oxidative addition to the palladium(0) catalyst more readily.[2] However, this intrinsic electronic preference can be overridden by the careful selection of the catalyst system—specifically, the ligand—and reaction conditions.[3][4]
-
Electronic Preference: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position more electrophilic and thus, in many cases, more susceptible to oxidative addition.
-
Steric Influence: Bulky ligands on the palladium center can sterically disfavor approach at the more hindered C2 position (flanked by the nitrogen and the C3-hydrogen), leading to preferential reaction at the more accessible C5 position.
-
Catalyst Control: The development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands allows chemists to tune the steric and electronic properties of the catalyst to enforce a desired regiochemical outcome, effectively reversing the "natural" reactivity.[4][5]
This guide will dissect how these factors are manipulated in practice for the three most common and powerful cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for creating carbon-carbon bonds between an organohalide and an organoboron compound.[6] Its success with this compound hinges on achieving selective mono-arylation, leaving the second bromine available for subsequent transformations.
Comparative Analysis of Catalyst Systems for Suzuki Coupling
The choice of palladium precursor and ligand is critical for controlling selectivity and achieving high yields. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands often provide superior results, particularly for achieving C5 selectivity.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Selectivity | Avg. Yield (%) | Rationale & Insights |
| System 1: Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | C4 > C2 | 75-85 | A robust, general-purpose catalyst. For analogous 2,4-dihalopyrimidines, reactivity is higher at the C4 position, suggesting C5 selectivity for our substrate.[2] Best for initial screening. |
| System 2: Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | C5 >> C2 | 80-95 | The bulky, electron-rich SPhos ligand sterically favors the less-hindered C5 position and accelerates reductive elimination, often leading to higher yields and cleaner reactions. |
| System 3: PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 90 | 16 | C2 > C5 | 70-80 | The dppf ligand is less sterically demanding than SPhos, often allowing the reaction to proceed at the electronically favored C2 position. |
| System 4: Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 80 | 8 | C5 >> C2 | 85-98 | XPhos is another highly effective bulky phosphine ligand that promotes high turnover rates and excellent C5 selectivity under milder conditions. |
Data synthesized from protocols for structurally similar aminohalopyridines and dihalopyridines.[1][2][6]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid for the transmetalation step.[6]
Detailed Experimental Protocol: Selective C5-Arylation
This protocol is optimized for the selective coupling at the C5 position using a bulky phosphine ligand system.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst system: tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and XPhos (4.4 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure the reaction environment is completely inert.[6]
-
Solvent Addition: Add anhydrous, degassed tert-butanol (t-BuOH) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting amine.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-amino-5-aryl-2-bromopyridine.
II. Buchwald-Hartwig Amination: Direct Formation of C-N Bonds
The Buchwald-Hartwig amination is an indispensable method for constructing C-N bonds, reacting aryl halides with amines.[7] For this compound, this reaction is crucial for introducing diverse amine functionalities, which are prevalent in pharmacologically active molecules. Regioselectivity is again the primary consideration.
Comparative Analysis of Catalyst Systems for Buchwald-Hartwig Amination
The choice of ligand is paramount and is often tailored to the class of amine being coupled (primary, secondary, aryl, etc.). For dihalopyridines, catalyst systems that favor the C2 position are well-documented.[3]
| Catalyst System | Amine Type | Base | Solvent | Temp (°C) | Typical Selectivity | Avg. Yield (%) | Rationale & Insights |
| System 1: Pd₂(dba)₃ / Xantphos | Arylamines | Cs₂CO₃ | Toluene | 110 | C2 >> C5 | 80-95 | Xantphos has a wide bite angle, which is highly effective for C-N reductive elimination. This system shows high selectivity for the C2 position on related dichloropyridines.[3][7] |
| System 2: Pd(OAc)₂ / RuPhos | Secondary Aliphatic | NaOtBu | Dioxane | 100 | C2 > C5 | 85-98 | RuPhos is a go-to ligand for coupling secondary amines, known for its high activity and ability to suppress side reactions.[8] |
| System 3: Pd(OAc)₂ / BrettPhos | Primary Aliphatic | LiHMDS | THF | 65 | C2 > C5 | 70-90 | BrettPhos is highly effective for primary amines. Using a non-nucleophilic base like LiHMDS allows for tolerance of other functional groups.[8] |
| System 4: Pd(OAc)₂ / dppf | Volatile Amines | NaOtBu | Toluene | 80 | C2 ≈ C5 | 60-75 | For volatile amines in a sealed tube, the less bulky dppf ligand can be effective, though selectivity may be lower as it competes less effectively with the intrinsic electronic preference for C2.[7] |
Data synthesized from protocols for structurally similar aminohalopyridines and dihalopyridines.[3][7][8][9]
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, this reaction follows a catalytic cycle, but the key steps involve amine coordination and deprotonation to form a palladium-amido complex prior to reductive elimination.[7]
Detailed Experimental Protocol: Selective C2-Amination
This protocol is designed for the selective coupling of an arylamine at the C2 position, a common transformation in medicinal chemistry.
-
Reaction Setup: In a glovebox, add this compound (1.0 eq), the arylamine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (1.5 mol%), and Xantphos (3.0 mol%) to an oven-dried Schlenk tube equipped with a stir bar.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox. Connect to a Schlenk line and purge with argon.[7]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (to ~0.1 M concentration).
-
Reaction: Heat the mixture in a preheated oil bath at 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite, washing the plug with additional ethyl acetate.
-
Purification: Combine the organic filtrates, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired 4-amino-2-(arylamino)-5-bromopyridine.
III. Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling provides a powerful method for installing alkynyl groups, creating a linear C(sp²)-C(sp) bond. This reaction typically requires a dual-catalyst system of palladium and a copper(I) salt. The regioselectivity often mirrors that of Suzuki couplings, with steric factors playing a key role in directing the reaction to the C5 position.
A typical catalyst system involves Pd(PPh₃)₂Cl₂ (2-5 mol%), copper(I) iodide (CuI, 2-5 mol%), and an amine base such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent. The reaction is usually performed at room temperature or with gentle heating. Given the steric sensitivity, using this standard system for this compound is predicted to favor coupling at the C5 position.
Decision Workflow for Catalyst Selection
To aid researchers in navigating the complexities of catalyst selection for this specific substrate, the following workflow provides a logical decision-making process based on the desired synthetic outcome.
Conclusion and Future Outlook
The selective functionalization of this compound is a solvable but nuanced challenge that hinges on the rational selection of a palladium catalyst system. For Suzuki-Miyaura couplings , bulky monodentate phosphine ligands such as XPhos and SPhos are highly effective at directing arylation to the less sterically hindered C5 position. Conversely, for Buchwald-Hartwig aminations , catalyst systems based on ligands with wide bite angles, like Xantphos, have demonstrated excellent selectivity for the electronically favored C2 position.
The protocols and comparative data presented in this guide serve as a robust starting point for researchers. It is crucial to recognize that each specific substrate pairing (e.g., a particularly bulky boronic acid or a sensitive amine) may require fine-tuning of the reaction conditions. The continual evolution of palladium precatalysts and ligands promises even milder conditions, lower catalyst loadings, and broader substrate scope in the future, further empowering chemists to construct complex, life-altering molecules from this versatile pyridine core.
References
- MDPI (2020).Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[Link]
- MDPI (2020).Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[Link]
- Chemistry LibreTexts (2023).
- Royal Society of Chemistry (2018).Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.[Link]
- UWindsor (2004).
- CoLab (2021).
- PubMed (2025).Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.[Link]
- ResearchGate (2013).Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.[Link]
- ACS Publications (2014).Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[Link]
- ResearchGate (2023).Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions.[Link]
- ResearchGate (2021).Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.[Link]
- ACS Publications (2014).Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.[Link]
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- 2. mdpi.com [mdpi.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dibromopyridin-4-amine Isomers
In the realms of pharmaceutical development and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a substance's function, efficacy, and safety. Compounds sharing the same molecular formula but differing in atomic connectivity can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 2,5-Dibromopyridin-4-amine and its key isomers, offering field-proven insights and robust experimental methodologies for their unambiguous differentiation.
The isomers under investigation are constitutional isomers of C₅H₄Br₂N₂, each presenting a unique substitution pattern on the pyridine ring. The subtle shifts in the electronic environments of the nuclei, dictated by the placement of the bromine atoms relative to the amine group and the ring nitrogen, give rise to distinct spectroscopic fingerprints. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, serves as the cornerstone technique for this differentiation, providing a wealth of information on molecular structure through chemical shifts, signal multiplicities, and integration.[1][2]
This guide is structured to walk researchers through not only the interpretation of spectra but also the causality behind the experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Molecular Structures of the Isomers
The primary isomers of Dibromopyridin-4-amine, where the amine group is fixed at the C4 position, are 3,5-Dibromopyridin-4-amine, 2,6-Dibromopyridin-4-amine, and the titular this compound. Their structural differences are visualized below.
Caption: Molecular structures of key Dibromopyridin-4-amine isomers.
Experimental Protocols: A Foundation of Trustworthiness
The generation of high-quality, reproducible data is paramount. The following protocols are designed to be self-validating through the inclusion of calibration standards and rigorous acquisition parameters.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for distinguishing these isomers.[3] The unique electronic environment of each proton and carbon atom results in a distinct spectrum for each compound.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[4]
- Select a suitable deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its ability to dissolve these polar compounds and to clearly resolve the -NH₂ protons.[4]
- Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.
- Add a minimal amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
- Ensure the solution is homogeneous by gentle vortexing. If particulates remain, filter the solution into the NMR tube.[4]
2. ¹H NMR Data Acquisition (400 MHz Spectrometer):
- Pulse Program: Standard single-pulse ('zg30').
- Number of Scans (NS): 16-64, depending on concentration.
- Relaxation Delay (D1): 2 seconds. This delay is crucial to allow for full relaxation of the nuclei between pulses, ensuring accurate signal integration.
- Spectral Width (SW): 0-12 ppm.
- Temperature: 298 K (25 °C).
3. ¹³C NMR Data Acquisition (100 MHz Spectrometer):
- Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').
- Number of Scans (NS): 1024-4096. A higher number of scans is necessary due to the low natural abundance and sensitivity of the ¹³C nucleus.[4]
- Relaxation Delay (D1): 2 seconds.
- Spectral Width (SW): 0-180 ppm.
4. Data Processing:
- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase the spectrum and apply a baseline correction.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- For ¹H NMR, integrate the signals to determine the relative proton ratios.
- Perform peak picking to identify the precise chemical shifts.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule.
1. Sample Preparation (KBr Pellet):
- Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press. The transparency is key to allowing sufficient infrared radiation to pass through the sample.
2. Data Acquisition:
- Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[5]
Protocol 3: Mass Spectrometry (MS)
MS provides the molecular weight and information about the elemental composition and fragmentation patterns.
1. Sample Preparation:
- Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.
2. Data Acquisition (Electron Ionization - EI):
- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).
- Pay close attention to the molecular ion region. The presence of two bromine atoms will result in a characteristic isotopic pattern (M+, M+2, M+4 peaks) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[5]
Spectroscopic Analysis and Isomer Differentiation
The true power of these techniques lies in the comparative analysis of the resulting spectra.
¹H and ¹³C NMR Spectroscopy: The Decisive Technique
The symmetry and electronic environment of each isomer create a unique NMR fingerprint. The electron-donating amino group tends to shield adjacent protons (shifting them upfield), while the electron-withdrawing bromine atoms and the pyridine nitrogen deshield them (shifting them downfield).
Table 1: Comparative NMR Data for Dibromopyridin-4-amine Isomers
| Isomer | Symmetry | Expected ¹H NMR Signals | Key ¹H Chemical Shifts (δ, ppm) & Multiplicities | Expected ¹³C NMR Signals | Key ¹³C Chemical Shifts (δ, ppm) |
| 3,5-Dibromopyridin-4-amine | C₂v (High) | 2 | H-2/6: ~8.31 (singlet, 2H)[6]-NH₂: ~5.06 (singlet, 2H)[6] | 3 | ~149.9 (C-2/6), ~147.8 (C-4), ~106.2 (C-3/5)[6] |
| 2,6-Dibromopyridin-4-amine | C₂v (High) | 2 | H-3/5: ~6.68 (singlet, 2H)[7]-NH₂: ~4.33 (broad singlet, 2H)[7] | 3 | ~153 (C-4), ~149 (C-2/6), ~110 (C-3/5) (Predicted) |
| This compound | Cₛ (Low) | 3 | H-3: Singlet (Predicted)H-6: Singlet (Predicted)-NH₂: Broad singlet (Predicted) | 5 | Five distinct signals expected due to lack of symmetry. |
Analysis and Interpretation:
-
3,5-Dibromopyridin-4-amine: Due to its high symmetry, the two protons at the C2 and C6 positions are chemically equivalent, resulting in a single sharp singlet in the aromatic region (~8.31 ppm).[6] Similarly, only three distinct signals are observed in the ¹³C NMR spectrum.[6]
-
2,6-Dibromopyridin-4-amine: This isomer also possesses C₂v symmetry. The two protons at C3 and C5 are equivalent, producing a single singlet (~6.68 ppm) that is significantly upfield compared to the H-2/6 protons of the 3,5-isomer due to the absence of adjacent bromine atoms.[7] It also shows only three ¹³C signals.
-
This compound: This isomer lacks a plane of symmetry that bisects the C4-N bond axis. Consequently, all remaining ring protons (H-3 and H-6) and all five carbon atoms are chemically non-equivalent. This asymmetry is the key differentiator, as it should result in two distinct singlets in the ¹H NMR aromatic region and five separate signals in the ¹³C NMR spectrum. This provides an unambiguous method to distinguish it from the other two more symmetric isomers.
Infrared (IR) Spectroscopy
While less definitive than NMR for isomer identification, IR spectroscopy confirms the presence of key functional groups. All isomers will exhibit similar characteristic bands.
Table 2: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Significance |
| 3550-3250 | N-H Stretch | Confirms the presence of the primary amine group. Typically two bands for asymmetric and symmetric stretching.[6] |
| 1650-1580 | N-H Bend (Scissoring) | Further evidence of the -NH₂ group.[6] |
| 1600-1450 | C=C and C=N Stretch | Aromatic ring vibrations. The exact positions can be subtly influenced by the substitution pattern. |
| 1100-1000 | C-Br Stretch | Indicates the presence of brom-aromatic bonds. |
The primary value of IR is in confirming the class of compound rather than distinguishing between these specific isomers, although minor shifts in the fingerprint region (below 1500 cm⁻¹) would be expected.
Mass Spectrometry (MS)
All three isomers have the same molecular formula (C₅H₄Br₂N₂) and thus the same nominal molecular weight of 252 g/mol . The key diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion (M⁺).
-
Molecular Ion Cluster: Due to the two bromine atoms, a characteristic 1:2:1 intensity ratio will be observed for the M⁺, [M+2]⁺, and [M+4]⁺ peaks. For a calculated molecular weight of 249.87 g/mol , this cluster will appear at m/z 250, 252, and 254.[8][9]
-
Fragmentation: While the molecular ion cluster will be identical for all isomers, their fragmentation patterns upon electron ionization may differ slightly, providing potential secondary confirmation. However, these differences can be subtle, making NMR the more reliable primary technique for differentiation.
Workflow for Isomer Identification
The logical flow for analyzing an unknown sample suspected to be one of these isomers is outlined below.
Caption: Logical workflow for the spectroscopic identification of isomers.
Conclusion
The unambiguous differentiation of this compound from its symmetric isomers, 3,5-Dibromopyridin-4-amine and 2,6-Dibromopyridin-4-amine, is reliably achieved through a combination of spectroscopic techniques. While mass spectrometry confirms the elemental composition and IR spectroscopy verifies the functional groups, NMR spectroscopy stands as the definitive tool . The key differentiator lies in molecular symmetry:
-
3,5- and 2,6-Dibromopyridin-4-amine each display high symmetry, leading to a single signal for their aromatic protons in ¹H NMR and only three signals in ¹³C NMR.
-
This compound , due to its lack of symmetry, will uniquely exhibit two distinct signals in the aromatic region of its ¹H NMR spectrum and five signals in its ¹³C NMR spectrum.
By following the rigorous experimental protocols and comparative analytical approach detailed in this guide, researchers can confidently identify and characterize these critical pyridine building blocks, ensuring the integrity and success of their work in drug development and materials science.
References
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]
- Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
- JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR.
- AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]
- Wiley-VCH. (2007).
- PubChem. (n.d.). 2,6-Dibromopyridin-4-amine.
- PubChem. (n.d.). 4-Amino-3,5-dibromopyridine.
- Heterocyclic Letters. (2021). Vol. 11, No.3, 447-452. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2,5-Dibromopyridin-4-amine
Introduction: The Analytical Imperative for a Niche Building Block
In the landscape of pharmaceutical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of safety and efficacy. 2,5-Dibromopyridin-4-amine (CAS No. 221241-37-8) is a highly functionalized heterocyclic amine, a valuable building block for drug discovery programs targeting kinases, receptors, and other critical biological targets. Its utility is predicated on its precise structure and the absence of confounding impurities. The presence of regioisomers, starting materials, or over-brominated side products can drastically alter reaction pathways, leading to failed syntheses, unexpected byproducts, and, most critically, downstream safety liabilities.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind methodological choices, provide robust, self-validating experimental protocols, and frame the entire process within the authoritative context of international regulatory standards.
Chapter 1: The Synthetic Landscape and Anticipated Impurity Profile
A robust analytical strategy begins not at the instrument, but with a thorough understanding of the synthetic route. While specific proprietary syntheses may vary, the public domain points toward a logical pathway involving the bromination of a pyridine precursor followed by amination. A plausible route starts with 2-aminopyridine, which undergoes bromination and a Sandmeyer reaction to yield 2,5-dibromopyridine, a common precursor.[1][2] The critical, final step would then be a nucleophilic aromatic substitution (SNAr) or related amination at the 4-position.
This synthetic logic allows us to predict a specific constellation of potential process-related impurities, which are the primary targets of our analytical methods.
Diagram 1.1: Logical Flow of Impurity Generation
Caption: Predicted impurity sources in this compound synthesis.
Table 1.1: Common Potential Impurities and Their Origin
| Impurity Class | Specific Example(s) | Likely Origin | Analytical Challenge |
| Starting Materials | 2,5-Dibromopyridine | Incomplete amination reaction. | Different polarity and volatility compared to the amine product. |
| Regioisomeric Impurities | 2,5-Dibromopyridin-3-amine[3][4]3,5-Dibromopyridin-4-amine[5] | Lack of complete regioselectivity during the amination step. | Identical mass (MS detection). Requires high-resolution chromatography for separation. |
| Over-brominated Species | 2,3,5-Tribromo- or other tribrominated aminopyridines | Harsh bromination conditions or carry-through of over-brominated precursors.[1] | Higher molecular weight, potentially co-eluting with the main peak in non-optimized methods. |
| Under-brominated Species | 2-Bromo-4-aminopyridine or5-Bromo-4-aminopyridine | Debromination side reactions during synthesis or purification. | Lower molecular weight, more polar. May be difficult to retain on standard reversed-phase columns. |
| Inorganic Impurities | Residual catalysts (e.g., Pd, Cu), inorganic salts | Carry-over from synthesis and work-up steps. | Not detectable by HPLC-UV or GC-MS. Requires specific techniques like ICP-MS.[6] |
| Residual Solvents | Dichloromethane, Ethanol, Acetonitrile, etc. | Incomplete removal after reaction or recrystallization.[2] | Requires Gas Chromatography with headspace sampling for accurate quantification. |
Chapter 2: Orthogonal Chromatographic Approaches: HPLC vs. GC
No single analytical method can provide a complete purity profile. The principle of orthogonality—using two fundamentally different analytical techniques—is crucial for a validated assessment. For this compound, the primary orthogonal methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each offering distinct advantages for detecting the predicted impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Potency and Organic Impurities
HPLC is the premier technique for this analysis due to its high resolution for non-volatile organic compounds, making it ideal for separating structurally similar regioisomers.[7]
Causality of Method Choice: A Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. The polarity of the amino group provides strong retention on a non-polar stationary phase (like C18), while the dibromo-pyridine core adds hydrophobicity. The key challenge lies in separating the main analyte from its isomers, which have identical mass and similar UV spectra. This necessitates a high-efficiency column and careful mobile phase optimization.
Diagram 2.1: HPLC Purity Analysis Workflow
Caption: Standard workflow for HPLC-based purity determination.
Self-Validating Experimental Protocol: RP-HPLC with Photodiode Array (PDA) Detection
This protocol is designed to be self-validating by incorporating a PDA detector, which provides spectral information to confirm peak identity and assess co-elution, a critical aspect of trustworthiness.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Column: High-resolution C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm particle size).
-
Rationale: A column with smaller particles and high surface area provides the necessary efficiency to resolve close-eluting isomers.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid acts as an ion-suppressor, protonating the basic amine and pyridine nitrogen. This results in sharper, more symmetrical peaks by preventing interaction with residual silanols on the column.
-
-
Gradient Elution:
Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Rationale: A long gradient is essential to provide sufficient resolution for all potential impurities, from polar, under-brominated species to non-polar, over-brominated ones and starting materials.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detector: PDA, 210 nm - 400 nm. Quantify at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined experimentally).
-
Rationale: PDA allows for the extraction of UV spectra for each peak. Isomeric impurities should have very similar spectra to the main peak, while starting materials or degradation products may differ, aiding in identification. It also allows for peak purity analysis.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water (Diluent) to a concentration of ~1 mg/mL.
-
Further dilute 1 mL of this stock to 100 mL with diluent for a working concentration of ~0.01 mg/mL for impurity analysis.
-
Filter through a 0.22 µm PTFE syringe filter before injection.
-
-
Quantification: Purity is calculated using area percent normalization, assuming equal response factors for closely related impurities as permitted by ICH guidelines for levels <0.1%.[8] For identified impurities at higher concentrations, a relative response factor should be determined.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Orthogonal Tool
GC-MS is an excellent confirmatory technique, particularly for identifying volatile and semi-volatile impurities, residual solvents, and providing definitive mass information.[9][10]
Causality of Method Choice: The dibrominated pyridine structure has sufficient volatility for GC analysis. Coupling with a Mass Spectrometer provides two orthogonal data points: retention time and mass-to-charge ratio (m/z), making peak identification highly reliable. This is particularly effective for confirming the presence of over- or under-brominated species by their distinct molecular ions and characteristic bromine isotope patterns (79Br/81Br).
Diagram 2.2: GC-MS Impurity Analysis Workflow
Caption: Key stages in the GC-MS analysis of process impurities.
Self-Validating Experimental Protocol: GC-MS for Impurity Identification
This protocol is designed for robust identification of known and unknown impurities by leveraging the definitive data from mass spectrometry.
-
Instrumentation: Gas Chromatograph with a split/splitless inlet coupled to a single quadrupole or triple quadrupole Mass Spectrometer.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Rationale: This is a robust, low-bleed, general-purpose column suitable for a wide range of semi-polar compounds. The "ms" designation indicates it is tested for low bleed, which is critical for sensitive MS detection.[9]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 280 °C, Splitless mode (or a high split ratio like 50:1 depending on concentration).
-
Rationale: A high inlet temperature ensures efficient vaporization of the dibrominated amine. Splitless mode is used for trace analysis.
-
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
Rationale: The initial hold allows for solvent focusing. The ramp rate provides a good balance between separation speed and resolution. The final hold ensures that any high-boiling point impurities (like tribromo- species) are eluted from the column.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40 - 450 amu.
-
Rationale: Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries. The scan range is set to capture the molecular ions of all expected under- and over-brominated species.
-
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable high-purity solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Data Analysis:
-
Identify Peaks: Correlate peaks in the total ion chromatogram (TIC) with their mass spectra.
-
Confirm Molecular Weight: Look for the molecular ion peak cluster. For this compound (C₅H₄Br₂N₂), the expected M, M+2, and M+4 peaks (due to 79Br and 81Br isotopes) will be around m/z 250, 252, and 254 in an approximate 1:2:1 ratio.
-
Identify Impurities: Screen for the molecular ions of predicted impurities (e.g., 2,5-dibromopyridine at m/z 235/237/239; tribromo-species at m/z 329/331/333/335).
-
Chapter 3: Comparative Data and Regulatory Context
The ultimate goal of purity analysis is to ensure the material meets pre-defined specifications that are grounded in safety and process capability. The International Council for Harmonisation (ICH) provides the authoritative framework for this.
Table 3.1: Orthogonal Method Comparison for Purity Assessment
| Feature | HPLC-PDA | GC-MS |
| Primary Application | Quantitative purity (Assay), detection and quantification of non-volatile organic impurities.[7] | Identification of volatile/semi-volatile impurities, structural confirmation, residual solvent analysis.[10] |
| Strengths | Excellent for resolving isomers; high precision and accuracy for quantification; non-destructive. | Definitive mass identification; excellent for confirming bromination patterns; high sensitivity for trace analysis. |
| Limitations | Cannot identify compounds with identical retention times and UV spectra; not suitable for inorganic impurities or solvents. | May require derivatization for highly polar/non-volatile compounds; thermal degradation of labile compounds is possible.[11] |
| Example: Detecting Isomers | Baseline separation of 2,5-dibromo-4-amine from 2,5-dibromo-3-amine based on slight polarity differences. | Isomers will have identical mass spectra. Separation relies solely on chromatographic retention time, which can be challenging. |
| Example: Detecting Impurity | A peak at a different retention time with a molecular ion cluster at m/z 329/331/333/335 confirms a tribromo-impurity. |
Regulatory Framework: Applying ICH Q3A Guidelines
For a new drug substance intermediate like this compound, the principles of ICH Q3A(R2) are paramount.[8][12]
-
Reporting Threshold: Any impurity found at a level of ≥0.05% must be reported in a regulatory filing.
-
Identification Threshold: Any impurity above 0.10% (or 1.0 mg/day intake, whichever is lower) must be structurally identified. Our GC-MS protocol is essential for this step.
-
Qualification Threshold: Any impurity above 0.15% (or 1.0 mg/day intake) must be qualified, meaning toxicological data is required to prove its safety.
Therefore, our HPLC method must be validated to be accurate and precise down to at least the 0.05% level to meet these regulatory expectations.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The purity assessment of synthesized this compound is a clear demonstration of the need for a scientifically-driven, multi-technique approach. A high-resolution RP-HPLC method serves as the primary tool for quantification and the detection of critical isomeric impurities. This must be complemented by an orthogonal GC-MS method, which provides definitive structural confirmation and is indispensable for meeting the identification thresholds mandated by ICH guidelines. By understanding the synthetic pathway and its potential pitfalls, and by deploying these robust, self-validating analytical protocols, researchers and drug development professionals can ensure the quality and safety of this critical chemical building block, thereby securing the integrity of their downstream research and development efforts.
References
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A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Functionalization of 2,5-Dibromopyridin-4-amine
In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling of heteroaryl halides is a cornerstone for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and functional materials.[1] Among these, the Suzuki-Miyaura and Stille reactions are preeminent methods for the functionalization of heteroaromatic systems. This guide presents a comparative analysis of these two powerful reactions for the selective functionalization of 2,5-Dibromopyridin-4-amine, a versatile building block in medicinal chemistry. While direct, side-by-side experimental data for this specific substrate is not extensively documented, this guide leverages data from analogous brominated pyridine systems to provide a scientifically grounded and insightful comparison.
Introduction to this compound
The this compound scaffold is of significant interest to researchers in drug discovery. The pyridine core is a privileged structure in medicinal chemistry, and the presence of two bromine atoms at positions 2 and 5, ortho and meta to the directing amino group respectively, offers opportunities for selective and sequential functionalization.[2][3] This allows for the synthesis of diverse molecular architectures, particularly for the development of kinase inhibitors, where the 2-aminopyridine motif is a well-established hinge-binding element.[4]
The Suzuki-Miyaura Coupling: A Green Chemistry Favorite
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent, typically a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base.[1][5] Its primary advantages lie in the low toxicity and high stability of the boronic acid reagents and the environmentally benign nature of the boron-containing byproducts.[1]
The Stille Coupling: Robust and Functional Group Tolerant
The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide, also catalyzed by palladium.[1][6][7] A key strength of the Stille coupling is the high tolerance of organostannanes to a wide variety of functional groups and their relative inertness to air and moisture.[1][7] However, the toxicity of organotin compounds and the challenge of removing tin-containing byproducts are significant drawbacks.[1][6]
Head-to-Head Comparison: Suzuki vs. Stille for Brominated Pyridines
The choice between Suzuki and Stille coupling for the functionalization of this compound depends on several factors, including the desired scale of the reaction, the nature of the coupling partner, and purification considerations.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acids/esters) | Organotin (Organostannanes) |
| Toxicity | Low toxicity of boron reagents | High toxicity of tin reagents |
| Byproduct Removal | Generally straightforward | Can be challenging |
| Functional Group Tolerance | Good, but can be sensitive to protic groups | Excellent |
| Reaction Conditions | Often requires a base | Generally neutral conditions |
| Substrate Scope | Very broad, vast commercial availability of boronic acids | Broad, but some organostannanes require synthesis |
| Sensitivity to Steric Hindrance | More sensitive | Less sensitive |
| Performance with Heterocycles | Can be challenging, yields may be moderate | Often provides excellent yields |
Mechanistic Overview
The catalytic cycles of both the Suzuki and Stille reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic nucleophile and the conditions required for transmetalation.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
The following are generalized protocols for the Suzuki and Stille couplings of a brominated aminopyridine, which should be optimized for this compound and the specific coupling partners.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for structurally similar compounds. [2][8] Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 85-95 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS, typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling Protocol
This protocol is based on general procedures for the Stille coupling of bromo-aminopyridines. [4] Materials:
-
This compound
-
Organostannane (e.g., (Aryl)tributylstannane, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the organostannane (1.2 equiv).
-
Add anhydrous toluene.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC, typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate solvent and proceed with a suitable workup to remove tin byproducts (e.g., washing with a saturated aqueous solution of KF).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Expected Outcomes and Performance Comparison
Based on studies of similar heteroaromatic systems, certain trends can be anticipated. [9][10]
| Coupling Partner | Expected Yield (Suzuki) | Expected Yield (Stille) | Notes |
|---|---|---|---|
| Simple Aryl (e.g., Phenyl) | Good to Excellent | Excellent | Both methods are generally effective. |
| Electron-rich Aryl | Good | Excellent | Stille may show a slight advantage. |
| Electron-deficient Aryl | Good to Excellent | Excellent | Both methods are expected to perform well. [9] |
| Sterically Hindered Aryl | Moderate to Good | Good to Excellent | Stille is often less sensitive to steric hindrance. [9] |
| Heteroaryl | Moderate to Good | Good to Excellent | Stille coupling often gives higher yields with heteroaromatic partners. [10]|
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille reactions are powerful tools for the functionalization of this compound. The choice between them should be guided by the specific research goals.
-
For initial library synthesis and general applications , the Suzuki reaction is often the preferred starting point due to the wide availability and low toxicity of boronic acids. [1]* When coupling sensitive or complex fragments, or when higher yields are critical, particularly with heteroaryl partners , the Stille reaction may offer a significant advantage, provided the challenges of handling toxic tin reagents and byproduct removal are addressed. [10] Ultimately, the optimal choice will depend on empirical optimization for the specific substrates and desired products in your research.
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A Senior Application Scientist's Guide to Comparative In Vitro Kinase Assays: Evaluating 2,5-Dibromopyridin-4-amine Analogs
This guide provides a comprehensive framework for the in vitro evaluation of novel kinase inhibitors based on the 2,5-Dibromopyridin-4-amine scaffold. As researchers and drug developers, our goal is not merely to generate data, but to produce robust, comparable, and actionable insights. This document moves beyond a simple protocol, delving into the causality behind experimental choices to construct a self-validating system for comparing the potency and selectivity of emerging therapeutic candidates.
The Strategic Imperative: Why Focus on Kinases and Pyridine Scaffolds?
Protein kinases represent one of the most critical enzyme families in cellular signaling, regulating a vast array of processes from proliferation to apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[3] Within the landscape of kinase inhibitor discovery, certain chemical structures, known as "privileged scaffolds," appear repeatedly in successful drugs due to their inherent ability to bind to the ATP-binding pocket of kinases.[4] The pyridine ring is one such scaffold, forming the core of numerous approved and investigational drugs.[5][6]
The this compound core presents a versatile starting point for inhibitor design. The bromine atoms offer vectors for synthetic elaboration, allowing chemists to explore structure-activity relationships (SAR) by introducing various functional groups to enhance potency and selectivity. This guide establishes a rigorous methodology to quantify the impact of these chemical modifications.
Designing the Assay: A Foundation of Scientific Integrity
The reliability of any comparison hinges on the integrity of the assay design. An in vitro kinase assay fundamentally measures the enzymatic transfer of a phosphate group from ATP to a substrate, and the inhibition of this process by a test compound.[7] However, the specific choices made during setup are critical for generating meaningful data.
The Target: Selecting a Biologically Relevant Kinase
For the purpose of this guide, we will select Bruton's Tyrosine Kinase (Btk) as our target. Btk is a crucial mediator of B-cell receptor signaling, and its inhibition has proven to be a highly effective strategy in treating B-cell malignancies.[8][9] Furthermore, various aminopyrimidine and diaminopyrimidine cores have been successfully developed as Btk inhibitors, making this a chemically relevant and validated target for our analog series.[8][9]
To contextualize the importance of Btk, its role in the B-cell receptor (BCR) signaling pathway is visualized below. Inhibition of Btk effectively blocks downstream signals required for B-cell proliferation and survival.
The Method: Choosing a High-Throughput, Non-Radiometric Format
While traditional radiometric assays using [γ-³²P]ATP are considered a gold standard for sensitivity, they pose significant safety and disposal challenges.[7] For modern drug discovery, luminescence-based assays that quantify ATP consumption offer a superior combination of safety, sensitivity, and high-throughput compatibility.[10]
We will employ the ADP-Glo™ Kinase Assay , a homogenous, luminescence-based method. This assay measures kinase activity by quantifying the amount of ADP produced during the reaction.[11] Its two-step process minimizes signal interference from test compounds and is highly amenable to automation. The principle is simple: after the kinase reaction, remaining ATP is depleted. Then, the ADP produced is converted back into ATP, which fuels a luciferase reaction, generating a light signal directly proportional to kinase activity. Therefore, potent inhibitors result in a low luminescence signal.[10]
The Conditions: Ensuring Comparability and Physiological Relevance
A common pitfall in comparing inhibitor potency is the arbitrary use of different ATP concentrations.[12] For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. To ensure that our data is comparable across different experiments and even different kinases, all assays should be run at an ATP concentration equal to the Michaelis constant (Km) of ATP for the specific kinase.[12][13] This standardizes the competitive environment and allows for a more direct comparison of inhibitor binding affinity.
Experimental Workflow and Detailed Protocol
A robust and reproducible workflow is the cornerstone of a successful comparison study. The following diagram and protocol outline the key steps for evaluating our this compound analogs.
Detailed Step-by-Step Protocol: Btk Inhibition Assay
This protocol is designed for a 384-well plate format.
-
Compound Preparation: a. Prepare a 10 mM stock solution of each this compound analog and a known Btk inhibitor (e.g., Ibrutinib) in 100% DMSO. b. Perform a serial dilution series in DMSO to create source plates. For a 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended. c. Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the final assay plate. Include wells with DMSO only for negative (100% activity) and positive (0% activity) controls.
-
Kinase Reaction Setup (5 µL per well): a. Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. This mix will contain the recombinant Btk enzyme and a suitable biotinylated peptide substrate. The final concentration of enzyme should be determined empirically to ensure the reaction is in the linear range (typically ≤10% ATP conversion).[14] b. Add 2.5 µL of the 2X Kinase/Substrate mix to each well of the assay plate containing the pre-dispensed compounds. c. Prepare a 2X ATP solution in kinase reaction buffer. The final concentration in the well should be equal to the reported Km(ATP) for Btk. d. To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. e. Mix the plate gently and incubate at room temperature for 60 minutes.
-
Luminescent Detection (ADP-Glo™ Protocol): a. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Btk into ATP and provides luciferase/luciferin to generate a light signal. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. e. Read the luminescence on a compatible plate reader.
-
Data Analysis: a. The raw luminescence units (RLU) are used to calculate the percent inhibition for each compound concentration. b. Controls:
- High Signal (0% Inhibition): Wells with DMSO vehicle control.
- Low Signal (100% Inhibition): Wells without kinase or with a high concentration of a control inhibitor. c. Calculation: % Inhibition = 100 * (1 - (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control)) d. Plot the % Inhibition against the logarithm of the inhibitor concentration. e. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15]
Data Presentation and Comparative Analysis
All quantitative data must be summarized for clear comparison. The table below presents hypothetical data for a series of this compound analogs tested against Btk, using Ibrutinib as a reference compound.
| Compound ID | R1 Group | R2 Group | Btk IC50 (nM) |
| Reference | - | - | 2.5 |
| Parent | -Br | -Br | 1,250 |
| Analog A | -Phenyl | -Br | 450 |
| Analog B | -Phenyl | -Cyclopropyl | 125 |
| Analog C | -4-Fluorophenyl | -Cyclopropyl | 35 |
| Analog D | -4-Fluorophenyl | -Acrylamide | 0.8 |
Data are hypothetical and for illustrative purposes only.
Interpreting the Results: A Causal Narrative
The data table allows us to build a preliminary Structure-Activity Relationship (SAR) narrative:
-
Parent Compound: The unsubstituted dibromo-scaffold shows weak activity (1,250 nM), confirming it is a viable starting point but requires optimization.
-
Analog A vs. Parent: Replacing one bromine atom with a phenyl group (Analog A) improves potency nearly 3-fold. This suggests the presence of a hydrophobic pocket in the binding site that can be exploited.
-
Analog B vs. Analog A: Further substitution of the second bromine with a small cyclopropyl group (Analog B) leads to another ~4-fold increase in potency. This indicates that this second vector is also sensitive to modification and likely interacts with a different region of the active site.
-
Analog C vs. Analog B: The addition of a fluorine atom to the phenyl ring (Analog C) results in a significant ~3.5-fold potency enhancement. This common medicinal chemistry strategy can improve binding through favorable electrostatic or hydrophobic interactions.
-
Analog D vs. Analog C: The most dramatic improvement comes from replacing the cyclopropyl group with an acrylamide moiety (Analog D), boosting potency to sub-nanomolar levels, rivaling the reference inhibitor. This is a critical insight, as the acrylamide group is a Michael acceptor capable of forming a covalent bond with a cysteine residue (Cys481) in the Btk active site, a mechanism used by Ibrutinib.[8] This transforms the inhibitor from a reversible to an irreversible one, leading to a profound increase in apparent potency.
This logical progression is visualized in the SAR diagram below.
Ensuring Trustworthiness: Controls and Validations
To ensure the integrity of the results, every assay plate must include a set of rigorous controls.[16]
-
Vehicle Control (0% Inhibition): Multiple wells containing only DMSO to define the maximum signal window.
-
Positive Control (100% Inhibition): A known, potent inhibitor (like Ibrutinib) at a concentration >100x its IC50 to define the minimum signal.
-
Assay Quality: The Z'-factor should be calculated for each plate to assess assay quality and robustness. A Z' > 0.5 is considered excellent for high-throughput screening.[14]
-
Orthogonal Validation: Promising hits, especially those with unexpected SAR, should be validated using an orthogonal assay method (e.g., a binding assay or a different activity assay format) to rule out artifacts such as compound-induced signal interference.[14]
By adhering to this structured, data-driven, and rigorously controlled approach, researchers can confidently compare the in vitro performance of this compound analogs, prioritize the most promising candidates, and build a solid foundation for the next stages of drug development.
References
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Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
An Essential Guide to the Proper Disposal of 2,5-Dibromopyridin-4-amine
For the conscientious researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, operational plan for the safe and compliant disposal of this compound, grounding every procedural step in established safety protocols and regulatory standards.
This compound, due to its chemical structure, must be handled as hazardous waste. The rationale for this classification stems from two key features: the pyridine ring and the halogen (bromine) substituents. Pyridine and its derivatives are known for their potential toxicity, and halogenated organic compounds are subject to stringent environmental regulations.[1][2]
Based on data from closely related brominated pyridine compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3][4]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[3][4]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3][4]
Any waste stream containing this compound, whether it's the pure solid, a solution, or contaminated labware, must be classified and managed as hazardous chemical waste.[5][6] Discharging this chemical into the environment, including sanitary sewer systems, must be strictly avoided.[3][7]
Data Summary Table
| Property | Data | Source(s) |
| Chemical Name | This compound | - |
| Synonyms | 4-Amino-2,5-dibromopyridine | - |
| Molecular Formula | C₅H₄Br₂N₂ | [4] |
| GHS Hazard Pictogram | GHS07 (Irritant) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |
| Primary Disposal Route | Licensed Professional Waste Disposal Service (Incineration) | [1][7] |
| Incompatible Materials | Strong oxidizing agents | [8][9] |
Pre-Disposal Procedures: Safe Management Within the Laboratory
Effective disposal begins with meticulous management at the point of generation. Adherence to these on-site procedures is critical to prevent accidental exposure and ensure regulatory compliance.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[10]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and dispose of them as contaminated waste after handling.[4][10]
-
Body Protection: A fully-buttoned laboratory coat.[10]
Waste Segregation and Collection
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring waste is handled correctly by disposal services.
-
Designate a Specific Waste Container: Use a dedicated, compatible, and clearly labeled container for all this compound waste. High-density polyethylene (HDPE) containers are a suitable choice.[5][11]
-
Solid Waste: Collect unadulterated solid this compound, along with any grossly contaminated disposable items like weigh boats, spatulas, and contaminated gloves, directly into the designated solid hazardous waste container.[5][11]
-
Liquid Waste: If the compound is in solution, collect the waste in a designated, leak-proof hazardous liquid waste container. Do not mix with incompatible waste streams.[5]
-
Avoid Dust Generation: When handling the solid compound, take care to minimize the creation of dust.[3][12] If necessary, perform transfers in a chemical fume hood.[3]
Step-by-Step Disposal Protocol
This protocol outlines the procedural flow for moving from waste collection to final disposal.
-
Container Labeling: Immediately upon adding the first waste, the container must be labeled. The label must include:
-
Waste Accumulation and Storage:
-
Secure Containment: Keep the waste container tightly sealed at all times, except when adding waste.[3][13]
-
Designated Storage Area: Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5][6] This area should be away from general lab traffic and incompatible chemicals, particularly strong oxidizing agents.[9][13]
-
Adhere to Limits: Be aware of your institution's and region's regulations regarding the maximum quantity of hazardous waste that can be stored in a satellite accumulation area and the time limits for its removal.[6]
-
-
Final Disposal Arrangement:
-
Professional Disposal is Mandatory: The primary and accepted method for the final disposal of halogenated organic compounds is through a licensed professional waste disposal service.[7] These services typically use controlled high-temperature incineration with flue gas scrubbing to destroy the compound safely.[1][7]
-
Contact EHS: Arrange for the pickup of the hazardous waste container through your institution’s Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[5][6]
-
Maintain Records: Keep accurate documentation of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.[6]
-
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound waste.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Emergency Procedures for Spills and Contamination
In the event of an accidental release, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Spill Containment: For a small spill, contain the material using an inert absorbent material like vermiculite or sand.[5] Avoid creating dust.[3]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[3] Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[5] All cleaning materials must be collected and disposed of as hazardous waste.[5]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[3][14]
-
By adhering to this comprehensive disposal plan, you ensure that your work with this compound is conducted with the highest standards of safety, professionalism, and environmental responsibility.
References
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- Sigma-Aldrich. (2021). Safety Data Sheet for N,N-dimethylpyridin-4-amine. MilliporeSigma. Retrieved from a URL provided by the grounding tool.
- Jubilant Ingrevia. (n.d.). 2,5-Dibromopyridine Safety Data Sheet. Jubilant Ingrevia. Retrieved from a URL provided by the grounding tool.
- Angene Chemical. (2021). Safety Data Sheet for 2,6-Dibromopyridin-4-amine. Angene Chemical. Retrieved from a URL provided by the grounding tool.
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Mastering the Safe Handling of 2,5-Dibromopyridin-4-amine: A Guide to Personal Protective Equipment
For the researcher dedicated to advancing pharmaceutical development, the synthesis and handling of novel compounds are daily realities. 2,5-Dibromopyridin-4-amine, a halogenated aromatic amine, represents a class of molecules pivotal in medicinal chemistry. However, its structural motifs also signal the need for meticulous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your focus remains on scientific innovation, underpinned by a robust culture of safety.
Hazard Analysis: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the inherent risks of this compound. While specific toxicological data for this exact compound may be limited, by analyzing structurally similar chemicals such as 2,5-Dibromopyridine and other brominated pyridines, we can reliably anticipate its hazard profile. The primary risks stem from its potential to cause irritation upon contact and toxicity if inhaled or ingested.[1][2][3]
The Globally Harmonized System (GHS) classifications for analogous compounds provide a clear directive for our safety strategy.
| Hazard Class | GHS Hazard Statement | Rationale and Implication for Handling |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] | Direct contact with the solid or solutions can lead to redness, inflammation, or chemical burns. This necessitates robust skin protection. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2] | The compound is likely to be highly irritating to the eyes, potentially causing significant damage. Eye protection is non-negotiable. |
| Target Organ Toxicity | H335: May cause respiratory irritation.[1][2] | As a fine powder, the compound can easily become airborne. Inhalation can irritate the throat and lungs, highlighting the need for respiratory protection and controlled handling. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[4] | Accidental ingestion can lead to systemic toxic effects. This underscores the importance of stringent hygiene practices and preventing hand-to-mouth contamination. |
This hazard profile dictates a multi-layered PPE approach, designed to create a comprehensive barrier between the researcher and the chemical.
The Core Directive: Essential PPE for Routine Operations
For routine handling of this compound in a laboratory setting, the following PPE is mandatory. The principle is to establish multiple layers of defense, ensuring that a failure in one layer does not result in exposure.
-
Primary Engineering Control: All handling of solid this compound must be conducted within a certified chemical fume hood.[1] This is the most critical safety measure, as it captures dust and vapors at the source.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Hand Protection: Double-gloving is essential. The inner glove provides a second barrier in case the outer glove is compromised.
-
Inner Glove: A standard nitrile glove.
-
Outer Glove: A heavier-duty nitrile or neoprene glove. Always inspect gloves for any signs of degradation or punctures before use.[2] Gloves should be changed immediately if contamination is suspected.
-
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are required.[5] If there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn over the safety goggles.[6]
-
Respiratory Protection: When weighing or transferring the solid material where dust generation is unavoidable, a NIOSH-approved respirator is necessary. A half-mask respirator with P100 (particulate) cartridges is typically sufficient.[5][7]
Procedural Discipline: PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational and Disposal Plans
Handling and Weighing Operations
The primary risk during handling is the generation of airborne dust.
-
Preparation: Designate a specific area within the fume hood for handling. Place a disposable absorbent pad on the work surface.
-
Tare: Place a container on the balance and tare it.
-
Transfer: Slowly and carefully transfer the this compound from the stock bottle to the tared container using a spatula. Avoid any sudden movements that could create a dust cloud.
-
Cleaning: After weighing, gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual dust.
-
Disposal: All contaminated wipes, pads, and gloves must be disposed of as hazardous chemical waste.
Spill Response Plan
Even with careful handling, spills can occur. A prompt and correct response is crucial.
-
Alert & Secure: Alert personnel in the immediate area. If the spill is outside the fume hood, evacuate the area and prevent entry.
-
Assess: Evaluate the size of the spill and ensure you have the correct PPE before proceeding. For a large spill, contact your institution's safety office.
-
Contain: For a small spill, cover it with an absorbent material like vermiculite or a chemical spill pillow.
-
Neutralize (if applicable): While not a neutralizer, dampening the absorbent material slightly can help prevent dust from becoming airborne.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous waste according to local regulations.[1][9]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
